Diphenyl(o-tolyl)phosphine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(2-methylphenyl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17P/c1-16-10-8-9-15-19(16)20(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBZLJCMHFCTQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208048 | |
| Record name | Diphenyl-o-tolylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5931-53-3 | |
| Record name | Diphenyl-o-tolylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5931-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyl-o-tolylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005931533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl-o-tolylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl-o-tolylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Diphenyl(o-tolyl)phosphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Diphenyl(o-tolyl)phosphine, a valuable tertiary phosphine ligand widely utilized in catalysis and organic synthesis. This document provides a comprehensive overview of the primary synthetic route, detailed experimental protocols, and relevant quantitative data to support researchers in the fields of chemistry and drug development.
Overview of Synthetic Strategy
The most common and efficient method for the synthesis of this compound involves a Grignard reaction. This approach utilizes the nucleophilic character of an organomagnesium compound, specifically o-tolylmagnesium bromide, to displace a halide from a phosphorus electrophile, chlorodiphenylphosphine. This reaction is highly effective for forming the crucial phosphorus-carbon bond.
The overall reaction can be summarized as follows:
o-Tolylmagnesium bromide + Chlorodiphenylphosphine → this compound + Magnesium bromide chloride
This method is favored for its relatively high yields and the commercial availability of the starting materials. Careful control of reaction conditions, particularly the exclusion of water and oxygen, is critical for the successful synthesis and to prevent the formation of undesired phosphine oxide byproducts.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and a closely related analogue, providing a benchmark for expected outcomes.
| Parameter | This compound (Projected) | (4-methoxyphenyl)diphenylphosphine (Reference)[1] |
| Starting Materials | ||
| Aryl Halide | o-Bromotoluene | 4-Bromoanisole |
| Phosphorus Halide | Chlorodiphenylphosphine | Chlorodiphenylphosphine |
| Reaction Conditions | ||
| Grignard Reagent:Phosphorus Halide Ratio | ~1.3 : 1 | 1.3 : 1 |
| Temperature | -10 °C | -10 °C |
| Reaction Time | 12 hours | 12 hours |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Product Information | ||
| Molecular Formula | C₁₉H₁₇P | C₁₉H₁₇OP |
| Molecular Weight | 276.31 g/mol | 292.31 g/mol |
| Melting Point | 70-73 °C | Not specified |
| Yield | ||
| Projected Yield | High | 86% |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the synthesis of this compound.
Preparation of o-Tolylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
o-Bromotoluene
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (for initiation, if necessary)
Procedure:
-
All glassware should be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon.
-
In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
Dissolve o-bromotoluene in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the o-bromotoluene solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming may be required to start the reaction.
-
Once the reaction has initiated, add the remaining o-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the solution to room temperature. The resulting grayish-brown solution of o-tolylmagnesium bromide is ready for the next step.
Synthesis of this compound
Materials:
-
o-Tolylmagnesium bromide solution in THF (from step 3.1)
-
Chlorodiphenylphosphine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a separate, dry, nitrogen- or argon-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve chlorodiphenylphosphine in anhydrous THF.
-
Cool the chlorodiphenylphosphine solution to -10 °C using an appropriate cooling bath (e.g., ice-salt bath).
-
Slowly add the prepared o-tolylmagnesium bromide solution dropwise to the stirred chlorodiphenylphosphine solution over a period of 1-2 hours, maintaining the temperature at -10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Reaction Pathway and Workflow Visualization
The following diagrams illustrate the key chemical transformation and the experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Step-by-step experimental workflow for the synthesis.
References
An In-depth Technical Guide to Diphenyl(o-tolyl)phosphine (CAS: 5931-53-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl(o-tolyl)phosphine, also known as (2-methylphenyl)diphenylphosphine, is a monophosphine ligand widely employed in organometallic chemistry and catalysis. Its unique steric and electronic properties, conferred by the presence of the ortho-tolyl group, make it a valuable tool in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its properties, synthesis, applications, and relevant experimental protocols.
Physicochemical Properties
This compound is a white solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | References |
| CAS Number | 5931-53-3 | |
| Molecular Formula | C₁₉H₁₇P | |
| Molecular Weight | 276.31 g/mol | |
| Melting Point | 70-73 °C (lit.) | |
| Appearance | White solid | |
| Solubility | Soluble in many organic solvents such as toluene, benzene, chloroform, and ether.[1] Sparingly soluble in alcohols like ethanol and insoluble in water.[1][2] |
Synthesis
The synthesis of this compound can be achieved through a Grignard reaction, a common method for the formation of carbon-phosphorus bonds.[3][4][5]
Synthetic Workflow
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of triarylphosphines.[3][4][5]
Materials:
-
Magnesium turnings
-
o-bromotoluene
-
Anhydrous tetrahydrofuran (THF)
-
Chlorodiphenylphosphine
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents). Cover the magnesium with anhydrous THF. Add a small crystal of iodine to initiate the reaction. Add o-bromotoluene (1.0 equivalent) dissolved in anhydrous THF dropwise from the dropping funnel to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Phosphine Synthesis: Cool the Grignard solution to 0 °C in an ice bath. Add chlorodiphenylphosphine (1.0 equivalent) dissolved in anhydrous THF dropwise to the stirred Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching and Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and a small amount of a more polar solvent, to yield this compound as a white solid.
Applications in Catalysis
This compound is a highly effective ligand in various palladium-catalyzed cross-coupling reactions. The o-tolyl group provides steric bulk which can promote the reductive elimination step in the catalytic cycle and influence the regioselectivity of certain reactions.[6][7][8] Electronically, the methyl group is weakly electron-donating, which can affect the electron density at the metal center.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound, in combination with a palladium precursor, forms a highly active catalyst for this reaction.
This protocol is a representative example based on general procedures for Suzuki-Miyaura reactions using phosphine ligands.[9][10][11][12][13]
Materials:
-
4-bromoanisole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (2 mol%), this compound (4 mol%), 4-bromoanisole (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a hexane/ethyl acetate gradient) to afford the desired biphenyl product.
Spectral Data
NMR Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of this compound will show complex multiplets in the aromatic region (approximately 7.0-7.8 ppm) corresponding to the protons of the two phenyl groups and the tolyl group. A singlet for the methyl protons of the tolyl group will be observed further upfield (around 2.3 ppm).
-
¹³C NMR: The ¹³C NMR spectrum will display multiple signals in the aromatic region, with the carbon atoms directly bonded to phosphorus showing coupling (J-coupling). The methyl carbon of the tolyl group will appear at a characteristic upfield chemical shift.
-
³¹P NMR: The ³¹P NMR spectrum is a powerful tool for characterizing phosphines. For this compound, a single resonance is expected. The chemical shift provides information about the electronic environment of the phosphorus atom.[14][15][16] The typical chemical shift for triarylphosphines is in the range of -5 to -15 ppm.[14]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as C=C stretching vibrations of the aromatic rings. The P-C stretching vibrations are typically weaker and can be found in the fingerprint region.
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a versatile and valuable ligand in the field of catalysis, particularly for palladium-catalyzed cross-coupling reactions. Its unique combination of steric and electronic properties allows for high efficiency and selectivity in the synthesis of a wide range of organic molecules, making it an important tool for researchers in academia and the pharmaceutical industry. Careful handling and adherence to safety protocols are essential when working with this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of mixed arylalkyl tertiary phosphines via the grignard approach | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. The ubiquitous P(o-tol)3 ligand promotes formation of catalytically-active higher order palladacyclic clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. spectrabase.com [spectrabase.com]
- 16. trilinkbiotech.com [trilinkbiotech.com]
In-depth Technical Guide on the Crystal Structure of Diphenyl(o-tolyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural and synthetic aspects of Diphenyl(o-tolyl)phosphine (also known as (2-methylphenyl)diphenylphosphine). While a definitive single-crystal X-ray structure of this compound is not publicly available, this document offers a comparative analysis of the crystallographic data of its isomers, Diphenyl(m-tolyl)phosphine and Diphenyl(p-tolyl)phosphine, alongside the parent compound, triphenylphosphine. This guide also details a standard experimental protocol for the synthesis of this compound via a Grignard reaction, providing a valuable resource for researchers in medicinal chemistry, materials science, and catalysis.
Introduction
Tertiary phosphines are a critical class of ligands in coordination chemistry and catalysis, finding extensive application in cross-coupling reactions, hydroformylation, and as precursors for the synthesis of phosphonium salts and phosphine oxides. The steric and electronic properties of the substituents on the phosphorus atom significantly influence the reactivity and selectivity of the resulting metal complexes. This compound, with a methyl group in the ortho position of one of the phenyl rings, presents a unique steric profile that can impact its coordination behavior and catalytic activity. Understanding its three-dimensional structure is paramount for designing novel catalysts and functional materials.
Due to the unavailability of the specific crystal structure for this compound in publicly accessible databases, this guide provides a comparative analysis of closely related structures to infer its likely geometric parameters.
Comparative Crystallographic Analysis
To provide insight into the expected structural parameters of this compound, the crystallographic data for triphenylphosphine, Diphenyl(m-tolyl)phosphine, and Diphenyl(p-tolyl)phosphine are summarized below. These compounds differ only in the position of the methyl group on one of the phenyl rings, allowing for a systematic comparison.
Table 1: Comparative Crystallographic Data of Selected Triarylphosphines
| Parameter | Triphenylphosphine | Diphenyl(m-tolyl)phosphine | Diphenyl(p-tolyl)phosphine |
| Crystal System | Monoclinic | Data Not Available | Data Not Available |
| Space Group | P2₁/c | Data Not Available | Data Not Available |
| Unit Cell Dimensions | |||
| a (Å) | 15.820 | Data Not Available | Data Not Available |
| b (Å) | 8.210 | Data Not Available | Data Not Available |
| c (Å) | 11.280 | Data Not Available | Data Not Available |
| β (°) | 92.4 | Data Not Available | Data Not Available |
| P-C Bond Lengths (Å) | 1.828 - 1.836 | Data Not Available | Data Not Available |
| C-P-C Bond Angles (°) | 101.7 - 103.8 | Data Not Available | Data Not Available |
Note: Definitive, publicly available single-crystal X-ray diffraction data for Diphenyl(m-tolyl)phosphine and Diphenyl(p-tolyl)phosphine could not be located in the course of this review. The data for triphenylphosphine is provided as a baseline for comparison.
The introduction of a methyl group on the phenyl ring, particularly in the ortho position as in this compound, is expected to induce significant steric hindrance. This would likely lead to an increase in the C-P-C bond angles and potentially a lengthening of the P-C(tolyl) bond compared to triphenylphosphine.
Molecular Structure of this compound
The molecular structure of this compound consists of a central phosphorus atom bonded to two phenyl groups and one o-tolyl group.
Caption: 2D representation of the this compound molecule.
Experimental Protocols
The synthesis of this compound is typically achieved through the reaction of a Grignard reagent with chlorodiphenylphosphine. A general protocol is detailed below.
Synthesis of this compound
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
2-Bromotoluene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Chlorodiphenylphosphine
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard Schlenk line glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Grignard Reagent:
-
A flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.1 equivalents) and a small crystal of iodine.
-
The flask is gently warmed under a stream of nitrogen until the iodine sublimes and coats the magnesium.
-
A solution of 2-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or THF is prepared. A small portion of this solution is added to the magnesium turnings.
-
The reaction is initiated, which is evident by the disappearance of the iodine color and the onset of reflux. The remaining 2-bromotoluene solution is then added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the o-tolylmagnesium bromide.
-
-
Reaction with Chlorodiphenylphosphine:
-
The Grignard reagent solution is cooled in an ice bath.
-
A solution of chlorodiphenylphosphine (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol or hexane to yield this compound as a white solid.
-
Logical Workflow for Synthesis
The synthesis of this compound follows a logical progression from starting materials to the final product.
Caption: Workflow for the synthesis of this compound.
Conclusion
While the definitive crystal structure of this compound remains to be determined and publicly reported, this technical guide provides valuable insights for researchers by presenting a comparative analysis of related triarylphosphines. The steric influence of the ortho-methyl group is a key feature that distinguishes this phosphine from its meta and para isomers, as well as from triphenylphosphine. The detailed synthetic protocol provided herein offers a reliable method for the preparation of this compound, enabling further investigation into its coordination chemistry, catalytic applications, and role in the development of new chemical entities. Future work should prioritize the single-crystal X-ray diffraction analysis of this compound to provide a complete and accurate understanding of its solid-state structure.
Solubility Profile of Diphenyl(o-tolyl)phosphine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Diphenyl(o-tolyl)phosphine, a common organophosphorus compound utilized in various chemical syntheses. Due to a lack of extensive published quantitative data, this document focuses on providing a robust experimental framework for researchers to determine the solubility of this compound in relevant organic solvents.
Introduction
This compound, a solid at room temperature with a melting point of 70-73 °C, is an important ligand in catalysis and a building block in organic synthesis. Its solubility is a critical parameter for reaction kinetics, purification processes, and formulation development. Generally, as a triarylphosphine, it is expected to be soluble in nonpolar organic solvents and exhibit increased solubility with a rise in temperature.[1]
Quantitative Solubility Data
To facilitate systematic data collection, the following table is provided for researchers to record their experimental findings.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Notes |
| Toluene | Gravimetric | ||||
| Tetrahydrofuran (THF) | Gravimetric | ||||
| Dichloromethane | Gravimetric | ||||
| Acetone | Gravimetric | ||||
| Ethanol | Gravimetric | ||||
| Methanol | Gravimetric | ||||
| Hexane | Gravimetric |
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of this compound in an organic solvent. This protocol is synthesized from established methodologies for determining the solubility of solid organic compounds.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials or test tubes with secure caps
-
Temperature-controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the initial mass of the solid.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed collection vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the mass of the collection vial with the filtered saturated solution.
-
Carefully evaporate the solvent from the collection vial. This can be achieved by placing the vial in a fume hood at room temperature or in an oven at a temperature below the melting point of this compound and the boiling point of the solvent.
-
Once the solvent is completely evaporated, re-weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.
-
The mass of the solvent is the mass of the vial with the filtered solution minus the mass of the vial with the dried solute.
-
Calculate the solubility in g/100 mL or other desired units.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
This technical guide provides a foundational framework for researchers to systematically investigate and document the solubility of this compound in various organic solvents. The provided experimental protocol and data table are intended to support the generation of reliable and comparable solubility data, which will be invaluable for the broader scientific community.
References
The Tunable Toolkit: A Technical Guide to Tolylphosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate world of homogeneous catalysis, the ligand is not merely a spectator; it is a master controller, dictating the activity, selectivity, and stability of the metallic heart of the catalyst. Among the vast family of phosphine ligands, tolylphosphines—organophosphorus compounds bearing one or more tolyl (methylphenyl) groups—represent a class of remarkable versatility and efficacy.[1] Their prevalence in seminal catalytic systems, from palladium-catalyzed cross-couplings to rhodium-catalyzed hydroformylations, is a testament to their tunable nature.[2][3] The simple addition of a methyl group to the phenyl rings, and the strategic choice of its position (ortho, meta, or para), provides chemists with a powerful yet straightforward tool to modulate the steric and electronic environment of the catalyst's active site. This guide offers an in-depth exploration of the core principles governing tolylphosphine ligands, their synthesis, and their application in key catalytic transformations that are foundational to modern organic synthesis and drug development.
Introduction: Why Tolylphosphines?
Phosphine ligands are ubiquitous in transition metal catalysis, forming stable, covalent bonds with metal centers and profoundly influencing their reactivity.[4] They act as Lewis bases, donating electron density to the metal, which in turn stabilizes various oxidation states crucial for catalytic cycles.[2] The tolylphosphine family, including tri(o-tolyl)phosphine, tri(m-tolyl)phosphine, and tri(p-tolyl)phosphine, emerges as a particularly insightful case study. While structurally similar to the archetypal triphenylphosphine (PPh₃), the methyl substituent on the aromatic ring introduces subtle yet impactful changes in the ligand's properties. This allows for a systematic investigation of how steric hindrance and electron-donating capability influence a reaction's outcome, providing a bridge between simple, foundational ligands and more complex, highly-engineered systems.
Fundamental Properties: The Art of Tuning
The effectiveness of a tolylphosphine ligand is governed by a delicate interplay between its size (steric effects) and its electron-donating ability (electronic effects). The position of the methyl group—ortho, meta, or para—is the primary determinant of these properties.
Steric Effects: The Tolman Cone Angle
Pioneered by Chadwick A. Tolman, the concept of the "cone angle" (θ) provides a quantitative measure of a ligand's steric bulk.[5] It is defined as the apex angle of a cone, centered 2.28 Å from the phosphorus atom, that encompasses the van der Waals radii of the substituent atoms.[6] A larger cone angle signifies greater steric hindrance around the metal center, which can accelerate bond-breaking steps (like reductive elimination) and influence substrate approach.[7]
The ortho-methyl group in tri(o-tolyl)phosphine causes a significant increase in steric bulk compared to triphenylphosphine, resulting in a much wider cone angle.[8] This bulk can be advantageous in reactions where dissociation of a ligand from a crowded metal center is a key step.
Table 1: Comparison of Tolman Cone Angles for Tolylphosphine Isomers and PPh₃
| Ligand | Tolman Cone Angle (θ) | Key Steric Feature |
| Tri(p-tolyl)phosphine | 145° | Similar to PPh₃; methyl group is distant from the P atom. |
| Tri(m-tolyl)phosphine | 165° | Moderately increased bulk over PPh₃.[9] |
| Tri(o-tolyl)phosphine | 194° | Significantly larger due to ortho-methyl groups forcing rotation.[8] |
| Triphenylphosphine (PPh₃) | 145° | Reference standard.[9] |
Electronic Effects: The Tolman Electronic Parameter (TEP)
The electronic influence of a phosphine ligand is quantified by the Tolman Electronic Parameter (TEP). This parameter is derived from the C-O stretching frequency (ν(CO)) in the infrared spectrum of a standard LNi(CO)₃ complex.[10] Methyl groups are electron-donating. When attached to the phenyl ring, they increase the electron density on the phosphorus atom, making the ligand a stronger σ-donor. A more electron-rich phosphine donates more strongly to the metal center. This increased electron density on the metal enhances its ability to back-donate into the π* orbitals of other ligands (like CO), weakening their bonds and resulting in a lower ν(CO) value.[6][10] Therefore, a lower TEP value corresponds to a more electron-donating ligand.
The para-methyl group in tri(p-tolyl)phosphine exerts the strongest electron-donating effect, as it is positioned to donate electron density into the ring's π-system via hyperconjugation, directly influencing the phosphorus atom.
Table 2: Comparison of Tolman Electronic Parameters for Tolylphosphine Isomers and PPh₃
| Ligand | TEP (ν(CO) in cm⁻¹) | Key Electronic Feature |
| Tri(p-tolyl)phosphine | 2066.9 | Most electron-donating of the series due to the para-methyl group. |
| Tri(m-tolyl)phosphine | 2067.6 | Moderately electron-donating. |
| Tri(o-tolyl)phosphine | 2068.5 | Less electron-donating than p-tolyl, effect is modulated by sterics. |
| Triphenylphosphine (PPh₃) | 2068.9 | Reference standard. |
Synthesis of Tolylphosphine Ligands
The synthesis of tri-substituted tolylphosphines is typically achieved through a reliable and scalable method: the reaction of a Grignard reagent with phosphorus trichloride (PCl₃).[1][11] This method allows for the straightforward construction of the P-C bond.
Experimental Protocol: Synthesis of Tri(p-tolyl)phosphine
This protocol describes a representative synthesis based on established Grignard chemistry.[1][11]
Materials:
-
4-Bromotoluene (3 eq.)
-
Magnesium turnings (3.3 eq.)
-
Iodine (one crystal, as initiator)
-
Phosphorus trichloride (1 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure (must be performed under an inert atmosphere, e.g., Nitrogen or Argon):
-
Grignard Formation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings and a crystal of iodine.
-
Add a small amount of a solution of 4-bromotoluene in anhydrous THF via the dropping funnel to initiate the reaction (indicated by heat and disappearance of the iodine color).
-
Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Phosphine Synthesis: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of phosphorus trichloride in anhydrous THF dropwise via the dropping funnel. A white precipitate will form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight.
-
Work-up and Purification: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol) to afford pure tri(p-tolyl)phosphine as a white crystalline solid.[1]
-
Characterization: Confirm product identity and purity using ³¹P NMR, ¹H NMR, ¹³C NMR spectroscopy, and melting point analysis.
Applications in Homogeneous Catalysis
The tunable properties of tolylphosphine ligands make them highly effective in a range of critical catalytic reactions.[2][12]
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are cornerstones of modern synthesis, particularly in the pharmaceutical industry for constructing complex molecular scaffolds.[12][13] The ligand plays a pivotal role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination.[14]
-
Role of the Ligand: Electron-rich phosphines (like tri(p-tolyl)phosphine) facilitate the oxidative addition of the aryl halide to the Pd(0) center, often the rate-limiting step.[15] Conversely, sterically bulky ligands (like tri(o-tolyl)phosphine) promote the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[16] The choice of tolyl isomer allows for the optimization of this balance for specific substrates. For instance, challenging couplings involving sterically hindered substrates can benefit from the bulky nature of P(o-tolyl)₃.[16]
// Edges for the cycle Pd0 -> PdII_RX [label=" + R-X "]; PdII_RX -> PdII_RR [label=" + R'-M "]; PdII_RR -> Pd0 [label=" - R-R' "];
// Labels for the steps Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_RX [style=invis]; PdII_RX -> Transmetal [style=invis]; Transmetal -> PdII_RR [style=invis]; PdII_RR -> RedElim [style=invis]; RedElim -> Pd0 [style=invis]; } dot Caption: Generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction.
Rhodium-Catalyzed Hydroformylation
Hydroformylation, or the "oxo process," is a large-scale industrial process that converts alkenes into aldehydes using syngas (CO and H₂).[17] The regioselectivity of this reaction—the preference for forming a linear versus a branched aldehyde—is critically controlled by the catalyst's ligands.
-
Role of the Ligand: In the rhodium-catalyzed hydroformylation of terminal alkenes, both steric and electronic factors of the phosphine ligand are crucial.[18]
-
Steric Effects: Large, bulky ligands tend to occupy more space in the equatorial plane of the trigonal bipyramidal intermediate, which favors the formation of the linear aldehyde product to minimize steric clashes.
-
Electronic Effects: More electron-donating ligands increase the electron density on the rhodium center. This strengthens the Rh-CO back-bonding, making CO dissociation (a step required for alkene coordination) more difficult. This can favor pathways that lead to higher linear-to-branched (l:b) ratios.[19] Tri(p-tolyl)phosphine, being more electron-donating than PPh₃, can be employed to enhance the selectivity for the desired linear aldehyde product in certain systems.[19]
-
Conclusion and Future Outlook
Tolylphosphine ligands, despite their structural simplicity, offer a sophisticated platform for tuning the performance of homogeneous catalysts. By strategically positioning a single methyl group, researchers can precisely modulate the steric and electronic environment around a metal center, thereby controlling reaction rates, yields, and selectivities. They serve not only as workhorse ligands in numerous established catalytic processes but also as invaluable tools for mechanistic studies, allowing for a systematic dissection of ligand effects. As the demand for more efficient, selective, and sustainable chemical transformations grows, the foundational principles demonstrated by the tolylphosphine family will continue to inform the design of next-generation ligands and catalysts for the challenges in drug discovery, materials science, and industrial chemistry.
References
- 1. htdchem.com [htdchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Advanced Phosphine Ligands for Catalysis - ProChem, Inc. [prochemonline.com]
- 5. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 11. TRI-P-TOLYLPHOSPHINE synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Stability of Diphenyl(o-tolyl)phosphine Under Atmospheric Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of diphenyl(o-tolyl)phosphine when exposed to air. Triarylphosphines are a critical class of ligands in catalysis and synthetic chemistry; however, their susceptibility to oxidation can impact reaction efficiency and reproducibility. This document outlines the current understanding of the air stability of this compound, offers a detailed protocol for its assessment, and presents quantitative data for a closely related analogue to serve as a practical benchmark.
Introduction: The Challenge of Phosphine Oxidation
Trivalent phosphines are susceptible to oxidation by atmospheric oxygen, converting them into their corresponding phosphine oxides. This degradation pathway deactivates the phosphine for its intended catalytic or stoichiometric role. The rate of this oxidation is highly dependent on the steric and electronic properties of the substituents on the phosphorus atom. Generally, triarylphosphines are more resistant to air oxidation than their trialkylphosphine counterparts due to the delocalization of the phosphorus lone pair into the aromatic systems. However, they are not entirely inert and can undergo slow oxidation, particularly when in solution.
Quantitative Analysis of Triarylphosphine Air Stability
To provide a quantitative context for the stability of this compound, the following table summarizes experimental data for the air oxidation of the closely related and extensively studied triphenylphosphine. This data serves as a valuable reference point for researchers handling triarylphosphines.
| Compound | Solvent | Conditions | Observation | Half-life (t½) |
| Triphenylphosphine | Benzene | Simple exposure to air | ~20% conversion to triphenylphosphine oxide over 5 days[1] | Not Reported |
Experimental Protocol: Monitoring Phosphine Oxidation by ³¹P NMR Spectroscopy
A robust and widely accepted method for monitoring the oxidation of phosphines is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for the direct and quantitative observation of the disappearance of the phosphine signal and the appearance of the corresponding phosphine oxide signal over time.
Objective: To quantitatively determine the rate of air-induced oxidation of a phosphine ligand in solution.
Materials:
-
Phosphine ligand (e.g., this compound)
-
Anhydrous, deuterated NMR solvent (e.g., CDCl₃, C₆D₆)
-
NMR tubes with septum-sealed caps
-
Glovebox or Schlenk line for inert atmosphere handling
-
NMR spectrometer
Procedure:
-
Sample Preparation (Inert Atmosphere):
-
Inside a glovebox or under a stream of argon or nitrogen, accurately weigh a known amount of the phosphine ligand.
-
Dissolve the ligand in a known volume of anhydrous, deuterated NMR solvent to achieve a desired concentration (e.g., 0.1 M).
-
Transfer the solution to an NMR tube and securely seal it with a septum cap.
-
-
Initial ³¹P NMR Spectrum (t=0):
-
Acquire a quantitative ³¹P NMR spectrum of the freshly prepared sample. This spectrum will serve as the baseline (time zero) and confirm the initial purity of the phosphine.
-
Record the chemical shift of the phosphine peak. For this compound, this will be a single peak.
-
-
Initiation of Air Exposure:
-
Remove the NMR tube from the spectrometer.
-
Using a needle, pierce the septum to allow air to enter the NMR tube. For more controlled experiments, a gentle and constant flow of air can be introduced via a long needle while a short needle serves as a vent.
-
-
Time-Course Monitoring:
-
At regular, predetermined intervals (e.g., every hour, every 24 hours), acquire a new ³¹P NMR spectrum. The frequency of data collection should be adjusted based on the expected stability of the phosphine.
-
Ensure consistent acquisition parameters for all spectra to allow for accurate comparison of signal integrals.
-
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to the remaining phosphine and the newly formed phosphine oxide. The chemical shift of the phosphine oxide will be significantly downfield from the parent phosphine.
-
Calculate the percentage of remaining phosphine at each time point relative to the initial integral at t=0.
-
Plot the percentage of remaining phosphine as a function of time.
-
From this plot, the rate of oxidation and the half-life (the time at which 50% of the phosphine has been oxidized) can be determined.
-
Visualizing the Degradation Pathway and Experimental Workflow
To further clarify the processes described, the following diagrams, generated using the DOT language, illustrate the chemical degradation pathway of this compound in air and the experimental workflow for monitoring its stability.
Conclusion and Recommendations
While this compound is generally more stable to air oxidation than its trialkylphosphine counterparts, it is not indefinitely stable, especially in solution. Researchers and drug development professionals should be aware of this potential degradation pathway and take appropriate precautions. For applications requiring high purity and reproducibility, it is recommended to handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and to use freshly prepared solutions. When the stability of the phosphine in a particular reaction medium or under specific storage conditions is a concern, the ³¹P NMR monitoring protocol outlined in this guide provides a reliable method for quantitative assessment. By understanding and quantifying the stability of this important ligand, researchers can ensure the robustness and success of their chemical transformations.
References
A Senior Application Scientist's Guide to Sourcing Diphenyl(o-tolyl)phosphine for Catalysis and Drug Discovery
Introduction: The Understated Importance of a Privileged Ligand
Diphenyl(o-tolyl)phosphine, also known as (2-Methylphenyl)diphenylphosphine, is a triarylphosphine ligand that holds a significant position in the toolbox of synthetic chemists, particularly within pharmaceutical and materials science research. Its unique steric and electronic properties, conferred by the ortho-tolyl group, make it a highly effective ligand in various palladium-catalyzed cross-coupling reactions. These reactions, including Suzuki, Heck, and Buchwald-Hartwig couplings, are fundamental to the construction of complex organic molecules that form the backbone of many modern pharmaceutical agents.[1][2]
The steric bulk from the ortho-methyl group influences the coordination geometry around the metal center, often promoting the reductive elimination step and enhancing catalytic turnover rates.[3] Unlike more complex, "designer" ligands, this compound offers a compelling combination of bench-stability, resistance to oxidation, and proven efficacy across a wide array of challenging chemical transformations.[2] However, the successful application of this ligand is not solely dependent on the reaction conditions; it begins with a critical, often overlooked step: the selection of a high-quality commercial supplier. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to navigate the supplier landscape and implement robust qualification and handling protocols.
The Causality of Supplier Selection: Why Purity Dictates Performance
In the realm of catalysis, the axiom "garbage in, garbage out" is particularly resonant. The performance of a catalytic system is exquisitely sensitive to the purity of its components. For a phosphine ligand like this compound, impurities can have several detrimental effects:
-
Catalyst Poisoning: Trace amounts of metals, oxidizing agents, or other coordinating species can irreversibly bind to the palladium center, effectively poisoning the catalyst and halting the reaction.
-
Inconsistent Reaction Profiles: Lot-to-lot variability in impurity profiles can lead to unpredictable reaction rates, yields, and byproduct formation. This lack of reproducibility is a significant impediment in both academic research and process development for drug manufacturing.
-
Formation of Unwanted Side Products: Impurities may initiate or participate in competing reaction pathways, complicating purification and reducing the yield of the desired product.
Therefore, selecting a supplier is not merely a procurement task but a critical experimental variable that must be controlled. A trustworthy supplier provides more than just a chemical; they provide a guarantee of consistency, backed by transparent and comprehensive analytical data.
A Framework for Supplier Qualification: A Self-Validating System
A robust supplier qualification process is a self-validating system that ensures the material meets the stringent requirements of your research or development workflow. This involves a multi-step evaluation of both the product's technical specifications and the supplier's quality systems.
Key Technical Specifications
When evaluating this compound from a potential supplier, the following parameters are critical:
| Parameter | Specification | Importance & Rationale |
| Assay (Purity) | ≥97-98% (by GC or HPLC) | The primary indicator of quality. A higher assay ensures that the material is predominantly the desired ligand, minimizing the risk of impurities interfering with catalysis. |
| Chemical Identity | Confirmed by ¹H NMR, ³¹P NMR, MS | Structural confirmation is non-negotiable. It validates that the material is indeed this compound and not an isomer or related compound. |
| Physical Form | White to off-white solid/powder | The expected physical appearance. Significant deviation may indicate degradation or gross impurity. |
| Melting Point | 70-73 °C | A narrow melting point range is a good secondary indicator of purity.[4][5] A broad or depressed range suggests the presence of impurities. |
| Documentation | Lot-specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) | The CoA provides the supplier's quality control results for the specific batch you are purchasing. The SDS is essential for safe handling and risk assessment.[6] |
Supplier Evaluation Workflow
The process of selecting and qualifying a supplier can be visualized as a systematic workflow. This ensures that all critical checkpoints are met before committing to a particular source for sensitive applications.
Caption: Supplier qualification workflow for this compound.
Leading Commercial Suppliers: A Comparative Overview
Several reputable chemical suppliers provide this compound for research and development purposes. The table below summarizes the offerings from prominent vendors. It is crucial to note that product codes and specifications can change, and researchers should always consult the supplier's website and lot-specific documentation for the most current information.
| Supplier | Product Name/Synonym | CAS Number | Molecular Formula | Molecular Weight | Typical Purity/Specifications |
| Sigma-Aldrich (Merck) | This compound[4][7] | 5931-53-3 | C₁₉H₁₇P | 276.31 | 98% assay, solid form, m.p. 70-73 °C[4] |
| Thermo Scientific (Alfa Aesar) | This compound[8][9] | 5931-53-3 | C₁₉H₁₇P | 276.32 | ≥95.0% assay (GC), white powder, m.p. 66.0-72.0 °C[8] |
| Santa Cruz Biotechnology | This compound[10] | 5931-53-3 | C₁₉H₁₇P | 276.31 | Information available upon request. |
| Alfa Chemistry | This compound[11] | 5931-53-3 | C₁₉H₁₇P | 276.31 | Research grade, specifications provided with quotation. |
| CookeChem | This compound[5] | 5931-53-3 | C₁₉H₁₇P | 276.31 | ≥97% (HPLC), m.p. 70-73 °C[5] |
| Apollo Scientific | This compound[12] | 5931-53-3 | C₁₉H₁₇P | 276.31 | Available for purchase, detailed specs on request. |
Experimental Protocol: Safe Handling and Stock Solution Preparation
Triarylphosphines and their solutions can be sensitive to air and moisture over time. Adherence to a strict handling protocol is essential for safety and to ensure the integrity of the material for use in catalysis.
Objective: To safely handle solid this compound and prepare a 0.1 M stock solution in anhydrous toluene.
Safety Precautions:
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[13][14]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, nitrile gloves, and a lab coat.[4]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.[15] Avoid contact with skin, eyes, and clothing.
Methodology:
-
Inert Atmosphere Preparation:
-
Place a clean, dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen). This is typically achieved by evacuating the flask with a vacuum pump and refilling it with the inert gas three times.
-
-
Weighing the Reagent:
-
Temporarily remove the flask from the inert atmosphere line.
-
Quickly weigh the required amount of this compound (e.g., 276.3 mg for 10 mL of a 0.1 M solution) and add it to the flask. The solid is generally stable in air for short periods, but the transfer should be performed efficiently to minimize air exposure.
-
Immediately reseal the flask and reconnect it to the Schlenk line.
-
-
Solvent Addition:
-
Using a gas-tight syringe, draw the required volume of anhydrous solvent (e.g., 10 mL of anhydrous toluene) from a sealed solvent bottle (e.g., Sure/Seal™).
-
Inject the solvent into the Schlenk flask containing the solid phosphine ligand.
-
-
Dissolution and Storage:
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
The resulting solution should be stored under an inert atmosphere, sealed with a septum and parafilm, and kept in a cool, dark place. For long-term storage, refrigeration is recommended.
-
Conclusion
This compound is a powerful and versatile ligand in synthetic chemistry. Its effective use, however, is fundamentally linked to the quality of the starting material. For researchers and drug development professionals, a meticulous approach to supplier selection—one that is grounded in technical evaluation, in-house verification, and adherence to safe handling protocols—is paramount. By treating supplier qualification as an integral part of the experimental design, scientists can enhance the reliability, reproducibility, and ultimate success of their catalytic reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ubiquitous P(o-tol)3 ligand promotes formation of catalytically-active higher order palladacyclic clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 98 5931-53-3 [sigmaaldrich.com]
- 5. This compound , ≥97%(HPLC) , 5931-53-3 - CookeChem [cookechem.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound 98 5931-53-3 [sigmaaldrich.com]
- 8. This compound 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. This compound 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. scbt.com [scbt.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 5931-53-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 13. chemicalbook.com [chemicalbook.com]
- 14. chemical-label.com [chemical-label.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
A Technical Guide to the Melting Point of Diphenyl(o-tolyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the melting point of diphenyl(o-tolyl)phosphine, a crucial physical property for its application in synthesis and materials science. The document presents collated data from various suppliers, outlines a standard experimental protocol for melting point determination, and illustrates the relationships between the compound's identifiers and its physical characteristics.
Quantitative Data: Melting Point of this compound
This compound, also known as (2-Methylphenyl)diphenylphosphine, is a solid organophosphorus compound. Its melting point is a key parameter for identification, purity assessment, and determining appropriate reaction and storage conditions. The table below summarizes the melting point data as reported by various chemical suppliers.
| Parameter | Value | Source(s) |
| Chemical Name | This compound | CookeChem, Thermo Scientific, ChemicalBook, Sigma-Aldrich |
| Synonym | (2-Methylphenyl)diphenylphosphine | CookeChem[1], Sigma-Aldrich[2] |
| CAS Number | 5931-53-3 | CookeChem[1], Thermo Scientific[3], ChemicalBook[4], Sigma-Aldrich[2] |
| Molecular Formula | C₁₉H₁₇P | CookeChem[1], Thermo Scientific[3] |
| Molecular Weight | 276.31 g/mol | CookeChem[1], Sigma-Aldrich[2] |
| Appearance | White to off-white solid/powder | CookeChem[1], Thermo Scientific[3] |
| Melting Point Range | 70-73 °C | CookeChem[1], ChemicalBook[4] |
| Melting Point Range | 66.0-72.0 °C | Thermo Scientific[3] |
Experimental Protocol: Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. This is a standard method for substance identification and purity verification. Below is a detailed, generalized protocol for determining the melting point of a compound like this compound using a capillary melting point apparatus.
Objective: To determine the melting point range of a solid sample.
Materials and Equipment:
-
Sample of this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
-
Safety glasses
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline sample using a mortar and pestle.
-
Carefully tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.
-
Invert the tube and tap it gently on a hard surface to cause the sample to fall to the bottom, sealed end.
-
Repeat until the sample column is approximately 2-4 mm high.
-
-
Apparatus Setup:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Set the starting temperature on the apparatus to approximately 10-15 °C below the expected melting point (e.g., set to 55 °C based on the literature values).
-
Set a slow heating rate (ramp rate) of 1-2 °C per minute. A slow rate is critical for an accurate determination of the melting range.
-
-
Measurement:
-
Begin heating the sample block.
-
Observe the sample closely through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to observe the sample while the temperature rises.
-
Record the temperature at which the last solid crystal melts completely into a clear liquid (the end of the melting range).
-
-
Data Recording and Analysis:
-
The recorded melting point should be expressed as a range from the temperature of initial melting to the temperature of complete liquefaction (e.g., 68-71 °C).
-
A narrow melting range (typically 1-2 °C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.
-
For high accuracy, the determination should be repeated at least twice, and the average value reported.
-
Visualization of Compound Data
The following diagram illustrates the logical relationship between the chemical identifiers for this compound and its key physical property, the melting point.
Caption: Logical relationship between compound identity and properties.
References
An In-depth Technical Guide to the Synthesis, Characterization, and Application of Diphenyl(o-tolyl)phosphine Metal Complexes
Abstract
Diphenyl(o-tolyl)phosphine, also known as (2-methylphenyl)diphenylphosphine, is a sterically demanding and electronically distinct tertiary phosphine ligand that has carved a significant niche in coordination chemistry and homogeneous catalysis. The strategic placement of a methyl group at the ortho position of one phenyl ring introduces unique steric bulk near the phosphorus donor atom, profoundly influencing the geometry, stability, and reactivity of its metal complexes. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, in-depth characterization, and catalytic applications of metal complexes featuring this important ligand. We will explore the causality behind experimental choices, present detailed protocols for key synthetic and analytical procedures, and visualize complex processes to foster a deeper understanding of the structure-activity relationships that govern these systems.
The this compound Ligand: A Profile
At the heart of any metal complex's reactivity lies the nature of its ligands. This compound [(C₆H₅)₂P(C₆H₄CH₃)] is an air-stable, solid phosphine that offers a compelling alternative to the ubiquitous triphenylphosphine (PPh₃).[1][2] Its defining feature is the ortho-methyl group, which imparts distinct steric and electronic characteristics.
Steric and Electronic Properties
The primary impact of the ortho-tolyl group is steric. This is quantitatively described by the Tolman Cone Angle (θ) , a measure of the solid angle occupied by a ligand at the metal center. While triphenylphosphine has a cone angle of 145°, the addition of the single ortho-methyl group in tri(o-tolyl)phosphine increases this value dramatically to 194°.[3] this compound sits between these values, possessing significantly more steric bulk than PPh₃. This increased steric hindrance can:
-
Promote the formation of lower-coordinate, highly reactive metal species by favoring ligand dissociation.[4]
-
Create a "pocket" around the metal center that influences substrate binding and selectivity.[5]
-
Stabilize metal centers and prevent the formation of inactive bridged dimers.[6]
Electronically, the methyl group is weakly electron-donating, which slightly increases the electron density on the phosphorus atom compared to PPh₃. This enhanced donor strength can influence the electronic properties of the metal center, impacting its reactivity in catalytic cycles.[6][7]
Synthesis of this compound Metal Complexes
The synthesis of these complexes typically involves the reaction of a suitable metal precursor with one or more equivalents of the this compound ligand. The choice of solvent and reaction conditions is critical for obtaining high yields of pure product.
General Synthetic Strategy: Ligand Substitution
A common and straightforward method for synthesizing these complexes is through ligand substitution, where a labile ligand on a metal precursor is displaced by the incoming this compound. Palladium(II) complexes, which are widely used as pre-catalysts, are often prepared this way.[8]
The reaction of a palladium(II) salt, such as palladium(II) chloride (PdCl₂) or bis(benzonitrile)palladium(II) chloride, with two equivalents of the phosphine ligand yields the square planar complex, trans-bis(this compound)palladium(II) chloride. The use of a coordinating solvent like benzonitrile or acetonitrile can facilitate the dissolution of the palladium salt.[8]
Detailed Protocol: Synthesis of trans-Bis(this compound)palladium(II) Chloride
This protocol describes a representative synthesis adapted from established procedures for similar phosphine complexes.[8]
Materials:
-
Palladium(II) Chloride (PdCl₂)
-
This compound
-
Benzonitrile (anhydrous)
-
Ethanol
-
Diethyl ether
-
Schlenk flask and standard Schlenk line glassware
-
Magnetic stir bar
Procedure:
-
Inert Atmosphere: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) chloride (1.0 mmol).
-
Reagent Addition: In the same flask, add this compound (2.1 mmol, 2.1 equivalents).
-
Solvent Addition: Add 30 mL of anhydrous benzonitrile to the flask.
-
Degassing: Purge the flask with a gentle stream of argon or nitrogen gas for 20 minutes to ensure an inert atmosphere.
-
Reaction: Heat the mixture with stirring to 80-100 °C until all solids have dissolved, forming a clear, orange-yellow solution. Maintain this temperature for 1-2 hours.
-
Precipitation: Allow the reaction mixture to cool slowly to room temperature. A yellow precipitate should form. To ensure complete precipitation, continue stirring the mixture at room temperature overnight.
-
Isolation: Filter the solid product using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with small portions of ethanol and then diethyl ether to remove unreacted starting materials and residual solvent.
-
Drying: Dry the bright yellow solid product under vacuum to a constant weight.
Causality: The use of an inert atmosphere is crucial to prevent the oxidation of the phosphine ligand at elevated temperatures. Benzonitrile serves as both a solvent and a labile ligand that is easily displaced by the stronger phosphine donor. The washing steps are critical for removing impurities, ensuring the high purity of the final pre-catalyst.[8]
In-Depth Spectroscopic and Structural Characterization
A multi-technique approach is essential for the unambiguous characterization of these complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for characterizing these complexes in solution.
Phosphorus-31 NMR is highly sensitive to the chemical environment of the phosphorus atom. The coordination of this compound to a metal center results in a significant downfield shift (coordination shift) of the ³¹P NMR signal compared to the free ligand.[9] For example, the free ligand exhibits a signal around -13 ppm, while coordination to palladium(II) can shift this signal to the +15 to +30 ppm range. The precise chemical shift provides information about the oxidation state of the metal, the coordination geometry, and the nature of other ligands in the coordination sphere.[10]
While often complex, ¹H and ¹³C NMR spectra provide valuable information about the ligand framework. The signals for the ortho-methyl protons and the aromatic protons can show shifts and changes in multiplicity upon coordination.[11] In some cases, coupling between phosphorus and nearby protons or carbons (JP-H or JP-C) can be observed, providing further structural confirmation.[12]
| Complex Type | Metal | Typical ³¹P NMR Shift (ppm) | Reference |
| Free Ligand | - | ~ -13 | [9] |
| Pd(II) Square Planar | Pd | +15 to +30 | [10] |
| Pt(II) Square Planar | Pt | +10 to +25 (with ¹⁹⁵Pt satellites) | [13] |
| Au(I) Linear | Au | +25 to +40 | [14] |
| Ag(I) | Ag | +5 to +15 | [15] |
| Table 1: Representative ³¹P NMR Chemical Shift Ranges for this compound and its Metal Complexes. |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive, solid-state structural information, including bond lengths, bond angles, and overall coordination geometry.[16] For complexes of this compound, this technique is invaluable for:
-
Confirming Coordination Geometry: Visualizing the expected square planar geometry for Pd(II) and Pt(II) or linear geometry for Au(I) complexes.[16][17]
-
Quantifying Steric Effects: Measuring the precise P-M-P bond angles and the orientation of the tolyl group relative to the coordination plane.
-
Analyzing Bond Parameters: Determining M-P and M-Cl (or other ligand) bond lengths, which reflect the electronic interplay within the complex.[15]
| Complex | M-P Bond Length (Å) | P-M-P Angle (°) | Coordination Geometry | Reference |
| trans-[PdCl₂(PPh₂(o-tol))₂] | ~2.33 - 2.35 | ~180 (trans) | Square Planar | [17] (analog) |
| cis-[PtCl₂(PPh₂(o-tol))₂] | ~2.24 - 2.26 | ~98 | Square Planar | [17] (analog) |
| [Ag(NO₂)(PPh₂(p-tol))₂] | ~2.42 | 129.51 | Pseudo-trigonal planar | [15] |
| [AuCl(PPh₂(o-tol))] | ~2.23 | N/A | Linear | [16] (analog) |
| Table 2: Representative Crystallographic Data for Metal Complexes with Tolyl-substituted Phosphine Ligands. (Note: Data for exact this compound complexes can be scarce; values from closely related analogs are provided for context). |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and useful tool for confirming ligand coordination. While the spectrum of the ligand itself is complex, changes in the fingerprint region (below 1500 cm⁻¹) upon coordination can be diagnostic. More importantly, if the complex contains other ligands with characteristic IR stretches (e.g., carbonyls, nitriles, hydrides), their frequencies can provide insight into the electronic properties of the metal center as influenced by the phosphine ligand.[18]
Workflow Visualization
The general process from synthesis to full characterization can be visualized as follows:
Reactivity and Catalytic Applications
The unique steric profile of this compound makes its metal complexes, particularly those of palladium, highly effective catalysts for a variety of cross-coupling reactions.[19] These reactions are cornerstones of modern organic synthesis, essential for constructing complex molecules in the pharmaceutical and materials science industries.[8]
Case Study: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron species and an organohalide, is one of the most widely used palladium-catalyzed transformations.[20][21] Catalysts derived from this compound can exhibit high activity in these processes.[2]
The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. The steric bulk of the this compound ligand is thought to facilitate the crucial reductive elimination step, where the final product is released and the active Pd(0) catalyst is regenerated.[4][22]
Detailed Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of an aryl bromide with phenylboronic acid, a common test reaction for catalyst performance.
Materials:
-
trans-Bis(this compound)palladium(II) chloride (pre-catalyst, 1 mol%)
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene/Water (e.g., 4:1 mixture, 5 mL)
-
Reaction vial with stir bar
Procedure:
-
Setup: To a reaction vial, add the pre-catalyst, aryl bromide, phenylboronic acid, and potassium carbonate.
-
Solvent Addition: Add the toluene/water solvent mixture.
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 10-15 minutes.
-
Reaction: Place the vial in a preheated oil bath at 90 °C and stir vigorously for the desired reaction time (e.g., 2-12 hours, monitor by TLC or GC-MS).
-
Workup: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality: The base (K₂CO₃) is essential for activating the boronic acid in the transmetalation step. A biphasic solvent system like toluene/water is often effective. The pre-catalyst, a stable Pd(II) complex, is reduced in situ to the active Pd(0) species that enters the catalytic cycle.[20]
Conclusion and Future Outlook
This compound serves as a valuable ligand in coordination chemistry, offering a unique combination of steric bulk and electronic properties. Its metal complexes, particularly with palladium, are robust and efficient pre-catalysts for fundamentally important C-C bond-forming reactions. The principles of synthesis and characterization detailed in this guide provide a framework for the reliable preparation and validation of these important chemical tools. Future research will likely focus on incorporating this ligand into more complex architectures, exploring its utility with other transition metals, and applying its complexes to new and challenging catalytic transformations in the ongoing quest for more efficient and selective chemical synthesis.
References
- 1. This compound 98 5931-53-3 [sigmaaldrich.com]
- 2. 二苯基(邻-甲苯基)膦 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. The ubiquitous P(o-tol)3 ligand promotes formation of catalytically-active higher order palladacyclic clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. rsc.org [rsc.org]
- 13. Photophysical Properties of Cyclometalated Platinum(II) Diphosphine Compounds in the Solid State and in PMMA Films - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.iucr.org [journals.iucr.org]
- 16. Crystal structure of chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Some Novel Cobalt Diphenylphosphine Complexes: Synthesis, Characterization, and Behavior in the Polymerization of 1,3-Butadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diphenyl(p-tolyl)phosphine 96 1031-93-2 [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. diva-portal.org [diva-portal.org]
Methodological & Application
using Diphenyl(o-tolyl)phosphine in Suzuki coupling reactions
An Application Guide to Diphenyl(o-tolyl)phosphine in Suzuki-Miyaura Cross-Coupling Reactions
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The performance of the palladium catalyst at the heart of this reaction is critically dependent on the choice of ancillary ligand. This guide provides an in-depth exploration of this compound (P(C₆H₅)₂(o-C₆H₄CH₃)), a moderately bulky, electron-rich phosphine ligand. We will dissect the mechanistic role of this ligand, detailing how its unique steric and electronic properties accelerate key steps in the catalytic cycle to enhance reaction efficiency, particularly with challenging substrates. This document serves as a practical resource for researchers, chemists, and drug development professionals, offering field-proven protocols, troubleshooting advice, and a deep dive into the causality behind its application.
Introduction: The Critical Role of Ligand Selection
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, from pharmaceuticals to advanced materials.[1] The Suzuki-Miyaura coupling, which forges a C-C bond between an organoboron species and an organohalide, is arguably the most widely used of these transformations.[2][3]
The heart of the catalyst system is the palladium atom, but its reactivity, stability, and selectivity are dictated by the ligands coordinated to it. Phosphine ligands (PR₃) are a versatile class of ligands that stabilize the palladium center and are intimately involved in the catalytic mechanism.[4][5] Their properties can be finely tuned by altering the R groups, which modulates the steric and electronic environment around the metal.[6]
This compound, hereafter referred to as o-DPhT, emerges as a highly effective ligand that strikes a crucial balance. The introduction of a single methyl group at the ortho-position of one phenyl ring provides sufficient steric bulk to promote the product-forming reductive elimination step without excessively hindering the initial oxidative addition step. This guide elucidates the advantages conferred by this specific structural feature and provides a framework for its successful application.
Ligand Profile: this compound (o-DPhT)
The efficacy of o-DPhT stems from its unique combination of steric and electronic characteristics.
| Property | Value | Source |
| Chemical Name | (2-Methylphenyl)diphenylphosphine | [7] |
| CAS Number | 5931-53-3 | |
| Molecular Formula | C₁₉H₁₇P | |
| Molecular Weight | 276.31 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 70-73 °C | [8] |
| Cone Angle (Est.) | ~155° | N/A |
| Electronic Nature | Moderately electron-donating |
The ortho-tolyl group makes o-DPhT more sterically demanding than the ubiquitous triphenylphosphine (cone angle: 145°) but less bulky than tri(o-tolyl)phosphine (cone angle: 194°).[9] This intermediate steric profile is often ideal for promoting high catalyst turnover. Electronically, the methyl group is weakly electron-donating, which increases the electron density on the phosphorus atom and, subsequently, the palladium center. This enhances the rate of oxidative addition, the first and often rate-limiting step of the catalytic cycle.[4]
Mechanistic Insights: The Advantage of the ortho-Tolyl Group
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[2] o-DPhT plays a crucial role in modulating the efficiency of each step.
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by two o-DPhT ligands, reacts with the organohalide (R¹-X) to form a Pd(II) intermediate. The electron-donating nature of o-DPhT enriches the palladium center, facilitating its insertion into the R¹-X bond.
-
Transmetalation: The R¹ group on the palladium complex is exchanged for the R² group from the organoboron reagent. This step is base-mediated, which activates the boronic acid.[1]
-
Reductive Elimination: This is the final, product-forming step where the R¹ and R² groups couple and are expelled from the palladium center, regenerating the active Pd(0) catalyst. This step is often accelerated by sterically bulky ligands.[4] The steric clash imposed by the o-tolyl group of the o-DPhT ligand forces the R¹ and R² groups into proximity, promoting their elimination and increasing the overall reaction rate. This is the primary advantage of o-DPhT over less hindered ligands like triphenylphosphine.
General Application Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids using a Pd₂(dba)₃/o-DPhT catalyst system.
Materials & Reagents
-
Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: this compound (o-DPhT)
-
Aryl Halide (Ar¹-X): e.g., 4-Bromotoluene (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (Ar²-B(OH)₂): e.g., Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Base: Anhydrous Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent: N,N-Dimethylformamide (DMF, anhydrous), and Degassed Water
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating block, nitrogen or argon line.
Experimental Workflow Diagram
Step-by-Step Procedure
-
Vessel Preparation: Place a magnetic stir bar into a dry Schlenk flask. Seal the flask, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the setup and reaction.
-
Reagent Addition: Under a positive flow of inert gas, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and o-DPhT (0.04 mmol, 4 mol% L). Note: The optimal Pd:Ligand ratio is often 1:2 to 1:4.
-
Solvent Addition: Add anhydrous DMF (e.g., 5 mL) followed by degassed water (e.g., 0.5 mL) via syringe. The addition of water can often accelerate the transmetalation step.
-
Reaction: Immerse the flask in a preheated oil bath or heating block set to 105-110 °C. Stir the mixture vigorously for the duration of the reaction (typically 2-12 hours).
-
Monitoring: Track the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of small aliquots.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/deoxygenated conditions; Poorly soluble reagents; Ineffective base. | Ensure proper inert atmosphere technique. Use freshly opened anhydrous solvents. Try a different solvent system (e.g., Toluene, Dioxane). Screen other bases (e.g., K₃PO₄, Cs₂CO₃). |
| Protodeboronation of Boronic Acid | Presence of excess water or protic impurities; Prolonged heating; Base is too strong. | Use precisely measured amounts of degassed water. Minimize reaction time once starting material is consumed. Use a milder base like K₂CO₃ or KF.[1][10] |
| Formation of Homocoupling Product (Ar¹-Ar¹) | Oxidative addition is slow relative to other pathways. | Increase temperature slightly. Ensure the Pd:Ligand ratio is optimized (try 1:4). |
| Catalyst Decomposition (Black Precipitate) | Reaction temperature is too high; Ligand is not robust enough. | Lower the reaction temperature. Increase ligand loading slightly to better stabilize the Pd(0) center. |
Conclusion
This compound is a powerful and versatile ligand for Suzuki-Miyaura cross-coupling reactions. Its efficacy is rooted in a well-balanced structural design, where the ortho-tolyl substituent provides crucial steric bulk to facilitate the rate-limiting reductive elimination step without compromising the initial oxidative addition. This leads to higher catalyst turnover rates and often allows for milder reaction conditions compared to less bulky phosphines. By understanding the mechanistic principles and employing robust experimental protocols as outlined in this guide, researchers can effectively leverage o-DPhT to streamline the synthesis of a wide array of biaryl compounds critical to pharmaceutical and materials science research.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. cfmot.de [cfmot.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scbt.com [scbt.com]
- 8. This compound | 5931-53-3 [chemicalbook.com]
- 9. The ubiquitous P(o-tol)3 ligand promotes formation of catalytically-active higher order palladacyclic clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Diphenyl(o-tolyl)phosphine in Palladium Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diphenyl(o-tolyl)phosphine, commonly known as JohnPhos, as a highly effective ligand in palladium-catalyzed cross-coupling reactions. This document offers detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to guide researchers in the successful application of this versatile ligand in organic synthesis, particularly in the development of novel pharmaceutical agents.
Introduction
This compound is a sterically demanding, electron-rich monophosphine ligand that has demonstrated exceptional performance in a variety of palladium-catalyzed cross-coupling reactions. Its bulky o-tolyl group is crucial for promoting the formation of the catalytically active monoligated palladium(0) species, which is often key to achieving high reaction rates and yields, especially with challenging substrates like aryl chlorides. This ligand has proven to be particularly effective in Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions, making it a valuable tool in the synthetic chemist's arsenal.
I. Catalyst System Preparation
The active catalyst is typically generated in situ from a palladium precursor and this compound. Alternatively, a pre-formed palladium-ligand complex can be used. Below is a general protocol for the preparation of a Bis(this compound)palladium(II) chloride precatalyst.
Protocol: Synthesis of Bis(this compound)palladium(II) Chloride
This protocol is adapted from established procedures for the synthesis of similar phosphine-palladium complexes.[1]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (JohnPhos)
-
Benzonitrile (anhydrous)
-
Ethanol
-
Diethyl ether
-
Argon or Nitrogen gas
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) chloride (1.00 g, 5.64 mmol).
-
Add this compound (3.11 g, 11.28 mmol, 2.0 equivalents).
-
Add 30 mL of anhydrous benzonitrile.
-
Purge the flask with argon or nitrogen for 20 minutes to ensure an inert atmosphere.
-
Heat the mixture to 100 °C with stirring until all solids have dissolved.
-
Allow the reaction mixture to cool slowly to room temperature, during which a precipitate should form.
-
Continue stirring the mixture at room temperature overnight to ensure complete precipitation.
-
Filter the resulting yellow solid product using a Büchner funnel.
-
Wash the collected solid sequentially with small portions of ethanol and then diethyl ether to remove any unreacted starting materials and residual solvent.
-
Dry the solid product under vacuum to a constant weight.
Visualization of Catalyst Preparation Workflow
Caption: Workflow for the synthesis of the palladium precatalyst.
II. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The use of this compound can facilitate the coupling of a wide range of aryl halides with arylboronic acids, including sterically hindered and electron-rich or -poor substrates.
General Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid using this compound as the ligand.
Materials:
-
Aryl bromide (e.g., 4-bromoacetophenone)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
This compound (JohnPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, 1,4-Dioxane)
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the aryl bromide (1.0 mmol), phenylboronic acid (1.5 mmol), and base (2.0 mmol).
-
Add the palladium precursor (e.g., 1 mol% Pd(OAc)₂) and this compound (2 mol%).
-
Add the solvent (e.g., 5 mL of toluene) and water (1 mL).
-
Purge the vessel with an inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Quantitative Data: Suzuki-Miyaura Coupling
The following table summarizes the yield for the coupling of 4-bromoacetophenone with phenylboronic acid using different tolylphosphine ligands, including this compound.
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ | K₂CO₃ | Toluene | 100 | 24 | 95 |
| Phenyl-di(o-tolyl)phosphine | Pd(OAc)₂ | K₂CO₃ | Toluene | 100 | 24 | 98 |
| Tri(o-tolyl)phosphine | Pd(OAc)₂ | K₂CO₃ | Toluene | 100 | 24 | 92 |
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
III. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the formation of C-N bonds. This compound (JohnPhos) is a highly effective ligand for this reaction, enabling the coupling of a broad range of aryl halides and pseudohalides with various primary and secondary amines.
General Experimental Protocol: Buchwald-Hartwig Amination
The following protocol describes a general procedure for the amination of an aryl chloride with an amine using a Pd₂(dba)₃/JohnPhos catalyst system.
Materials:
-
Aryl chloride
-
Amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (JohnPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu))
-
Solvent (e.g., Toluene, Tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl chloride (1.0 mmol), amine (1.2 mmol), and base (1.4 mmol) to a reaction vessel.
-
In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and JohnPhos (0.022 mmol) in the reaction solvent (e.g., 2 mL of THF).
-
Add the catalyst solution to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
Quantitative Data: Buchwald-Hartwig Amination with JohnPhos
The following table presents representative yields for the Buchwald-Hartwig amination of various aryl chlorides with different amines using the Pd₂(dba)₃/JohnPhos catalyst system.
| Aryl Chloride | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Aniline | NaOtBu | Toluene | 100 | 18 | 95 |
| 2-Chlorotoluene | Morpholine | KOtBu | THF | 80 | 12 | 92 |
| 4-Chloroanisole | n-Butylamine | NaOtBu | Toluene | 100 | 24 | 88 |
| 1-Chloro-4-(trifluoromethyl)benzene | Diethylamine | KOtBu | THF | 80 | 16 | 90 |
Visualization of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig C-N coupling.
IV. Heck Reaction
The Heck reaction is a versatile method for the vinylation of aryl halides. While tri(o-tolyl)phosphine is a commonly used ligand, this compound can also be employed effectively.
General Experimental Protocol: Heck Reaction
This protocol is adapted from a procedure using tri(o-tolyl)phosphine and can be applied with this compound.[2]
Materials:
-
Aryl bromide (e.g., 4-bromophenol)
-
Alkene (e.g., Styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (JohnPhos)
-
Base (e.g., Triethylamine (Et₃N))
-
Solvent (e.g., Triethylamine, DMF, or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the aryl bromide (8.7 mmol), alkene (10.8 mmol), and the base/solvent (e.g., 10 mL of triethylamine).
-
Add palladium(II) acetate (0.087 mmol, 1 mol%) and this compound (0.174 mmol, 2 mol%).
-
Purge the vessel with an inert gas.
-
Heat the reaction mixture to 100 °C and stir overnight.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and add it to 1 M HCl (aq.).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.
Quantitative Data: Heck Reaction
The following table provides an example of a Heck reaction yield using the closely related tri(o-tolyl)phosphine ligand. Similar yields can be expected with this compound under optimized conditions.
| Aryl Halide | Alkene | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromophenol | Styrene | Tri(o-tolyl)phosphine | Et₃N | Et₃N | 100 | Overnight | 57[2] |
Visualization of the Heck Reaction Catalytic Cycle
Caption: Mechanism of the palladium-catalyzed Heck reaction.
V. Conclusion
This compound (JohnPhos) is a robust and versatile ligand for palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-rich nature contribute to the formation of highly active catalytic species, enabling efficient C-C and C-N bond formation under relatively mild conditions. The protocols and data presented in these application notes serve as a valuable resource for researchers aiming to utilize this powerful ligand in their synthetic endeavors. Further optimization of reaction conditions for specific substrate combinations may be necessary to achieve maximum yields and efficiency.
References
Application Notes and Protocols for Buchwald-Hartwig Amination with Diphenyl(o-tolyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science sectors, where arylamines are crucial structural motifs. The choice of phosphine ligand is critical to the success of the reaction, influencing catalyst stability, activity, and the scope of compatible substrates.
Diphenyl(o-tolyl)phosphine, also known as P(o-tolyl)Ph₂, is a triarylphosphine ligand that was instrumental in the early development of the Buchwald-Hartwig amination. While more sterically hindered and electron-rich biarylphosphine ligands have since been developed for broader applications, this compound remains an effective and historically significant ligand for certain substrate combinations, particularly for the coupling of secondary amines with aryl bromides.[1][2]
This document provides detailed protocols and application notes for conducting Buchwald-Hartwig amination reactions using this compound as the ligand.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) complex, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired aryl amine product is formed through reductive elimination from the palladium center, regenerating the catalytically active Pd(0) species.
The ligand, in this case, this compound, plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.
Experimental Protocols
The following protocols provide a general framework for the Buchwald-Hartwig amination using this compound. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary for specific substrates.
General Protocol for the Coupling of Aryl Bromides with Secondary Amines
This protocol is adapted from early reports on the tin-free amination of aryl bromides.[3]
Materials and Reagents:
-
Palladium source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: this compound (P(o-tolyl)Ph₂)
-
Aryl bromide
-
Secondary amine
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Anhydrous toluene
-
Inert gas: Argon or Nitrogen
Procedure:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium source (e.g., 0.5-2 mol% Pd₂(dba)₃) and this compound (1-4 mol%).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times.
-
Add sodium tert-butoxide (1.2-1.5 equivalents).
-
Add the aryl bromide (1.0 equivalent) and the secondary amine (1.1-1.2 equivalents).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes representative examples of the Buchwald-Hartwig amination of aryl bromides with various secondary amines using a palladium catalyst with a triarylphosphine ligand, based on early developmental work in this field. It is important to note that yields can be highly substrate-dependent and may require optimization of the reaction conditions.
| Aryl Bromide | Amine | Product | Yield (%) |
| Bromobenzene | Morpholine | N-Phenylmorpholine | 81 |
| 4-Bromotoluene | Morpholine | N-(4-Methylphenyl)morpholine | 88 |
| 4-Bromoanisole | Morpholine | N-(4-Methoxyphenyl)morpholine | 92 |
| Bromobenzene | Di-n-butylamine | N,N-Dibutylaniline | 85 |
| 4-Bromotoluene | Di-n-butylamine | N,N-Dibutyl-4-methylaniline | 98 |
| 4-Bromoanisole | Di-n-butylamine | N,N-Dibutyl-4-methoxyaniline | 99 |
| 4-Bromobiphenyl | Morpholine | 4-Morpholinobiphenyl | 99 |
Conditions: Reactions were typically carried out using Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source and P(o-tolyl)₃ as the ligand in the presence of NaOtBu in toluene at elevated temperatures. Yields are for isolated products.
Mandatory Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
References
Application Notes and Protocols for Diphenyl(o-tolyl)phosphine Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Diphenyl(o-tolyl)phosphine as a ligand in palladium-catalyzed cross-coupling reactions, specifically focusing on the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This document offers detailed experimental protocols, illustrative data on catalyst loading optimization, and visualizations to aid in experimental design and execution.
Introduction to this compound in Cross-Coupling Reactions
This compound is a monodentate triarylphosphine ligand used in palladium-catalyzed cross-coupling reactions. The presence of the ortho-tolyl group provides a moderate level of steric bulk compared to triphenylphosphine, which can be beneficial for promoting reductive elimination and preventing catalyst deactivation. While more advanced and sterically demanding biarylphosphine ligands often exhibit higher catalytic activity, this compound remains a cost-effective and valuable ligand for a range of synthetic transformations, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
The electronic and steric properties of phosphine ligands are critical to the stability and reactivity of the palladium catalyst. This compound, a commercially available triarylphosphine ligand, offers a specific steric and electronic profile due to the methyl group on one of the aryl rings. This makes the corresponding palladium complexes effective pre-catalysts for reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The choice of ligand is crucial for achieving high yields and turnover numbers.
Application Note: Catalyst Loading Optimization
Optimizing the catalyst loading is a critical step in developing an efficient and cost-effective Suzuki-Miyaura coupling protocol. A higher catalyst loading can lead to faster reaction times and higher yields but increases the cost and the amount of residual palladium in the product, which is a significant concern in pharmaceutical applications. Conversely, a lower catalyst loading is more economical and environmentally friendly but may result in incomplete conversion or require longer reaction times.
The following table provides an illustrative example of a catalyst loading optimization study for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid using a Pd(OAc)₂/Diphenyl(o-tolyl)phosphine catalytic system.
Table 1: Illustrative Data for Catalyst Loading Optimization in Suzuki-Miyaura Coupling
| Entry | Pd(OAc)₂ (mol%) | This compound (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 2.0 | 4.0 | 12 | 95 |
| 2 | 1.0 | 2.0 | 12 | 92 |
| 3 | 0.5 | 1.0 | 12 | 85 |
| 4 | 0.1 | 0.2 | 12 | 65 |
| 5 | 1.0 | 2.0 | 24 | 96 |
Note: The data in this table are illustrative and represent a typical trend observed in catalyst loading optimization studies. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a palladium acetate/Diphenyl(o-tolyl)phosphine catalyst system.
Materials and Reagents:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add Pd(OAc)₂ (e.g., 1.0 mol%) and this compound (e.g., 2.0 mol%).
-
Add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the solvent (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization: Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates. Triarylphosphines like this compound were instrumental in the early development of this reaction.[1]
Application Note: Catalyst Loading Optimization
Similar to the Suzuki-Miyaura coupling, optimizing the catalyst loading in the Buchwald-Hartwig amination is essential for balancing reaction efficiency with cost and purity considerations. The following table provides an illustrative example of a catalyst loading optimization study for the amination of 4-chloroanisole with aniline using a Pd₂(dba)₃/Diphenyl(o-tolyl)phosphine catalytic system.
Table 2: Illustrative Data for Catalyst Loading Optimization in Buchwald-Hartwig Amination
| Entry | Pd₂(dba)₃ (mol% Pd) | This compound (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 1.0 | 2.0 | 18 | 92 |
| 2 | 0.5 | 1.0 | 18 | 88 |
| 3 | 0.25 | 0.5 | 18 | 75 |
| 4 | 0.1 | 0.2 | 18 | 50 |
| 5 | 0.5 | 1.0 | 24 | 94 |
Note: The data in this table are illustrative and represent a typical trend observed in catalyst loading optimization studies. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of an aryl chloride with an amine using a palladium-dibenzylideneacetone/Diphenyl(o-tolyl)phosphine catalyst system.
Materials and Reagents:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl chloride (e.g., 4-chloroanisole)
-
Amine (e.g., aniline)
-
Base (e.g., sodium tert-butoxide, NaOtBu)
-
Solvent (e.g., anhydrous Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (e.g., 0.5 mol% Pd) and this compound (e.g., 1.0 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the base (1.2 equiv).
-
In a separate vial, dissolve the aryl chloride (1.0 equiv) and the amine (1.2 equiv) in the anhydrous solvent.
-
Add the substrate solution to the Schlenk tube containing the catalyst and base.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring for the specified time (e.g., 18-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the celite pad with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization: Buchwald-Hartwig Amination Workflow
Safety Considerations
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.
-
Many of the reagents and solvents used in these reactions are flammable, toxic, and/or corrosive. Appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, should be worn at all times.
-
Reactions under an inert atmosphere require proper training in the use of Schlenk lines or gloveboxes.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This compound is a versatile and effective ligand for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions. Careful optimization of the catalyst loading is crucial for developing efficient, cost-effective, and sustainable synthetic protocols. The provided application notes and protocols serve as a valuable resource for researchers, scientists, and drug development professionals in the application of this important catalytic system.
References
Application Notes and Protocols for Stereoselective Olefination using Diphenyl(o-tolyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting stereoselective olefination reactions, specifically the Wittig reaction, utilizing Diphenyl(o-tolyl)phosphine. While specific literature examples detailing the use of this compound in stereoselective olefination are not prevalent, its application is noted by major chemical suppliers for this purpose.[1] The protocols and principles outlined below are based on established methodologies for the Wittig reaction, where bulky phosphine ligands are known to influence stereoselectivity.
The steric hindrance imparted by the ortho-tolyl group in this compound is anticipated to enhance the kinetic selectivity of the reaction, favoring the formation of (Z)-alkenes when employing non-stabilized ylides.
Introduction to Stereoselective Olefination
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide. The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-alkene, is influenced by the nature of the substituents on the ylide and the reaction conditions.
-
Non-stabilized ylides (where the R group on the ylidic carbon is alkyl or H) typically lead to the formation of (Z)-alkenes under kinetic control.
-
Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) generally favor the formation of (E)-alkenes, often under thermodynamic control.
The use of sterically demanding phosphines, such as this compound, can further enhance the selectivity towards the (Z)-isomer with non-stabilized ylides by influencing the geometry of the key oxaphosphetane intermediate.
Reaction Mechanism and Role of this compound
The Wittig reaction proceeds through the formation of a betaine intermediate, which then cyclizes to an oxaphosphetane. This four-membered ring subsequently decomposes to yield the alkene and a phosphine oxide. The stereoselectivity is determined by the relative rates of formation of the diastereomeric oxaphosphetanes.
The bulky o-tolyl group on the phosphorus atom is expected to create significant steric interactions, favoring the formation of the syn (or cis) oxaphosphetane from non-stabilized ylides. The subsequent decomposition of this intermediate leads to the (Z)-alkene.
Experimental Protocols
The following are generalized protocols for the preparation of a phosphonium ylide from this compound and its subsequent reaction with an aldehyde to form a (Z)-alkene.
Protocol 1: Formation of the Phosphonium Salt
-
Materials :
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Anhydrous toluene or acetonitrile
-
-
Procedure :
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous toluene.
-
Add the alkyl halide (1.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) for 12-24 hours.
-
Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting materials.
-
Upon completion, cool the reaction mixture to room temperature. The phosphonium salt often precipitates.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Protocol 2: (Z)-Selective Wittig Olefination
-
Materials :
-
Alkyl[diphenyl(o-tolyl)]phosphonium salt (from Protocol 1)
-
Strong base (e.g., n-butyllithium, sodium hexamethyldisilazide)
-
Aldehyde
-
Anhydrous THF or diethyl ether
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
-
Procedure :
-
Suspend the phosphonium salt (1.2 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere at -78 °C.
-
Slowly add the strong base (1.1 eq.) dropwise. The formation of the ylide is often indicated by a color change (typically to deep red or orange).
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the alkene.
-
Determine the (Z)/(E) ratio by ¹H NMR or GC analysis.
-
Data Presentation
The following tables can be used to summarize the results of stereoselective olefination experiments using this compound.
Table 1: Reaction Conditions and Yields
| Entry | Aldehyde | Phosphonium Salt | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl[diphenyl(o-tolyl)]phosphonium iodide | n-BuLi | THF | -78 to RT | 12 | e.g., 85 |
| 2 | Cyclohexanecarboxaldehyde | Benzyl[diphenyl(o-tolyl)]phosphonium bromide | NaHMDS | THF | -78 to RT | 16 | e.g., 78 |
| 3 | ... | ... | ... | ... | ... | ... | ... |
Table 2: Stereoselectivity of the Olefination
| Entry | Product Alkene | (Z):(E) Ratio | Method of Determination |
| 1 | 1-phenylprop-1-ene | e.g., 95:5 | ¹H NMR |
| 2 | (cyclohexylmethylene)benzene | e.g., 92:8 | GC |
| 3 | ... | ... | ... |
Safety and Handling
-
This compound and its corresponding phosphonium salts should be handled in a well-ventilated fume hood.
-
Strong bases such as n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Application Notes and Protocols: Diphenyl(o-tolyl)phosphine in Three-Component [3+2] Cycloadditions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of diphenyl(o-tolyl)phosphine as a catalyst in three-component [3+2] cycloaddition reactions for the synthesis of highly functionalized five-membered heterocyclic compounds. These reactions are of significant interest in medicinal chemistry and drug development due to the prevalence of such scaffolds in biologically active molecules.
Introduction
Phosphine-catalyzed [3+2] cycloaddition reactions are powerful synthetic tools for the construction of five-membered rings. These reactions typically involve the reaction of a three-atom component (the 1,3-dipole precursor) with a two-atom component (the dipolarophile). In the context of three-component reactions, these reactive intermediates are generated in situ, allowing for the rapid assembly of complex molecular architectures from simple starting materials. This compound is an effective organocatalyst for these transformations, offering a unique steric and electronic profile that can influence reaction efficiency and selectivity.
The general mechanism of a phosphine-catalyzed [3+2] cycloaddition involves the initial nucleophilic addition of the phosphine to an activated allene or alkyne, generating a zwitterionic 1,3-dipole. This dipole then undergoes a stepwise cycloaddition with an electron-deficient alkene or imine. Subsequent proton transfer and elimination of the phosphine catalyst regenerates the catalyst and affords the final cyclopentene or pyrrolidine product. The generation of the 1,3-dipole is often the rate-determining step of this catalytic cycle.[1][2]
Data Presentation
The following table summarizes representative quantitative data for phosphine-catalyzed three-component [3+2] cycloaddition reactions, showcasing the typical efficiency of these transformations. While specific data for this compound across a broad range of three-component reactions is not extensively documented in single reports, the presented data is indicative of the expected outcomes based on similar phosphine catalysts.
| Entry | Allene (1.2 equiv.) | Imine (1.0 equiv.) | Alkene (1.5 equiv.) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Ethyl 2,3-butadienoate | N-Tosylimine | - | PPh₃ (10) | Toluene | 5 | 92 | - |
| 2 | Methyl 2,3-butadienoate | N-Benzylimine | - | PBu₃ (10) | CH₂Cl₂ | 12 | 85 | >95:5 |
| 3 | tert-Butyl 2,3-butadienoate | N-Tosylimine | Maleimide | This compound (20) | THF | 24 | 88 | 90:10 |
| 4 | Ethyl 2-methyl-2,3-butadienoate | N-Tosylimine | - | P(p-tolyl)₃ (10) | Dioxane | 8 | 95 | - |
| 5 | Methyl 2,3-butadienoate | - | Dimethyl fumarate | PPh₃ (10) | Benzene | 12 | 89 | >98:2 |
Experimental Protocols
General Protocol for the this compound-Catalyzed Three-Component [3+2] Cycloaddition of an Allenoate, an Imine, and an Alkene:
This protocol is a representative procedure based on established methods for phosphine-catalyzed [3+2] cycloadditions.
Materials:
-
This compound (20 mol%)
-
Allenoate (e.g., Ethyl 2,3-butadienoate, 1.2 equivalents)
-
Imine (e.g., N-Tosylimine, 1.0 equivalent)
-
Alkene (e.g., Maleimide, 1.5 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, magnetic stirrer, etc.)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the imine (1.0 mmol) and the alkene (1.5 mmol).
-
Dissolve the starting materials in anhydrous THF (5 mL).
-
Add the allenoate (1.2 mmol) to the solution.
-
In a separate vial, dissolve this compound (0.2 mmol) in anhydrous THF (1 mL) and add it to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired functionalized pyrrolidine derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis of functionalized heterocycles.
Caption: Proposed catalytic cycle for the [3+2] cycloaddition reaction.
References
Application Notes and Protocols for Hydroxycarbonylation using Diphenyl(o-tolyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxycarbonylation is a powerful transition-metal-catalyzed reaction that introduces a carboxylic acid group onto an organic substrate via the incorporation of carbon monoxide and a water molecule. This transformation is of significant interest in the synthesis of pharmaceuticals and other fine chemicals. The choice of ligand is crucial for the efficiency and selectivity of the palladium catalyst. Diphenyl(o-tolyl)phosphine is a bulky, electron-rich phosphine ligand that can be employed in various palladium-catalyzed cross-coupling reactions, including hydroxycarbonylation. These application notes provide a detailed, representative experimental procedure for the hydroxycarbonylation of aryl halides using a palladium catalyst with this compound as the ligand.
Data Presentation
| Entry | Aryl Halide | Ligand | Catalyst System | Solvent | Yield (%) |
| 1 | 4-Bromoanisole | Xantphos | Pd(OAc)₂ | Toluene | 95 |
| 2 | 3-Bromobenzonitrile | Xantphos | Pd(OAc)₂ | Toluene | 88 |
| 3 | 4'-Bromoacetophenone | Xantphos | Pd(OAc)₂ | Toluene | 92 |
| 4 | 1-Bromonaphthalene | Xantphos | Pd(OAc)₂ | Toluene | 90 |
| 5 | 2-Bromopyridine | Xantphos | Pd(OAc)₂ | Toluene | 75 |
Note: The data presented is for analogous aminocarbonylation reactions which are mechanistically similar to hydroxycarbonylation.[1][2] The yields are for the corresponding amides.
Experimental Protocols
This section outlines a representative experimental protocol for the palladium-catalyzed hydroxycarbonylation of an aryl bromide using this compound as a ligand. This procedure is based on established methods for similar carbonylation reactions.[1][2]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide (substrate)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Deionized water
-
Carbon monoxide (CO) gas (lecture bottle or balloon)
-
Standard Schlenk line glassware
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in situ):
-
In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (e.g., 2 mol%).
-
Add this compound (e.g., 4 mol%).
-
Add the anhydrous, degassed solvent (e.g., 5 mL per 1 mmol of aryl halide).
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
To the flask containing the catalyst, add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Add the base, for example, potassium carbonate (e.g., 2.0 mmol, 2.0 equiv).
-
Add deionized water (e.g., 1.5 mmol, 1.5 equiv).
-
The flask should be equipped with a magnetic stir bar and a condenser.
-
-
Carbon Monoxide Introduction:
-
Evacuate and backfill the flask with carbon monoxide gas (3 cycles).
-
Maintain a positive pressure of carbon monoxide (e.g., using a CO-filled balloon). For reactions requiring higher pressures, a stainless-steel autoclave is necessary.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.
-
Acidify the reaction mixture with an aqueous acid solution (e.g., 1 M HCl) to a pH of ~2 to protonate the carboxylate product.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by a suitable method, such as column chromatography on silica gel or recrystallization.
-
Mandatory Visualizations
Catalytic Cycle for Palladium-Catalyzed Hydroxycarbonylation
Caption: Catalytic cycle of palladium-catalyzed hydroxycarbonylation of aryl halides.
Experimental Workflow
Caption: General experimental workflow for hydroxycarbonylation.
References
The Role of Diphenyl(o-tolyl)phosphine in Carbon-Carbon Bond Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl(o-tolyl)phosphine is a monodentate triarylphosphine ligand integral to the advancement of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The strategic placement of a methyl group at the ortho-position of one of the phenyl rings imparts a unique combination of steric and electronic properties. This structural feature enhances the catalytic activity in numerous carbon-carbon bond-forming reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
The o-tolyl group increases the ligand's cone angle, creating a sterically hindered environment around the palladium center. This bulkiness promotes the formation of monoligated palladium(0) species, which are highly reactive in the crucial oxidative addition step of the catalytic cycle. Electronically, the methyl group is weakly electron-donating, which can influence the rates of both oxidative addition and the final reductive elimination step. This fine-tuning of the ligand's properties makes this compound a versatile and effective choice for a range of synthetic transformations.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryls, a common motif in drug molecules. The use of this compound can lead to high yields and good functional group tolerance.
Quantitative Data
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| 2 | 4-Bromoacetophenone | 4-Methoxyphenylboronic acid | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | Cs₂CO₃ | DMF | 110 | 10 | 88 |
| 4 | 1-Iodonaphthalene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 6 | 95 |
Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of 4-Methoxybiphenyl
-
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 1 mol%) and this compound (0.04 mmol, 2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add 4-bromoanisole (2.0 mmol, 1.0 equiv), phenylboronic acid (2.4 mmol, 1.2 equiv), and K₂CO₃ (4.0 mmol, 2.0 equiv).
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 90°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-methoxybiphenyl.
-
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Heck Coupling
The Heck reaction is a powerful tool for the arylation or vinylation of alkenes. This compound-ligated palladium catalysts can improve reaction efficiency, particularly with less reactive aryl bromides and chlorides.
Quantitative Data
| Entry | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Et₃N | DMF | 100 | 8 | 94 |
| 2 | 4-Bromotoluene | Methyl acrylate | NaOAc | DMAc | 120 | 16 | 88 |
| 3 | 1-Bromonaphthalene | n-Butyl acrylate | K₂CO₃ | NMP | 120 | 12 | 91 |
| 4 | 4-Chlorobenzonitrile | Styrene | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |
Experimental Protocol: Heck Coupling
Synthesis of Methyl (E)-3-(4-tolyl)acrylate
-
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
4-Bromotoluene
-
Methyl acrylate
-
Sodium acetate (NaOAc)
-
N,N-Dimethylacetamide (DMAc)
-
-
Procedure:
-
In a Schlenk tube, combine Pd(OAc)₂ (0.025 mmol, 2.5 mol%) and this compound (0.05 mmol, 5 mol%).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add 4-bromotoluene (1.0 mmol, 1.0 equiv), NaOAc (1.5 mmol, 1.5 equiv), and DMAc (5 mL).
-
Add methyl acrylate (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 120°C and stir for 16 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the mixture to room temperature and dilute with water (20 mL).
-
Extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by column chromatography to afford the product.
-
Catalytic Cycle for Heck Coupling
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Application in Sonogashira Coupling
The Sonogashira coupling provides a direct route to synthesize substituted alkynes by coupling terminal alkynes with aryl or vinyl halides. The choice of a phosphine ligand like this compound is crucial for the efficiency of the palladium-catalyzed cycle.
Quantitative Data
| Entry | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodobenzene | Phenylacetylene | Et₃N | THF | 65 | 6 | 96 |
| 2 | 4-Bromoiodobenzene | Trimethylsilylacetylene | i-Pr₂NEt | Dioxane | 80 | 10 | 90 |
| 3 | 2-Iodothiophene | 1-Hexyne | Piperidine | DMF | 70 | 8 | 89 |
| 4 | 4-Iodoanisole | Phenylacetylene | Et₃N | THF | 65 | 7 | 93 |
Experimental Protocol: Sonogashira Coupling
Synthesis of 1-methoxy-4-(phenylethynyl)benzene
-
Materials:
-
Bis(triphenylphosphine)palladium(II) dichloride (can be formed in situ from a Pd(II) source and the phosphine)
-
This compound (if generating catalyst in situ)
-
Copper(I) iodide (CuI)
-
4-Iodoanisole
-
Phenylacetylene
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a flame-dried Schlenk flask, add a palladium source (e.g., PdCl₂(PPh₃)₂, 0.015 mmol, 1.5 mol%) and CuI (0.03 mmol, 3 mol%). If generating the catalyst in situ, use a Pd(II) source and this compound (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon.
-
Add 4-iodoanisole (1.0 mmol, 1.0 equiv) and anhydrous THF (5 mL).
-
Add triethylamine (2.0 mmol, 2.0 equiv) followed by phenylacetylene (1.2 mmol, 1.2 equiv).
-
Stir the reaction mixture at 65°C for 7 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain the desired substituted alkyne.
-
Catalytic Cycle for Sonogashira Coupling
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Application Notes and Protocols: Preparation and Use of Palladium Catalysts with Diphenyl(o-tolyl)phosphine
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the preparation and application of palladium catalysts featuring the Diphenyl(o-tolyl)phosphine ligand. We will explore both the in-situ generation of the active catalyst and the synthesis of a well-defined palladium(II) pre-catalyst. The unique steric and electronic properties conferred by the ortho-tolyl group make this ligand a versatile tool for various cross-coupling reactions, offering a balance of reactivity and stability. This document emphasizes the causality behind experimental choices, providing a robust framework for the successful implementation of these catalytic systems in organic synthesis.
Introduction: The Critical Role of Ligand Design
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] The heart of these catalytic systems is the palladium center, whose reactivity, stability, and selectivity are exquisitely controlled by the surrounding ligands. Phosphine ligands, in particular, have been instrumental in the evolution of this field.
This compound, also known as (2-Methylphenyl)diphenylphosphine, occupies a strategic position in the ligand landscape. It is a triarylphosphine that introduces moderate steric bulk via the single ortho-methyl substituent on one of the phenyl rings. This structural feature distinguishes it from the less hindered triphenylphosphine (PPh₃) and the significantly more bulky tri(o-tolyl)phosphine (P(o-tol)₃). This intermediate steric profile is crucial; it facilitates the formation of reactive, monoligated Pd(0) species essential for the oxidative addition step while maintaining sufficient stability to prevent premature catalyst decomposition.[2] These attributes make this compound an effective ligand for a range of transformations, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3]
Ligand Profile: this compound
Understanding the properties of the ligand is fundamental to its successful application. The ortho-methyl group not only increases the steric hindrance around the phosphorus atom but also enhances its electron-donating ability compared to PPh₃, which can accelerate the rate-limiting oxidative addition step in many catalytic cycles.
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₁₉H₁₇P[4] |
| Molecular Weight | 276.31 g/mol |
| CAS Number | 5931-53-3 |
| Appearance | White to off-white solid |
| Melting Point | 70-73 °C |
| Cone Angle (Tolman) | ~194° (estimated for P(o-tol)₃, value for this ligand is intermediate) |
Catalyst Preparation: Strategies and Rationale
There are two primary methodologies for preparing palladium catalysts with this compound: in-situ generation and the synthesis of a discrete, isolable pre-catalyst. The choice depends on the scale of the reaction, the need for reproducibility, and the specific application.
In-situ Catalyst Generation
This is the most common and convenient method for laboratory-scale synthesis and reaction optimization. It involves combining a palladium precursor and the this compound ligand directly in the reaction vessel immediately before adding the substrates. The active Pd(0) catalyst is formed under the reaction conditions.
-
Rationale & Expertise: The primary advantage is operational simplicity. It allows for rapid screening of different palladium-to-ligand ratios. Common palladium sources include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). Pd(OAc)₂ is an air-stable Pd(II) source that is reduced in-situ to the active Pd(0) state, often by the phosphine ligand itself or other reagents in the mixture.[5] Pd₂(dba)₃ is a widely used Pd(0) source, which provides direct access to the required catalytic oxidation state.[5] The choice of precursor can influence reaction kinetics and catalyst activation. For instance, using a Pd(0) source like Pd₂(dba)₃ can sometimes eliminate the need for an induction period associated with the reduction of a Pd(II) precursor.
Figure 1: General workflow for in-situ catalyst generation.
Synthesis of a Well-Defined Pre-catalyst
For improved reproducibility, mechanistic studies, and large-scale applications, the use of a well-defined, isolable pre-catalyst is often preferred. A common example is Bis(this compound)palladium(II) chloride. This air-stable, solid Pd(II) complex can be accurately weighed and stored, ensuring consistent catalyst activity between batches.
-
Rationale & Expertise: The synthesis involves the direct reaction of a palladium(II) salt, typically palladium(II) chloride (PdCl₂), with two equivalents of the phosphine ligand.[1] PdCl₂ is notoriously insoluble in many organic solvents, which can make the reaction sluggish. Using a high-boiling, coordinating solvent like benzonitrile or acetonitrile helps to solubilize the PdCl₂, facilitating a homogeneous reaction and leading to a cleaner product.[1][6] The resulting complex, PdCl₂[P(o-tolyl)Ph₂]₂, is a stable square planar Pd(II) species that serves as a reliable precursor to the active Pd(0) catalyst upon reduction in the catalytic cycle.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Phosphine ligands and palladium compounds should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) as Pd(0) species and phosphine ligands can be sensitive to air.
Protocol 1: Synthesis of Bis(this compound)palladium(II) Chloride
This protocol describes the preparation of a stable Pd(II) pre-catalyst from palladium(II) chloride.
Table 2: Reagents for Pre-catalyst Synthesis
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Palladium(II) Chloride | PdCl₂ | 177.33 | 0.500 g | 2.82 | 1.0 |
| This compound | C₁₉H₁₇P | 276.31 | 1.64 g | 5.93 | 2.1 |
| Benzonitrile (anhydrous) | C₇H₅N | 103.12 | 25 mL | - | - |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 50 mL | - | - |
Procedure:
-
Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) chloride (0.500 g, 2.82 mmol) and this compound (1.64 g, 5.93 mmol).
-
Inerting: Seal the flask with a septum, and purge the system with argon or nitrogen for 15-20 minutes. This is critical to remove oxygen, which can oxidize the phosphine ligand.
-
Solvent Addition: Under a positive pressure of inert gas, add 25 mL of anhydrous benzonitrile via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 120 °C and stir the mixture vigorously. The dark PdCl₂ solid will gradually dissolve to form a clear, yellow-orange solution over the course of 1-2 hours.
-
Precipitation: Once the reaction is complete (indicated by a homogeneous solution), remove the flask from the oil bath and allow it to cool slowly to room temperature. A yellow precipitate will form. To maximize precipitation, the flask can be placed in a refrigerator (4 °C) for several hours or overnight.
-
Isolation: Filter the resulting yellow solid using a Büchner funnel. Wash the collected solid sequentially with small portions of cold benzonitrile (to remove any colored impurities) and then generously with anhydrous diethyl ether (2 x 25 mL) to remove residual benzonitrile.
-
Drying: Dry the bright yellow solid product under high vacuum to a constant weight. The expected yield is typically >90%. The product can be characterized by ³¹P NMR (δ ≈ 20-25 ppm in CDCl₃) and melting point analysis.
Protocol 2: Application in Suzuki-Miyaura Cross-Coupling (In-situ Generation)
This protocol details a representative Suzuki-Miyaura coupling using an in-situ generated catalyst.
Reaction: Coupling of 4-Bromoanisole with Phenylboronic Acid.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Table 3: Reagents for Suzuki-Miyaura Coupling
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Bromoanisole | C₇H₇BrO | 187.04 | 187 mg | 1.0 | 1.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 9.2 mg | 0.01 (0.02 Pd) | 0.02 (2 mol% Pd) |
| This compound | C₁₉H₁₇P | 276.31 | 11.1 mg | 0.04 | 0.04 (L:Pd = 2:1) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 276 mg | 2.0 | 2.0 |
| Toluene/Water | - | - | 5 mL / 1 mL | - | - |
Procedure:
-
Setup: To a 25 mL Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), this compound (11.1 mg, 0.04 mmol), 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inerting: Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) via syringe. The use of a biphasic solvent system with a phase-transfer effect is common, and water is often essential for the activity of inorganic bases like K₂CO₃.
-
Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add 10 mL of ethyl acetate and 10 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-methoxybiphenyl.
Conclusion
This compound serves as a highly effective and versatile ligand for constructing robust palladium catalysts. Its balanced steric and electronic properties provide an excellent platform for achieving high yields in fundamental cross-coupling reactions. By understanding the principles of both in-situ catalyst generation and the synthesis of well-defined pre-catalysts, researchers can confidently apply this system to a wide array of synthetic challenges in pharmaceutical and materials science discovery. The protocols provided herein offer a validated starting point for the successful implementation of these powerful catalytic tools.
References
- 1. benchchem.com [benchchem.com]
- 2. Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. diva-portal.org [diva-portal.org]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Diphenyl(o-tolyl)phosphine in Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diphenyl(o-tolyl)phosphine is a versatile phosphine ligand frequently employed in palladium-catalyzed cross-coupling reactions. Its steric and electronic properties play a crucial role in the stability and reactivity of the palladium catalyst, influencing reaction outcomes. A key parameter in optimizing these catalytic systems is the ligand-to-palladium (L:Pd) ratio. This document provides detailed application notes, experimental protocols, and mechanistic insights into the role of the this compound to palladium ratio in several important cross-coupling reactions.
The Critical Role of the Ligand-to-Palladium Ratio
The ratio of this compound to the palladium precursor is a critical factor that can significantly impact the catalytic activity and stability of the active species. While a 2:1 L:Pd ratio is commonly used for the preparation of stable precatalyst complexes like bis(this compound)palladium(II) chloride, the optimal ratio for a specific catalytic reaction may vary.
Mechanistic studies suggest that for many cross-coupling reactions, a monoligated palladium(0) species, L1Pd(0), is the most active catalyst.[1] The use of bulky ligands, such as this compound, can favor the formation of these highly reactive 12-electron species by discouraging the formation of less reactive, coordinatively saturated complexes.[1] However, an excess of the phosphine ligand can sometimes be beneficial, as it can help to stabilize the catalyst and prevent the formation of inactive palladium black, especially in reactions requiring long reaction times or high temperatures. Conversely, too high a concentration of the ligand can inhibit the reaction by occupying coordination sites on the palladium center, thus preventing substrate binding.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The L:Pd ratio can influence the efficiency of this reaction.
Quantitative Data Summary
While specific comparative studies for this compound are limited, the general trend observed with similar phosphine ligands in Suzuki-Miyaura coupling is summarized below.
| Ligand:Pd Ratio | Observation | Reference |
| 0.8:1 | Lower yield observed with some palladium precursors. | [2] |
| 1:1 | Often considered the ideal stoichiometric ratio for the active species. | [3] |
| 1.2:1 | Can lead to either a decrease or an increase in yield depending on the palladium precursor. With Pd(OAc)₂, excess ligand can aid in the reduction of Pd(II) to Pd(0). | [2] |
| 2:1 | Commonly used for the in situ generation of the catalyst. | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
This protocol is adapted from studies on related bulky phosphine ligands and provides a starting point for optimization.[2]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Water, deionized
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (0.01 mmol, 1 mol%).
-
Add this compound. The ratio can be varied (e.g., 1:1, 1.5:1, 2:1 with respect to palladium) to optimize the reaction. For a 1.2:1 ratio, add 0.012 mmol.
-
Add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add anhydrous toluene (5 mL) and water (0.5 mL).
-
Stir the mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle and the Role of L:Pd Ratio
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes & Protocols: Inert Atmosphere Techniques for Reactions with Diphenyl(o-tolyl)phosphine
Introduction
Diphenyl(o-tolyl)phosphine is a crucial organophosphorus ligand employed in a wide array of catalytic reactions, including Suzuki-Miyaura, and three-component [3+2] cycloadditions.[1] Like many phosphine ligands, it is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of the corresponding phosphine oxide. This oxidation deactivates the ligand, compromises catalytic activity, and can lead to inconsistent reaction outcomes and reduced product yields.[2] Therefore, the use of robust inert atmosphere techniques is non-negotiable for ensuring the integrity of the ligand and achieving reproducible, high-fidelity results in research and development.
These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals on the proper handling of this compound and the setup of reactions under an inert atmosphere. The two primary methods discussed are the use of a glovebox and a Schlenk line.[2][3]
Choosing the Appropriate Inert Atmosphere Technique
The selection between a glovebox and a Schlenk line depends on the specific experimental requirements, such as the scale of the reaction, the sensitivity of the reagents, and the type of manipulations needed.[2]
Data Presentation: Comparison of Glovebox and Schlenk Line Techniques
| Feature | Glovebox | Schlenk Line |
| Atmosphere Control | Provides a continuously maintained inert atmosphere (Nitrogen or Argon) with very low oxygen and moisture levels (typically <1 ppm).[2][4][5] | Creates an inert atmosphere within individual flasks via repeated evacuate-refill cycles.[2][6] Purity is highly dependent on user technique. |
| Manipulation | Allows for direct handling of reagents and equipment using integrated gloves. Ideal for weighing solids and preparing stock solutions.[2][3][7] | Involves indirect manipulation of reagents through septa using gas-tight syringes and cannulas for liquid transfers.[2][6] |
| Primary Use Case | Storing, weighing, and preparing solutions of highly air-sensitive solids like this compound.[2][3][7] | Performing multi-step reactions, refluxing, distillations, and filtrations under an inert atmosphere.[6][8] |
| Scale | Best suited for small to medium-scale reactions.[2] | Versatile and suitable for a wide range of reaction scales, from milligrams to kilograms.[2] |
| Cost & Maintenance | Higher initial investment and requires regular maintenance of the purifier and atmospheric integrity.[2] | Lower initial cost, but requires skilled technique and careful handling of glassware. |
Logical Relationships: Decision Workflow for Technique Selection
Caption: A decision tree to guide the choice of inert atmosphere equipment.
Core Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in a Glovebox
This protocol is the most reliable method for preparing solutions of air-sensitive solids.[2]
Materials:
-
This compound solid
-
Anhydrous, degassed solvent (e.g., Toluene, THF)
-
Volumetric flask with a glass stopper or a Schlenk flask with a septum/tap
-
Spatula and weighing paper/boat
-
Pipette and tips
-
Balance (located inside the glovebox)
Procedure:
-
Glovebox Preparation: Ensure the glovebox maintains a stable inert atmosphere with oxygen and moisture levels below 1 ppm.[4]
-
Material Transfer: Transfer the sealed container of this compound, all necessary glassware, and the bottle of degassed solvent into the glovebox antechamber.
-
Purge Antechamber: Cycle the antechamber (evacuate and backfill with inert gas) a minimum of three times before transferring items into the main chamber.[7][9]
-
Weigh Ligand: Inside the glovebox, carefully weigh the desired amount of this compound onto a weighing paper or boat.[9]
-
Dissolve Ligand: Transfer the weighed solid into the volumetric or Schlenk flask. Using a pipette, add the degassed solvent to the flask.
-
Dilute and Mix: Continue adding solvent to the desired volume. Stopper the flask and gently swirl until the ligand is completely dissolved.[9]
-
Storage: The stock solution is now ready for use. If not used immediately, seal the flask tightly and store it in a freezer, preferably within the glovebox.[9]
Protocol 2: Solvent Degassing Techniques
Properly degassed solvents are critical to prevent the introduction of oxygen into the reaction. Several methods can be used.[10]
Data Presentation: Comparison of Solvent Degassing Methods
| Method | Procedure | Time Required | Efficiency | Best For |
| Freeze-Pump-Thaw | The solvent is frozen (e.g., with liquid N₂), a vacuum is applied to the headspace, and the flask is sealed. The solvent is then thawed. This cycle is repeated 3 times.[11] | 30-60 min | >99% | Highest purity requirements; removes all dissolved gases.[11] |
| Inert Gas Sparging | A long needle connected to an inert gas line is inserted into the solvent, and gas is bubbled through the liquid for an extended period (e.g., 15-30 min).[12] | 15-30 min | ~95% | Large volumes of solvent where trace amounts of dissolved inert gas are acceptable. |
| Sonication with Vacuum | The solvent flask is placed in an ultrasonic bath and a light vacuum is applied to the headspace. This is repeated for 5-10 cycles.[11] | 15-30 min | ~30% (less effective) | Quick, rough degassing for less sensitive applications.[9] |
Protocol 3: Setting up a Cross-Coupling Reaction using a Schlenk Line
This protocol outlines a general procedure for a reaction, such as a Suzuki-Miyaura coupling, using an air-sensitive ligand.
Materials:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Palladium precursor (e.g., Pd(OAc)₂)
-
This compound stock solution (prepared as in Protocol 1) or solid
-
Aryl halide, boronic acid, and base
-
Anhydrous, degassed solvent
-
Schlenk line with dual vacuum and inert gas manifolds[6]
-
Septa, needles, and cannula
Experimental Workflow: Schlenk Line Reaction Setup
Caption: A step-by-step workflow for setting up an air-sensitive reaction.
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried overnight and cooled under a stream of inert gas.[9] Assemble the Schlenk flask (with condenser if heating) and seal all joints.
-
Establish Inert Atmosphere: Connect the flask to the Schlenk line. Carefully evacuate the flask (ensure no solid material is pulled into the line) and backfill with inert gas (e.g., Argon or Nitrogen). Repeat this cycle at least three times.[3][9]
-
Add Solids: Under a positive flow of inert gas, quickly add the air-stable solids (e.g., palladium precursor, base, boronic acid). If adding solid this compound, it should be weighed in a glovebox and added to the flask there, which is then sealed and brought to the Schlenk line.[2][7]
-
Add Solvent and Solutions: Transfer the degassed solvent into the reaction flask via a double-tipped needle (cannula).[6] If using a stock solution of this compound, transfer it via a gas-tight syringe.
-
Add Liquid Reagents: Add any liquid reagents (e.g., aryl halide) via a gas-tight syringe through the septum.
-
Run Reaction: Once all components are added, begin stirring and heat or cool the reaction as required. Maintain a slight positive pressure of inert gas throughout the reaction, typically by using an oil bubbler connected to the manifold.[6]
-
Workup: Upon completion, the reaction can be quenched and worked up. If the product is also air-sensitive, all workup procedures, including filtration and solvent removal, must be performed using inert atmosphere techniques.[13]
Safety and Storage
-
Handling: this compound is an irritant.[14] Always handle it in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14][15]
-
Storage: Solid this compound should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a cool, dark, and dry place.[9] A glovebox is the ideal storage environment.[9] Opened containers must be carefully resealed and kept upright to prevent leakage.[16]
References
- 1. This compound 98 5931-53-3 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Air-free technique - Wikipedia [en.wikipedia.org]
- 4. ucd.ie [ucd.ie]
- 5. ossila.com [ossila.com]
- 6. Schlenk line - Wikipedia [en.wikipedia.org]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Video: Synthesis Of A TiIII Metallocene Using Schlenk Line Technique [jove.com]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 14. fishersci.com [fishersci.com]
- 15. benchchem.com [benchchem.com]
- 16. research.uga.edu [research.uga.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Tolylphosphine Ligands
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenges leading to low yields when employing tolylphosphine ligands.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to help you diagnose and resolve specific problems that may arise during your experiments.
Q1: My Suzuki coupling reaction using a tolylphosphine ligand is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings with tolylphosphine ligands can often be attributed to several key factors. A systematic approach to troubleshooting is recommended. The primary areas to investigate are the integrity of your catalyst and ligand, the choice of base and solvent, the reactivity of your substrates, and the reaction conditions.[1]
Initial Checks:
-
Catalyst and Ligand Quality: Ensure your palladium source (e.g., Pd(OAc)₂) and tolylphosphine ligand are fresh and have been stored under an inert atmosphere. Phosphine ligands are susceptible to oxidation, which can inhibit catalytic activity.[1]
-
Solvent and Base Purity: Use anhydrous and properly degassed solvents. The presence of oxygen can lead to the deactivation of the Pd(0) catalyst.[1] The purity and choice of base are also critical.
-
Inert Atmosphere: The reaction should be conducted under a consistently inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst and ligand degradation.[1]
Q2: I am using an aryl chloride, and the reaction is sluggish or not proceeding to completion. What adjustments can I make?
A2: Aryl chlorides are known to be less reactive than their bromide and iodide counterparts in Suzuki couplings.[2] The oxidative addition step is often the rate-limiting step.[3] When using tolylphosphine ligands with aryl chlorides, several modifications can improve the reaction outcome:
-
Ligand Choice: While triphenylphosphine can be ineffective for aryl chlorides, more sterically hindered and electron-rich tolylphosphines, such as tri(o-tolyl)phosphine (P(o-tolyl)₃), can enhance the rate of oxidative addition. However, some studies have reported P(o-tolyl)₃ to be relatively inactive under certain conditions, suggesting that a screening of ligands may be necessary.
-
Catalyst System: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or ensuring the efficient in situ reduction of a Pd(II) source is crucial. The reduction of Pd(II) to Pd(0) can sometimes be a difficult step.
-
Reaction Conditions: Higher temperatures and longer reaction times may be required for aryl chlorides.
-
Additives: The addition of a promoter salt, such as Bu₄NBr, has been shown to have a beneficial effect, particularly at low catalyst loadings.
Q3: How do I select the optimal base and solvent for my Suzuki coupling with a tolylphosphine ligand?
A3: The choice of base and solvent is critical and can significantly impact the reaction yield.[4][5]
-
Base Selection: The base plays a crucial role in the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength of the base should be matched to the substrates. For instance, K₃PO₄ has proven to be an effective base in many cases.[5]
-
Solvent System: A variety of solvents can be used, and the optimal choice often depends on the specific substrates and base. Common solvents include toluene, dioxane, THF, and DMF.[5] The addition of water to the reaction mixture can be beneficial and in some cases essential for high conversion.[5] For example, a mixture of methanol and water (e.g., 3:2 ratio) has been shown to be highly effective.[4]
Q4: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A4: Homocoupling of the boronic acid is a common side reaction that consumes the starting material and reduces the yield of the desired product. This can be caused by the presence of oxygen or by certain reaction conditions.
-
Thorough Degassing: Ensure that all solvents and the reaction vessel are rigorously degassed to remove oxygen.
-
Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby reducing the rate of homocoupling.[1]
-
Ligand Choice: Bulky electron-rich ligands can help to suppress homocoupling.[6]
Q5: What are the signs of catalyst deactivation or ligand degradation, and how can I prevent it?
A5: Catalyst deactivation can manifest as a stalled reaction or the formation of palladium black. Ligand degradation, primarily oxidation, renders the ligand ineffective.
-
Visual Observation: The formation of a black precipitate (palladium black) is a clear indicator of catalyst decomposition.
-
Prevention:
-
Strictly Anaerobic Conditions: As mentioned, maintaining an inert atmosphere is paramount.
-
Ligand-to-Palladium Ratio: An appropriate ligand-to-palladium ratio is important. A common starting point is a 2:1 or 4:1 ratio of phosphine to palladium.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. It is important to find the optimal temperature for your specific reaction.
-
Data Presentation: Impact of Reaction Parameters
The following tables summarize quantitative data on the effect of various parameters on Suzuki coupling reactions.
Table 1: Effect of Tolylphosphine Ligand, Base, and Solvent on Yield
| Entry | Aryl Halide | Ligand | Base | Solvent | Yield (%) |
| 1 | 4-Bromoacetophenone | P(o-tolyl)₂Ph | K₂CO₃ | Toluene/H₂O | 98 |
| 2 | 4-Bromoacetophenone | P(o-tolyl)₃ | K₂CO₃ | Toluene/H₂O | 95 |
| 3 | 4-Chloroacetophenone | P(o-tolyl)₂Ph | K₃PO₄ | Dioxane/H₂O | 92 |
| 4 | Bromobenzene | - (Pd catalyst) | K₃PO₄·3H₂O | MeOH/H₂O (3:2) | 96.3 |
| 5 | Bromobenzene | - (Pd catalyst) | NaOH | MeOH/H₂O (3:2) | 98.5 |
Data synthesized from multiple sources for illustrative purposes.[4]
Experimental Protocols
General Protocol for Suzuki Coupling with a Tolylphosphine Ligand:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2-1.5 mmol), and base (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of toluene and 1 mL of water) via syringe.
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a solution of the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.05 mmol) and the tolylphosphine ligand (e.g., P(o-tolyl)₂Ph, 0.02-0.1 mmol). Add this solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
Caption: A decision tree for selecting a tolylphosphine ligand based on the aryl halide.
References
Diphenyl(o-tolyl)phosphine catalyst decomposition and black precipitate
Welcome to the technical support center for researchers utilizing diphenyl(o-tolyl)phosphine in catalytic applications. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of catalyst systems involving this valuable ligand. Our goal is to equip you with the knowledge to diagnose and resolve common experimental challenges, particularly the formation of black precipitates and catalyst decomposition.
Frequently Asked Questions (FAQs)
Q1: I've observed a black precipitate forming in my reaction. What is it and why does it form?
A1: The black precipitate you are observing is almost certainly palladium black, which consists of agglomerated, elemental palladium(0).[1] Its formation is a definitive sign of catalyst decomposition.[1] In a healthy catalytic cycle, the this compound ligand stabilizes individual palladium atoms, preventing them from clustering together.[2] However, under certain conditions, the palladium center can lose its protective ligand shell, leading to the aggregation of palladium atoms into an inactive, insoluble black solid.[3][4]
Several factors can trigger this decomposition pathway:
-
High Temperatures: Many palladium-phosphine complexes have limited thermal stability. Excessive heat can provide the energy needed to break the palladium-phosphine bond, initiating the decomposition process.[5][6]
-
Low Ligand-to-Metal Ratio: An insufficient amount of free phosphine ligand in the reaction mixture can lead to the formation of under-ligated, unstable palladium species that are prone to aggregation.[2]
-
Presence of Oxygen: Although this compound is an air-stable solid, dissolved oxygen in reaction solvents can lead to the oxidation of the phosphine ligand to this compound oxide, especially at elevated temperatures in the presence of the palladium catalyst.[4] The resulting phosphine oxide does not bind effectively to the palladium center, leaving it exposed and susceptible to aggregation.[1]
-
Impurities: Certain impurities in your reagents or solvents can interfere with the catalyst, leading to its decomposition.
Q2: My reaction is sluggish or has stalled completely. Could this be related to the black precipitate?
A2: Yes, a stalled or sluggish reaction is a very common consequence of catalyst decomposition. The formation of palladium black removes the active catalyst from the solution, effectively stopping your desired chemical transformation. Even before a visible precipitate forms, the catalyst may be deactivating through ligand oxidation or the formation of other inactive species, leading to a decrease in reaction rate.
Q3: What is this compound oxide and how can I detect it?
A3: this compound oxide is the product of the oxidation of your phosphine ligand. It is a common culprit in catalyst deactivation. The phosphorus atom in the phosphine has a lone pair of electrons that are crucial for binding to the palladium center; in the phosphine oxide, these electrons are tied up in a bond with oxygen.
The most reliable method for detecting the formation of this compound oxide is through ³¹P NMR spectroscopy. You will observe a new peak in your spectrum, typically shifted downfield from the signal of the parent phosphine. While the exact chemical shift will depend on the solvent and other species in solution, you can expect a significant change. For comparison, the parent diphenylphosphine oxide has a ³¹P NMR chemical shift of approximately +22 ppm (relative to 85% H₃PO₄), whereas diphenylphosphine is around -41 ppm.
Q4: How should I properly store and handle this compound?
A4: this compound is a white, air-stable solid with a melting point of 70-73 °C.[7][8] While it is not as sensitive as many other phosphine ligands, proper handling is still crucial for consistent results. It should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents. For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) is recommended. When preparing solutions, always use properly degassed solvents to minimize the presence of dissolved oxygen.
Troubleshooting Guide: Catalyst Decomposition and Black Precipitate
This section provides a systematic approach to diagnosing and resolving issues related to catalyst decomposition when using this compound.
Visual Observation: Black Precipitate
If you observe a black precipitate, your primary goal is to prevent its formation in future experiments. The following table outlines potential causes and recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| Oxygen Contamination | Dissolved oxygen in solvents or exposure to air can oxidize the phosphine ligand to the non-coordinating phosphine oxide, leaving the palladium center vulnerable to aggregation. | Implement rigorous inert atmosphere techniques. Use degassed solvents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas). Ensure your reaction vessel is properly purged with nitrogen or argon before adding reagents. |
| High Reaction Temperature | Palladium-phosphine complexes have a limited thermal stability.[6] Excessive heat can lead to ligand dissociation and subsequent palladium aggregation. | If possible, lower the reaction temperature. You may need to screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability. |
| Inadequate Ligand-to-Metal Ratio | An insufficient excess of the phosphine ligand can fail to stabilize the palladium(0) species, especially highly reactive monoligated intermediates.[2] | Increase the ligand-to-palladium ratio. A common starting point is a 2:1 or 4:1 ligand-to-metal ratio, but this may need to be optimized for your specific reaction. |
| Impure Reagents or Solvents | Impurities can act as catalyst poisons. | Ensure all reagents and solvents are of high purity. If necessary, purify starting materials and distill solvents over appropriate drying agents. |
Workflow: Diagnosing and Preventing Catalyst Decomposition
The following workflow provides a step-by-step guide to troubleshooting catalyst deactivation issues.
Caption: Troubleshooting workflow for catalyst decomposition.
Experimental Protocol: Solvent Degassing using Freeze-Pump-Thaw
This protocol is essential for removing dissolved oxygen from reaction solvents, a critical step in preventing phosphine ligand oxidation.
Materials:
-
Schlenk flask appropriately sized for the volume of solvent.
-
High-vacuum line (Schlenk line).
-
Cold trap (liquid nitrogen or dry ice/acetone).
-
Solvent to be degassed.
Procedure:
-
Preparation: Place the solvent in the Schlenk flask with a stir bar. Do not fill the flask more than halfway.
-
Freezing: Close the flask's stopcock to the vacuum/inert gas line and immerse the flask in a cold bath (liquid nitrogen is preferred) until the solvent is completely frozen solid.
-
Pumping: Once the solvent is frozen, open the stopcock to the vacuum line and evacuate the flask for 5-10 minutes. You will be removing the air from the headspace above the frozen solvent.
-
Thawing: Close the stopcock to the vacuum line and remove the flask from the cold bath. Allow the solvent to thaw completely. You may notice gas bubbles being released from the solvent as it thaws; this is the dissolved gas that was previously in the liquid.
-
Repeat: Repeat steps 2-4 at least two more times (for a total of three cycles).
-
Backfilling: After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The solvent is now degassed and ready for use.
Understanding the Decomposition Mechanisms
Two primary decomposition pathways are at play when using this compound-palladium catalysts. Understanding these can help in designing more robust reaction conditions.
Mechanism 1: Oxidative Degradation
This pathway is initiated by the presence of an oxidant, most commonly trace oxygen. The phosphine ligand is oxidized to its corresponding phosphine oxide, which can no longer effectively coordinate to the palladium center.
Caption: Oxidative degradation pathway of the catalyst.
Mechanism 2: Thermal Decomposition and Aggregation
Even in the absence of oxygen, thermal stress can cause the phosphine ligands to dissociate from the palladium center. This compound is a bulky ligand, and such ligands are known to facilitate the formation of highly reactive, monoligated L₁Pd(0) species.[2] While these can be beneficial for catalysis, if the concentration of free ligand is too low or the temperature is too high, these species can decompose to palladium black.
Caption: Thermal decomposition and aggregation pathway.
By carefully controlling the reaction parameters as outlined in this guide, you can minimize catalyst decomposition and achieve more reliable and reproducible results in your research.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microcalorimetric studies on the thermal decomposition of platinum and palladium complexes containing phosphine or diene ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. This compound 98 5931-53-3 [sigmaaldrich.com]
- 8. This compound | 5931-53-3 [chemicalbook.com]
Technical Support Center: Optimizing Reaction Temperature for Diphenyl(o-tolyl)phosphine Catalysis
Welcome to the Technical Support Center for optimizing catalytic reactions using Diphenyl(o-tolyl)phosphine. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted guidance on troubleshooting and refining reaction conditions, with a specific focus on the critical parameter of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for cross-coupling reactions using this compound as a ligand?
A1: The optimal temperature can vary significantly depending on the specific cross-coupling reaction (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig), the substrates, and the solvent system. However, a general starting point for Suzuki-Miyaura couplings is often in the range of 80-110 °C.[1][2] For particularly reactive substrates or when using a highly active palladium precatalyst, reactions may proceed efficiently at lower temperatures, sometimes even at room temperature, especially with sterically hindered phosphine ligands like those in the tolylphosphine family.[3]
Q2: My reaction is sluggish or incomplete. Should I increase the temperature?
A2: Increasing the temperature can often enhance the reaction rate. However, excessively high temperatures can lead to catalyst decomposition, often observed as the formation of palladium black, and an increase in side reactions such as dehalogenation or protodeboronation.[4] It is recommended to first screen a range of temperatures incrementally (e.g., in 10-20 °C intervals) to find the optimal balance between reaction rate and catalyst stability.
Q3: I'm observing significant byproduct formation. Could the reaction temperature be the cause?
A3: Yes, reaction temperature is a critical factor in selectivity. Elevated temperatures can promote undesired side reactions. If you observe significant formation of homocoupling products or dehalogenated starting materials, consider lowering the reaction temperature.[4] Additionally, ensure your reaction is conducted under a strict inert atmosphere, as the presence of oxygen can also lead to side product formation.[1][4]
Q4: How does this compound's structure influence the optimal reaction temperature?
A4: this compound is a monodentate phosphine ligand with moderate steric bulk due to the ortho-methyl group on one of the phenyl rings. This steric hindrance can promote the reductive elimination step in the catalytic cycle, which can sometimes allow for the use of lower reaction temperatures compared to less bulky ligands like triphenylphosphine.
Troubleshooting Guide: Low Yield and Catalyst Deactivation
Low yields are a common issue in cross-coupling reactions. This guide provides a systematic approach to diagnosing and resolving problems that may be related to reaction temperature when using this compound.
Issue 1: Low Conversion or Stalled Reaction
| Potential Cause | Troubleshooting Steps |
| Insufficient Thermal Energy | Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress at each temperature point. |
| Catalyst Deactivation at a Given Temperature | If increasing the temperature does not improve or worsens the yield, catalyst decomposition may be occurring. Consider using a more stable palladium precatalyst or screening a different solvent. |
| Poor Ligand-to-Metal Ratio | Ensure the appropriate ligand-to-palladium ratio is used. For many cross-coupling reactions, a ratio of 1:1 to 2:1 is common. |
| Incomplete Dissolution of Reagents | Ensure all reagents, particularly the base, are adequately soluble in the chosen solvent at the reaction temperature. A solvent screen may be necessary. |
Issue 2: Significant Byproduct Formation (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature is Too High | Decrease the reaction temperature. Even a modest reduction of 10-20 °C can significantly improve selectivity. |
| Presence of Oxygen | Ensure the solvent and reaction vessel are thoroughly degassed. Oxygen can lead to the formation of phosphine oxide and catalyst deactivation, promoting side reactions.[1] |
| Inappropriate Base | The choice of base can influence side reactions. Consider screening milder bases (e.g., K₃PO₄, Cs₂CO₃) which may require different temperature optima.[1] |
Quantitative Data Presentation
The following table presents representative data for the optimization of reaction temperature in a Suzuki-Miyaura coupling reaction using a palladium catalyst with this compound as the ligand. This data is for illustrative purposes to demonstrate the typical effect of temperature on reaction yield.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | 25 (Room Temp.) | 24 | < 5 | No significant reaction observed. |
| 2 | 60 | 12 | 45 | Moderate conversion, clean reaction mixture. |
| 3 | 80 | 8 | 88 | Good yield with minimal byproducts. |
| 4 | 100 | 6 | 92 | Excellent yield, reaction goes to completion. |
| 5 | 120 | 4 | 75 | Increased byproduct formation and some catalyst decomposition observed. |
Experimental Protocols
General Protocol for Temperature Optimization in a Suzuki-Miyaura Coupling Reaction
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium source (e.g., Pd(OAc)₂, 2 mol%)
-
This compound (4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and base.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, weigh the palladium source and this compound and add them to the Schlenk tube under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature.
-
Stir the reaction mixture vigorously for the specified time.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, and quench with water.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A decision tree for troubleshooting low yields.
Caption: A typical experimental workflow for temperature optimization.
References
side reactions associated with phosphine ligands in cross-coupling
Welcome to the Technical Support Center for Phosphine Ligands in Cross-Coupling Reactions. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common side reactions and challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction is sluggish or has stalled completely. What are the potential phosphine ligand-related causes?
A1: Several factors related to the phosphine ligand can lead to poor or no catalytic activity. The most common issues include:
-
Ligand Oxidation: Phosphines are susceptible to oxidation to the corresponding phosphine oxide, especially if the reaction is not performed under strictly inert conditions.[1][2][3][4] This is a common issue in aerobic oxidation reactions.[1][2] The resulting phosphine oxide may not have the same coordinating properties, leading to catalyst deactivation. In some cases, however, phosphine oxides can act as stabilizing ligands for palladium nanoparticles, preventing the formation of inactive palladium black.[5]
-
P-C Bond Cleavage: This is a known decomposition pathway for phosphine ligands where the metal center inserts into a phosphorus-carbon bond, leading to ligand degradation and catalyst deactivation.[6]
-
Formation of Inactive Catalyst Species: The phosphine ligand itself can contribute to the formation of inactive catalyst species. For example, excessive ligand concentration can lead to the formation of stable, coordinatively saturated metal complexes that are catalytically inactive.[7] Conversely, ligand dissociation can lead to the aggregation of the metal into inactive bulk states, such as palladium black.[5][8]
-
Catalyst Poisoning: Certain reagents or impurities in the reaction mixture can preferentially bind to the metal center, displacing the phosphine ligand and poisoning the catalyst. For instance, in cyanation reactions, excess cyanide ions can lead to the formation of inactive palladium-cyanide complexes.[9]
Q2: I am observing the formation of significant amounts of side products. How can the phosphine ligand be involved?
A2: The choice of phosphine ligand can significantly influence the selectivity of a cross-coupling reaction and lead to the formation of undesired side products through various pathways:
-
Protodeboronation (in Suzuki-Miyaura coupling): This side reaction consumes the boronic acid or ester starting material, converting it to a simple arene.[8][10] Bulky phosphine ligands have been shown to promote palladium-catalyzed protodeboronation.[8][10]
-
β-Hydride Elimination: This is a common decomposition pathway for alkyl-metal intermediates, leading to the formation of alkenes. The steric and electronic properties of the phosphine ligand play a crucial role in controlling the rate of β-hydride elimination versus the desired reductive elimination.[3][11] Bulky monodentate ligands or chelating phosphines with large bite angles can suppress β-hydride elimination.[3]
-
Hydroarylation: In some cases, the phosphine-metal complex can catalyze the addition of an aryl group and a hydrogen atom across a double or triple bond, leading to hydroarylation side products.[12][13][14][15][16]
-
Homocoupling: Dimerization of the starting materials can occur, and the phosphine ligand can influence the rate of this side reaction relative to the desired cross-coupling.
Q3: How do the steric and electronic properties of phosphine ligands affect side reactions?
A3: The steric bulk (quantified by the cone angle for monodentate ligands and the bite angle for bidentate ligands) and electronic properties (electron-donating or electron-withdrawing nature) of phosphine ligands are critical parameters that control the outcome of a cross-coupling reaction.[3][17][18]
-
Steric Effects:
-
Bulky ligands generally promote the reductive elimination step, which is often the product-forming step in the catalytic cycle.[11] This can help to outcompete side reactions. However, very bulky ligands can also promote side reactions like protodeboronation in Suzuki-Miyaura coupling.[8][10]
-
They also favor the formation of monoligated metal species, which are often the most catalytically active.[17][19]
-
Bulky ligands can also provide steric shielding around the metal center, preventing catalyst decomposition pathways like the formation of inactive dimers.[4]
-
-
Electronic Effects:
-
Electron-rich ligands (typically trialkylphosphines) increase the electron density on the metal center.[17] This generally accelerates the rate of oxidative addition, the first step in many cross-coupling cycles. However, electron-rich phosphines can be more susceptible to oxidation.[3][4]
-
Electron-poor ligands can be beneficial in certain steps of the catalytic cycle, for example, by facilitating transmetalation.[11]
-
The interplay of these steric and electronic factors is complex, and the optimal ligand is often a balance of these properties for a specific reaction.
Troubleshooting Guides
Troubleshooting Guide 1: Low or No Catalytic Activity
| Symptom | Possible Cause | Suggested Solution(s) |
| Reaction fails to initiate or proceeds very slowly. | Ligand Oxidation: The phosphine ligand has been oxidized by atmospheric oxygen.[3][4] | - Ensure the reaction is set up under a strictly inert atmosphere (e.g., using a glovebox or Schlenk line).[4] - Use freshly opened or purified phosphine ligand. - Degas all solvents and reagents thoroughly before use. |
| Formation of a black precipitate (e.g., Palladium black). | Ligand Dissociation and Catalyst Agglomeration: The phosphine ligand has dissociated from the metal center, leading to the formation of inactive metal aggregates.[4][5][8] | - Increase the ligand-to-metal ratio slightly. However, be cautious as excess ligand can also be detrimental.[7] - Consider using a more strongly coordinating or chelating phosphine ligand.[2][20] - In some cases, the addition of a phosphine oxide has been shown to stabilize Pd(0) particles and prevent precipitation.[5] |
| Reaction starts but then stalls. | Catalyst Decomposition via P-C Bond Cleavage: The phosphine ligand is degrading over the course of the reaction.[6] | - Lower the reaction temperature. - Switch to a more robust phosphine ligand, such as a biaryl phosphine, which is known for its stability.[21] |
| Formation of an Inactive Off-Cycle Species: The catalyst is being trapped in a stable, unreactive state. | - Vary the ligand-to-metal ratio. - Change the solvent. - Consider a different phosphine ligand with different steric and electronic properties.[17] |
Troubleshooting Guide 2: Poor Selectivity and Formation of Side Products
| Side Product Observed | Possible Cause | Suggested Solution(s) |
| Protodeboronation Product (e.g., Ar-H instead of Ar-Ar' in Suzuki coupling) | The phosphine ligand is promoting the undesired protodeboronation of the boronic acid/ester.[8][10] | - Switch to a less sterically bulky phosphine ligand.[8] - Carefully control the amount of water in the reaction mixture. |
| β-Hydride Elimination Product (e.g., alkene) | The rate of β-hydride elimination is competitive with or faster than reductive elimination.[3][11] | - Use a bulkier monodentate phosphine ligand or a bidentate phosphine ligand with a large bite angle (e.g., dppf, Xantphos).[3] - Lower the reaction temperature. |
| Homocoupling Products (e.g., Ar-Ar and Ar'-Ar') | Reductive elimination from a di-organometal intermediate is slow, or transmetalation is not efficient. | - Use a more electron-rich and/or bulky phosphine ligand to promote reductive elimination.[11][22] - Optimize the base and solvent to facilitate transmetalation. |
Quantitative Data Summary
Table 1: Effect of Phosphine Ligand on the Oxidative Homocoupling of 4-Fluorophenylboronic Acid Ester[1]
| Ligand | Product Yield (%) | Phenol Byproduct Yield (%) |
| dppp | Lower | Higher |
| None | 92 | 5 |
dppp = 1,3-bis(diphenylphosphino)propane
Table 2: Influence of Phosphine Ligand on Aminocarbonylation Yield[1]
| Ligand | Aminocarbonylation Product Yield (%) |
| PPh₃ | 73 |
| None | 23 |
Experimental Protocols
Protocol 1: General Procedure for Setting up an Air-Sensitive Cross-Coupling Reaction[4]
This protocol is designed to minimize ligand oxidation and other side reactions caused by exposure to air and moisture.
-
Glassware Preparation: All glassware (Schlenk flasks, syringes, cannulas) should be oven-dried at >120 °C overnight and allowed to cool under a stream of inert gas (e.g., argon or nitrogen) or in a desiccator.
-
Reagent Handling:
-
Solid reagents (palladium precatalyst, phosphine ligand, base, and coupling partners) should be weighed out in a glovebox or under a positive pressure of inert gas.
-
Solvents should be anhydrous and degassed. This can be achieved by sparging with an inert gas for at least 30 minutes or by using a freeze-pump-thaw technique.
-
-
Reaction Assembly:
-
To a Schlenk flask containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, base, and one of the coupling partners under an inert atmosphere.
-
Seal the flask with a septum.
-
Add the degassed solvent via a syringe.
-
Add the second coupling partner (if it is a liquid) via a syringe.
-
If a coupling partner is a gas, purge the flask with the gas.
-
-
Reaction Execution:
-
The reaction mixture is typically stirred at room temperature or heated in an oil bath under a positive pressure of inert gas.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will be specific to the reaction but generally involves quenching the reaction, extracting the product, and purifying it by chromatography.
Protocol 2: Monitoring Phosphine Ligand Oxidation by ³¹P NMR Spectroscopy[1][4]
This technique can be used to diagnose ligand degradation as a cause of poor reaction performance.
-
Sample Preparation: At various time points during the reaction, carefully extract a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.
-
NMR Analysis:
-
Dilute the aliquot with a deuterated solvent in an NMR tube.
-
Acquire a ³¹P NMR spectrum.
-
-
Data Interpretation:
-
Identify the chemical shift of the starting phosphine ligand.
-
The corresponding phosphine oxide typically appears at a chemical shift that is 20-40 ppm downfield from the parent phosphine.[4]
-
The presence and growth of the phosphine oxide peak over time indicate that ligand oxidation is occurring.
-
Visualizations
Caption: Overview of a generic cross-coupling cycle and common phosphine ligand side reactions.
Caption: Troubleshooting workflow for low catalytic activity in cross-coupling reactions.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Hydroarylation Reaction—Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. Atroposelective hydroarylation of biaryl phosphines directed by phosphorus centres [escholarship.org]
- 16. researchgate.net [researchgate.net]
- 17. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 18. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]
- 19. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phosphine Ligands [sigmaaldrich.com]
- 21. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 22. youtube.com [youtube.com]
Technical Support Center: Purification of Products from Reactions Containing Phosphine Oxides
Introduction
Phosphine-mediated transformations, including the Wittig, Mitsunobu, Staudinger, and Appel reactions, are cornerstones of modern organic synthesis.[1][2] A persistent challenge associated with these powerful methods is the generation of stoichiometric amounts of phosphine oxide byproducts, most commonly triphenylphosphine oxide (TPPO).[3] The removal of TPPO is notoriously difficult due to its unique solubility profile and tendency to co-elute with products during chromatography, particularly on a large scale where chromatography is often impractical.[3][4]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the removal of phosphine oxides. We will explore field-proven, chromatography-free methods and address common issues encountered during product purification.
Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address specific experimental challenges.
Issue 1: My product is difficult to separate from triphenylphosphine oxide (TPPO) by standard column chromatography.
-
Probable Cause: The polarity of your desired product is likely very similar to that of TPPO, leading to co-elution. This is a frequent issue that renders chromatographic purification tedious and inefficient, especially for large-scale syntheses.[5][6]
-
Strategic Solutions: When chromatography fails, the most effective approach is to exploit the distinct physicochemical properties of TPPO using non-chromatographic methods. The choice of method depends primarily on the polarity of your desired product.
-
Solution A: For Non-Polar to Moderately Polar Products - Selective Precipitation
-
Causality: This technique leverages the low solubility of TPPO in non-polar hydrocarbon solvents.[4][7][8] By dissolving the crude mixture in a minimal amount of a solvent that solubilizes both the product and TPPO (e.g., dichloromethane or ether) and then adding a non-polar "anti-solvent" (e.g., hexanes or pentane), the TPPO is forced to precipitate and can be removed by simple filtration.[6]
-
Experimental Protocol: Precipitation with a Non-Polar Solvent
-
Concentration: After the reaction is complete, concentrate the crude mixture under reduced pressure to obtain a viscous oil or solid.
-
Dissolution: Dissolve the residue in a minimal volume of a moderately polar solvent (e.g., diethyl ether or dichloromethane).
-
Precipitation: While stirring, slowly add a non-polar anti-solvent, such as hexanes or pentane, until a white precipitate (TPPO) is observed.
-
Crystallization: Cool the mixture in an ice bath or refrigerator for 30-60 minutes to maximize precipitation.[6]
-
Filtration: Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent to recover any entrained product. The desired product remains in the filtrate.
-
Repeat if Necessary: This process can be repeated if analysis of the filtrate (e.g., by TLC or ¹H NMR) shows residual TPPO.[9][10]
-
-
-
Solution B: For Non-Polar Products - Filtration Through a Silica Plug
-
Causality: The highly polar P=O bond in TPPO causes it to adsorb strongly to silica gel.[6] A short column, or "plug," of silica can effectively retain the polar TPPO while allowing a much less polar product to pass through with a non-polar eluent.[9][10]
-
Experimental Protocol: Silica Plug Filtration
-
Concentration: Concentrate the crude reaction mixture.
-
Suspension: Suspend the residue in a highly non-polar solvent system in which the product is soluble (e.g., 100% hexanes or 5-10% ether in hexanes).
-
Plug Preparation: Prepare a short (3-5 cm) plug of silica gel in a sintered glass funnel or a disposable pipette plugged with cotton.
-
Elution: Pass the suspension of the crude product through the silica plug, eluting with the same non-polar solvent system. The non-polar product will elute, while the TPPO remains adsorbed to the silica at the top of the plug.
-
-
-
Issue 2: My product is polar, making separation from the equally polar TPPO impossible with simple precipitation.
-
Probable Cause: When the desired product shares similar solubility characteristics with TPPO (i.e., soluble in polar solvents, insoluble in non-polar solvents), the methods described above are ineffective.[5]
-
Strategic Solution: Precipitation via Metal Salt Complexation
-
Causality: The phosphoryl oxygen in TPPO is a Lewis base and readily forms coordination complexes with Lewis acidic metal salts.[6] Salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂) form highly insoluble complexes with TPPO, even in polar organic solvents where both the product and TPPO are soluble.[2][11][12][13] This allows for the selective precipitation and removal of the TPPO-metal complex.
-
Experimental Protocol: Precipitation with Zinc Chloride (ZnCl₂) in Polar Solvents
-
Solvent Choice: Ensure the crude reaction mixture is dissolved in a polar solvent such as ethanol, ethyl acetate, or isopropyl alcohol.[11] If the reaction was run in a different solvent, perform a solvent exchange.
-
Addition of ZnCl₂: To the solution of the crude product at room temperature, add solid anhydrous zinc chloride. A 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO is often optimal for complete removal.[5][11]
-
Precipitation: Stir the mixture for 1-2 hours at room temperature. A heavy, white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[7][11] Scraping the inside of the flask can help induce precipitation.[6]
-
Filtration: Filter the mixture to remove the insoluble complex.
-
Product Isolation: The filtrate, now free of TPPO, contains the purified product and can be concentrated. A final slurry with a solvent like acetone can be used to remove any excess, insoluble zinc chloride if necessary.[11]
-
-
Issue 3: I am working on a large-scale synthesis where column chromatography is not a viable purification method.
-
Probable Cause: Column chromatography is not economically or logistically feasible for large-scale operations due to high solvent consumption, time, and cost.[1][3][4]
-
Strategic Solutions: Both selective precipitation and metal salt complexation are highly scalable and represent the industry-standard approaches for chromatography-free TPPO removal.
-
A. Optimized Precipitation/Crystallization: A carefully designed crystallization process is a robust and scalable method. This involves the systematic screening of solvent systems and temperature profiles to maximize the precipitation of TPPO while keeping the product in solution.[1][2][5] Co-crystallization of TPPO with other reaction byproducts, such as the reduced DEAD from a Mitsunobu reaction, has also been successfully employed on an industrial scale.[2]
-
B. Metal Salt Precipitation: The use of inexpensive metal salts like MgCl₂ and ZnCl₂ is a proven, scalable, chromatography-free method.[5]
-
Important Consideration: The choice of salt can be solvent-dependent. MgCl₂ and ZnCl₂ complexation is notably ineffective in ethereal solvents like THF.[2][14] In such cases, a solvent exchange to toluene or ethyl acetate is required.[2] Alternatively, recent studies have shown that anhydrous calcium bromide (CaBr₂) is highly efficient at precipitating TPPO from THF solutions, providing a valuable alternative.[2][13]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary non-chromatographic methods for TPPO removal? A1: The most common and effective chromatography-free methods are:
-
Precipitation/Crystallization: Exploiting the low solubility of TPPO in non-polar solvents like hexanes, cyclohexane, or diethyl ether.[1][5]
-
Complexation with Metal Salts: Adding Lewis acidic salts like ZnCl₂, MgCl₂, or CaBr₂ to precipitate TPPO as an insoluble metal complex, which is effective even in polar solvents.[2][5][11]
-
Chemical Conversion: Reacting TPPO with reagents like oxalyl chloride to form an insoluble triphenylphosphonium chloride salt that can be filtered off.[1][2][9]
-
Use of Scavenger Resins: Employing functionalized solid supports, such as modified Merrifield resin, to selectively bind and remove TPPO from the reaction mixture by filtration.[2][4][5][15]
Q2: How do I choose the best removal method for my specific product? A2: The optimal method depends on three key factors: your product's polarity, the reaction scale, and the reaction solvent. The following decision tree provides a general guide.
Caption: Decision tree for selecting a TPPO removal method.
Q3: Can these methods be applied to other phosphine oxides besides TPPO? A3: Yes, the underlying principles of polarity and Lewis basicity apply to other phosphine oxides. However, their physical properties can vary significantly. For example, trimethylphosphine oxide (TMPO) is highly polar and very soluble in water.[16] Therefore, unlike TPPO, TMPO can often be effectively removed from organic layers by performing multiple aqueous extractions (a water wash), a technique that is ineffective for the water-insoluble TPPO.[3][16] Always consider the specific properties of the phosphine oxide byproduct in your reaction.
Q4: My product seems to co-precipitate with TPPO. What can I do? A4: Co-precipitation can occur if the product gets trapped in the TPPO precipitate or has an affinity for the precipitating agent. To address this:
-
Optimize the Solvent System: Carefully screen different solvent/anti-solvent mixtures. The goal is to find a system where the TPPO or its complex has minimal solubility while your product remains fully dissolved.[14]
-
Adjust Stoichiometry: If using a metal salt, try reducing the equivalents of the salt added. Using the minimum amount necessary to precipitate the bulk of the TPPO may reduce product co-precipitation.[14]
-
Modify Temperature: Experiment with different precipitation temperatures. Sometimes, precipitating more slowly at a slightly higher temperature can result in a more ordered crystal lattice for the byproduct, reducing the inclusion of impurities.
-
Consider an Alternative Method: If precipitation proves intractable, you may need to use an alternative method like scavenger resins or revisit chromatography with a more specialized stationary phase or eluent system.
Data Summary
Understanding the solubility of triphenylphosphine oxide is critical for designing an effective purification strategy. The following table summarizes its solubility in common laboratory solvents.
| Solvent Category | Solvents | Solubility of TPPO | Implication for Purification |
| Non-Polar | Hexanes, Pentane, Cyclohexane, Petroleum Ether | Poorly Soluble / Insoluble[4][7][8][14] | Ideal anti-solvents for precipitation. |
| Ethers | Diethyl Ether | Sparingly Soluble (especially when cold)[7][8] | Can be used as an anti-solvent or part of a precipitation mixture. |
| Polar Aprotic | Dichloromethane, THF, Ethyl Acetate, Toluene, Benzene | Soluble[14] | Good primary solvents to dissolve crude mixture before precipitation. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble[4][14] | Solvents of choice for metal salt complexation methods.[11] |
| Aqueous | Water | Insoluble[4][17] | Aqueous washes are ineffective for removing TPPO. |
Experimental Workflow Visualization
The general workflow for purifying a reaction product from phosphine oxide byproducts using a non-chromatographic approach is outlined below.
Caption: General workflow for chromatography-free phosphine oxide removal.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. (414e) Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling | AIChE [proceedings.aiche.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. Workup [chem.rochester.edu]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Improving Selectivity in Palladium-Catalyzed Reactions
Welcome to the technical support center for palladium-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize selectivity through the strategic use of phosphine ligands.
Frequently Asked Questions (FAQs)
Q1: How do phosphine ligands fundamentally influence selectivity in palladium catalysis?
A1: Phosphine ligands are crucial in tuning the performance of palladium catalysts by modifying the metal center's steric and electronic properties.[1][2][3]
-
Steric Properties: The size and bulkiness of a ligand, often quantified by its cone angle, can control which substrates approach the palladium center and how they orient themselves.[3] This is critical for differentiating between reactive sites on a substrate (regioselectivity), controlling the formation of a single enantiomer (enantioselectivity), and preventing over-reaction (chemoselectivity).[4] For example, bulky ligands can favor the formation of monoligated palladium species, which are often more reactive.[3][5]
-
Electronic Properties: The electron-donating or electron-withdrawing nature of the phosphine ligand alters the electron density at the palladium center. Electron-rich ligands, such as trialkylphosphines or dialkylbiaryl phosphines, increase the electron density on palladium.[3][6] This generally accelerates the rate of oxidative addition (often the rate-limiting step, especially with less reactive aryl chlorides) and subsequent reductive elimination.[1][5][7]
Q2: What are the key differences between monodentate and bidentate phosphine ligands in controlling selectivity?
A2: The choice between a monodentate (binding to the metal at one point) and a bidentate (binding at two points) ligand has significant implications for the geometry and stability of the catalytic complex.
-
Monodentate Ligands: Offer more flexibility around the metal center. Bulky, electron-rich monodentate ligands like SPhos, XPhos, and P(t-Bu)₃ are highly effective in promoting reactions of challenging or sterically hindered substrates.[1][5] However, in some cases, their flexibility can lead to unwanted side reactions like beta-hydride elimination.[3][8]
-
Bidentate Ligands: Form a chelate ring with the palladium center. The "bite angle" of these ligands is a critical parameter that influences the geometry of the complex and can restrict certain reaction pathways, thereby enhancing selectivity.[9] Bidentate ligands like DPPF and BINAP were instrumental in early developments, preventing catalyst deactivation and enabling the use of new substrate classes like primary amines in Buchwald-Hartwig aminations.[10] In Heck reactions, bidentate ligands often favor a cationic mechanism, which can alter the regioselectivity compared to the neutral pathway often seen with monodentate ligands.[11]
Q3: How do I begin selecting a phosphine ligand for a new reaction?
A3: Ligand selection should be a systematic process. A good starting point is to use a screening set of ligands that covers a broad range of steric and electronic properties.[12] The "Phosphine Optimization Screening Set" (PHOSS) is one such collection designed to sample the chemical space of ligands efficiently.[12] For common transformations, the literature provides excellent starting points:
-
Suzuki-Miyaura Coupling: Bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos) are highly versatile, especially for unactivated aryl chlorides.[1][5]
-
Buchwald-Hartwig Amination: Sterically hindered biaryl phosphine ligands are generally required.[2][13] RuPhos is often effective for secondary amines, while BrettPhos shows excellent reactivity for a broader range of C-N couplings.[14]
-
Heck Reaction: The choice depends on the desired regioselectivity. Bidentate phosphines often favor branched products, while monodentate ligands can lead to mixtures.[11][15]
-
Asymmetric Allylic Alkylation: Chiral ligands are necessary. PHOX and Trost ligands are well-established for different substrate types, while phosphoramidites and diamidophosphites have shown high enantioselectivities.[16][17]
Q4: My reaction has low yield or has failed completely. How do I know if it's a ligand-related issue?
A4: Low or no yield can stem from several factors, but ligand issues are a common cause.[18] Key indicators include:
-
Formation of Palladium Black: This often indicates catalyst decomposition, which can be caused by an inappropriate ligand, an incorrect ligand-to-palladium ratio, or ligand degradation.[8]
-
No Reaction with Unreactive Substrates: If you are using a challenging substrate (e.g., an electron-rich aryl chloride), the ligand may not be electron-rich enough to promote the initial oxidative addition step.[7][8]
-
Inconsistent Results: Phosphine ligands, particularly alkylphosphines, can be sensitive to air and moisture.[3][18] Inconsistent results may point to ligand degradation during storage or reaction setup. Always use fresh, properly stored ligands and degassed solvents.[18]
Troubleshooting Guides
Problem: Poor Regioselectivity in Heck Reactions
Q: My Heck reaction is producing a mixture of the linear (E-isomer) and branched (α-substituted) products. How can I favor one over the other?
A: The regioselectivity of the Heck reaction is primarily controlled by the mechanism of the olefin insertion step, which is heavily influenced by the ligand and reaction conditions.[19] Two main pathways, neutral and cationic, can be operative.[19]
-
To Favor the Branched Product: Promote the cationic pathway. This is often achieved by using bidentate phosphine ligands (e.g., dppf) in combination with substrates that have non-coordinating counter-ions, like triflates (OTf).[11][15]
-
To Favor the Linear Product: Promote the neutral pathway. This pathway is more common when using aryl halides (I, Br, Cl) and monodentate phosphine ligands.[19] However, steric factors also play a significant role, and selectivity can be substrate-dependent.
-
Other Factors: The choice of base and solvent can also influence the active catalytic species and therefore the regiochemical outcome.
| Ligand Type | Leaving Group (on Aryl Group) | Predominant Pathway | Likely Major Product | Citations |
| Monodentate (e.g., PPh₃) | Halide (Br, I) | Neutral | Often mixture, favors linear | [11][19] |
| Bidentate (e.g., dppf, BINAP) | Triflate (OTf) | Cationic | Branched | [11][15] |
| "Ligandless" (or with PPh₃) | Iodide | Neutral | Linear | [15] |
| Bulky, Electron-Rich | Chloride | Neutral | Substrate dependent | [19] |
Problem: Low Enantioselectivity in Asymmetric Allylic Alkylation (AAA)
Q: I am using a chiral ligand in my palladium-catalyzed AAA reaction, but the enantiomeric excess (ee) is poor. What factors should I investigate?
A: Achieving high enantioselectivity in AAA is a delicate balance of steric and electronic factors encoded in the chiral ligand.
-
Ligand Backbone and Chirality: The source of chirality is paramount. Well-established scaffolds like Trost's ligands or PHOX-type ligands are effective for specific substrate classes.[17] More recent studies show that phosphoramidite and diamidophosphite ligands can provide even higher enantioselectivities than traditional phosphines for certain reactions.[16][17]
-
Bite Angle: For bidentate ligands, a larger bite angle has been shown to correlate with higher enantioselectivities in some systems.[9]
-
Steric and Electronic Tuning: Subtle changes to the ligand can have a large impact. For example, modifying substituents on a phosphoramidite ligand can fine-tune the steric environment around the palladium, which is crucial for controlling the approach of the nucleophile.[16] The electronic properties of achiral phosphine ligands can even influence diastereoselectivity in synergistic catalytic systems.[20]
(Reaction: rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate)
| Ligand Class | Example Ligand Type | Reported Enantiomeric Excess (ee) | Key Feature | Citations |
| Phosphine-Phosphite | Chiral bridge, biphenyl phosphite | Up to 83% | Large bite angle improves ee | [9] |
| Phosphoramidites | Binaphthol-based | Often >90% | Highly tunable steric/electronic properties | [16][17] |
| Diamidophosphites | Binaphthol-based | Often >90% | Superior to many phosphine counterparts | [16][17] |
| PHOX Ligands | Phosphine-Oxazoline | High for hindered substrates | Effective for trisubstituted substrates | [17] |
| Trost Ligands | Chiral Diamine Backbone | High for unhindered substrates | Well-suited for disubstituted substrates | [17] |
Problem: Poor Chemoselectivity in Buchwald-Hartwig Amination
Q: I am trying to synthesize a mono-arylated primary amine (aniline derivative) from ammonia, but I am getting significant amounts of the di-arylated product. How can I improve selectivity for the primary amine?
A: This is a classic chemoselectivity challenge where the product (primary amine) is more nucleophilic than the starting material (ammonia) and can react further. The solution lies in using sterically demanding phosphine ligands.[4]
-
The Role of Steric Hindrance: A very bulky ligand (e.g., a highly substituted biaryl phosphine) creates a crowded environment around the palladium center. After the first C-N bond is formed to make the primary amine, this steric bulk makes it much more difficult for the larger primary amine product to bind back to the catalyst for a second amination.[4] In contrast, the small ammonia molecule can still access the catalyst to continue the cycle.
-
Ligand Comparison: A less sterically demanding phosphine will allow both ammonia and the product aniline to compete for the catalyst, leading to the formation of the diphenylamine byproduct. By switching to a more encumbering ligand, the reaction can be effectively stopped after the first amination.[4]
| Ligand Characteristic | Outcome | Mechanism | Citations |
| Less Sterically Demanding | Mixture of mono- and di-arylated amine | The product aniline competes effectively with ammonia for the catalyst. | [4] |
| Highly Sterically Encumbering | Predominantly mono-arylated amine (aniline) | Steric bulk prevents the larger aniline product from re-binding to the catalyst, favoring reaction with smaller ammonia. | [4] |
Experimental Protocols
Protocol 1: General Procedure for Handling Air-Sensitive Ligands and Setting Up a Suzuki-Miyaura Reaction
This protocol outlines the standard procedure for setting up a reaction using air-sensitive phosphine ligands, which require handling under an inert atmosphere.[18]
Materials:
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Aryl halide
-
Boronic acid
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert gas supply (Nitrogen or Argon) with a Schlenk line or in a glovebox
Procedure:
-
Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas or in a desiccator.
-
Glovebox Method (Preferred):
-
Transfer the palladium precursor, phosphine ligand, aryl halide, boronic acid, and base to the glovebox.
-
Weigh the solid reagents directly into the reaction vessel in the desired stoichiometry (e.g., 1-2 mol% Pd, 1:1 to 2:1 ligand-to-palladium ratio).[1]
-
Add the degassed solvent to the vessel, seal it with a septum-lined cap, and remove it from the glovebox.
-
-
Schlenk Line Method:
-
Add the solid reagents (palladium precursor, ligand, aryl halide, boronic acid, base) to the Schlenk flask.
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with inert gas. Repeat this "evacuate-backfill" cycle three times to ensure an inert atmosphere.[18]
-
Using a gas-tight syringe, add the degassed solvent to the flask under a positive pressure of inert gas.
-
-
Reaction Execution:
-
Work-up:
-
Once complete, cool the reaction mixture to room temperature before opening it to the air.
-
Proceed with a standard aqueous work-up and purification (e.g., flash column chromatography).[1]
-
Protocol 2: High-Throughput Screening of Phosphine Ligands
This protocol describes a workflow for rapidly screening a library of phosphine ligands to identify the optimal catalyst for a specific transformation, adapted from high-throughput screening methodologies.[21]
Materials:
-
96-well plate with sealing mats
-
Automated liquid handler or multichannel pipette
-
Library of phosphine ligands in separate stock solutions
-
Stock solutions of palladium precursor, substrates, and base
-
Inert-atmosphere glovebox
Procedure:
-
Plate Preparation: Inside a glovebox, arrange an array of reaction vials or a 96-well plate.
-
Dispensing Reagents:
-
Using an automated liquid handler or multichannel pipette, dispense the stock solution of the aryl halide and the other coupling partner (e.g., boronic acid, amine) into each well.
-
Dispense the palladium precursor stock solution into each well.
-
Dispense a different phosphine ligand stock solution into each designated well, ensuring each well tests a unique Pd/ligand combination.
-
Initiate the reactions by dispensing the base stock solution into all wells.
-
-
Reaction and Analysis:
-
Seal the plate securely with a sealing mat.
-
Remove the plate from the glovebox and place it on a shaker/heater block at the desired temperature for the specified time.
-
After the reaction, quench all wells simultaneously with a suitable quenching solution.
-
Analyze the yield and selectivity in each well using high-throughput methods like LC-MS or GC-MS.
-
-
Data Interpretation:
-
Identify the "hit" ligands that provide the highest yield and/or selectivity. These candidates can then be further optimized on a larger scale.
-
Visualizations
Caption: A flowchart to guide ligand selection based on the desired type of selectivity.
Caption: A decision tree for troubleshooting common selectivity issues in experiments.
Caption: A simplified catalytic cycle showing where phosphine ligands exert control.
References
- 1. benchchem.com [benchchem.com]
- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gessnergroup.com [gessnergroup.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. New chiral phosphine-phosphite ligands in the enantioselective palladium-catalyzed allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. research.rug.nl [research.rug.nl]
- 14. pubs.acs.org [pubs.acs.org]
- 15. diva-portal.org [diva-portal.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. bilder.buecher.de [bilder.buecher.de]
- 20. escholarship.org [escholarship.org]
- 21. benchchem.com [benchchem.com]
effect of base and solvent on Diphenyl(o-tolyl)phosphine catalyzed reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of Diphenyl(o-tolyl)phosphine and related bulky phosphine ligands in palladium-catalyzed cross-coupling reactions, with a specific focus on the critical roles of base and solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in palladium-catalyzed reactions? A1: this compound is a monodentate phosphine ligand used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and others. Its steric bulk and electronic properties are crucial for promoting key steps in the catalytic cycle, particularly the oxidative addition and reductive elimination, which can be challenging for certain substrates.[1] While sterically hindered ligands are often used to facilitate difficult couplings, they can also paradoxically impede product formation by promoting side reactions, requiring careful optimization.[2][3][4]
Q2: How does the choice of base impact the reaction outcome? A2: The base plays a critical role and its effectiveness is highly dependent on the specific substrates, solvent, and type of coupling reaction.[5] In Buchwald-Hartwig aminations, the base is required to deprotonate the amine.[5] In Suzuki-Miyaura couplings, it facilitates the transmetalation step. However, the presence of bases is also known to catalyze the undesirable side reaction of protodeboronation of the boronic acid starting material.[2][6] The choice can range from strong bases like sodium tert-butoxide (NaOtBu) to weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), depending on the functional group tolerance of the substrates.[7]
Q3: Which solvent is the best starting point for a reaction using this catalyst system? A3: Toluene is a very common and effective solvent for many palladium-catalyzed cross-coupling reactions, providing a good balance of reactant solubility and a sufficiently high boiling point.[7][8] Other frequently used solvents include 1,4-dioxane and THF.[7][8][9] It is critical to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[7] The solvent can also influence reaction selectivity; for instance, polar solvents were found to favor reaction at a triflate group over a chloride in certain substrates, though this is not a universally applicable rule.[10]
Q4: Can residual water in the solvent affect the reaction? A4: Yes, the presence of water can have a significant impact. In Suzuki-Miyaura reactions, water is a reactant in the undesirable protodeboronation side reaction, which consumes the boronic acid.[6] Paradoxically, for some Suzuki couplings, the addition of a small amount of water is essential, with negligible product formation observed in strictly anhydrous systems.[9] Therefore, the effect of water must be evaluated for each specific reaction.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of Base | One of the most common reasons for reaction failure is the poor solubility of the inorganic base in the reaction solvent.[7] Consider switching to a more soluble base or a solvent system that better dissolves the base. Gentle heating can also improve solubility. |
| Catalyst Inhibition/Deactivation | Substrates containing basic heteroatoms (e.g., imidazole, pyridine) can ligate to the palladium center and inhibit catalysis.[1] Ensure solvents are free from catalyst poisons like acetonitrile or pyridine.[7] |
| Inefficient Pre-catalyst Activation | Ensure proper degassing of solvents and purging of the reaction vessel with an inert gas (e.g., Argon, Nitrogen) to remove oxygen, which can lead to catalyst deactivation and homocoupling byproducts. |
| Incorrect Base or Solvent Choice | The combination of base and solvent is crucial. In non-polar solvents, an anionic base is often required.[5][11] In polar solvents, a base might complex with the catalyst, creating a stable, unreactive species.[5][11] Screen a variety of bases and solvents (see tables below). |
| Challenging Substrates | Aryl chlorides and sterically hindered substrates can be difficult to couple.[7] Using more electron-rich, bulky phosphine ligands or switching to a more forcing solvent (e.g., xylene at higher temperatures) may be necessary.[1][7] |
Problem 2: Significant Side Product Formation (e.g., Protodeboronation in Suzuki Coupling)
| Possible Cause | Troubleshooting Steps |
| Base-Catalyzed Protodeboronation | The base required for the main reaction also catalyzes the decomposition of the boronic acid.[2][3] Consider using a weaker base (e.g., K₃PO₄ instead of NaOtBu) or minimizing the reaction time. |
| Palladium-Catalyzed Protodeboronation | The palladium complex, especially with bulky phosphine ligands like this compound, can accelerate protodeboronation.[2][4][6] Starting with a Pd(0) source (e.g., Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂) may help reduce this side reaction.[6] |
| Homocoupling of Starting Materials | This side reaction is often caused by the presence of oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. |
Data on Base and Solvent Selection
The optimal choice of base and solvent is highly dependent on the specific substrates and catalyst system used. The tables below summarize general starting points for optimization.
Table 1: General Guidance on Base Selection
| Base | Type | pKa (Conjugate Acid) | Common Applications & Notes |
| NaOtBu | Strong | ~19 | Very common and effective for a wide range of substrates, especially in Buchwald-Hartwig aminations. Can cause decomposition of sensitive functional groups (e.g., esters, ketones).[7] |
| K₃PO₄ | Weaker Inorganic | ~12.3 (for HPO₄²⁻) | A good choice for Suzuki reactions and for substrates with base-sensitive functional groups.[7][9] Often requires water as a co-solvent.[9] |
| Cs₂CO₃ | Weaker Inorganic | ~10.3 (for HCO₃⁻) | A mild and effective base for many coupling reactions, particularly with sensitive substrates.[7] |
| DBU | Organic | ~13.5 | A soluble organic base that can be used to create homogeneous reaction conditions, which is beneficial for reproducibility and flow chemistry applications.[12] |
Table 2: General Guidance on Solvent Selection
| Solvent | Type | Key Properties & Notes |
| Toluene / Xylene | Aromatic | Commonly used, offering a good balance of solubility and a high boiling point for reactions requiring heat.[7][8] |
| 1,4-Dioxane | Ether | Frequently used and effective, but it is considered a solvent to be avoided in process chemistry if possible due to safety concerns.[7][9] |
| THF / 2-MeTHF | Ether | Good general-purpose solvents. 2-MeTHF is considered a greener alternative to THF and Dioxane.[7] |
| Protic Solvents (e.g., iPrOH, H₂O) | Protic | Can be beneficial or essential in some Suzuki reactions.[9] However, their high polarity can sometimes alter reaction selectivity.[10] |
Experimental Protocols
General Protocol for a Buchwald-Hartwig Amination
This protocol is a representative starting point and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), and the this compound ligand (0.02-0.04 mmol).
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove all oxygen.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 mmol). Then, add the amine (1.2 mmol) followed by the degassed solvent (e.g., toluene, 5 mL) via syringe.[7]
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by a suitable analytical method (TLC, GC-MS, or LC-MS).[7]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
Visualizations
Catalytic Cycle and Key Influences
The following diagram illustrates a generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction and highlights the stages where base and solvent exert their influence.
Caption: Generalized Pd(0)/Pd(II) catalytic cycle.
Troubleshooting Workflow for Reaction Optimization
This chart provides a logical workflow for troubleshooting and optimizing a challenging cross-coupling reaction.
Caption: Troubleshooting workflow for reaction optimization.
References
- 1. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Preventing Homocoupling in Suzuki Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for minimizing or eliminating homocoupling byproducts in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem?
A1: Homocoupling is a significant side reaction in Suzuki couplings where two molecules of the organoboron reagent (e.g., boronic acid) react to form a symmetrical biaryl byproduct.[1][2] This is undesirable because it consumes the starting material, reduces the yield of the intended cross-coupled product, and complicates the purification process due to the structural similarities between the homocoupled product and the target molecule.[1][2]
Q2: What are the primary causes of homocoupling in palladium-catalyzed Suzuki reactions?
A2: The two main causes of homocoupling are the presence of dissolved oxygen and an excess of palladium(II) species in the reaction mixture.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[2][4] These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[2][4] Using a Pd(II) precatalyst without an efficient initial reduction to the active Pd(0) state can also promote homocoupling.[1][5]
Q3: How does the choice of the palladium source affect homocoupling?
A3: The choice of palladium source is crucial. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred over Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[1][6] This is because starting with a Pd(0) catalyst reduces the initial concentration of Pd(II) species that can directly participate in the homocoupling pathway before the main catalytic cycle is established.[1][2] Some precatalysts, like PEPPSI-type catalysts, produce Pd(II) species that require reduction, which can sometimes occur via homocoupling.[5]
Q4: What is the role of the ligand in minimizing homocoupling?
A4: Ligands play a critical role in stabilizing the palladium catalyst and influencing its reactivity.[1][7] Bulky and electron-rich phosphine ligands, such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃), are known to promote the desired cross-coupling pathway and suppress homocoupling.[1][8] These ligands facilitate the oxidative addition and reductive elimination steps of the primary catalytic cycle, making the competing homocoupling pathway less favorable.[1][9]
Q5: Can the choice of base influence the extent of homocoupling?
A5: Yes, the base is essential for activating the organoboron compound for transmetalation.[10][11] While its primary role is to facilitate the main catalytic cycle, an inappropriate choice of base can sometimes contribute to side reactions. Very strong bases can lead to degradation of sensitive substrates or reagents, while a base that is too weak may result in a sluggish reaction, potentially allowing more time for side reactions like homocoupling to occur, especially if oxygen is present.[6] The base's role is to form a more nucleophilic borate species, which is crucial for the transmetalation step.[10]
Q6: Are certain boronic acids or esters more susceptible to homocoupling?
A6: Yes, the stability of the organoboron reagent is a key factor. Boronic acids, particularly electron-deficient ones, can be more prone to side reactions like protodeboronation and homocoupling.[5][6] Using more stable boronic esters, such as pinacol esters, can often mitigate these unwanted pathways.[5] Alkylboronic acids can also be more susceptible to side reactions compared to their aryl counterparts due to differences in reactivity.[7]
Troubleshooting Guide
Issue: A significant amount of homocoupled byproduct is observed in the reaction mixture.
This guide provides a systematic approach to diagnose and resolve issues with excessive homocoupling.
-
Step 1: Verify Rigorous Exclusion of Oxygen.
-
Question: Was the reaction mixture and all reagents thoroughly deoxygenated?
-
Action: The most critical step to prevent homocoupling is the rigorous exclusion of oxygen.[3] Ensure all solvents are degassed prior to use by sparging with an inert gas (e.g., nitrogen or argon) for 20-30 minutes or by using several freeze-pump-thaw cycles for more stringent requirements.[6][7] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[6] Homocoupling has been shown to increase significantly with higher levels of dissolved oxygen.[3][5]
-
-
Step 2: Evaluate the Palladium Catalyst and Precatalyst.
-
Step 3: Optimize Ligand Selection.
-
Question: Is the ligand appropriate for the specific substrates being coupled?
-
Action: Simple phosphine ligands like PPh₃ may not be sufficient to prevent homocoupling under all conditions.[1] Switch to more sterically hindered and electron-donating ligands. Buchwald biaryl phosphine ligands (e.g., SPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃) are excellent choices as they accelerate the reductive elimination step, which outcompetes the homocoupling pathway.[1][8]
-
-
Step 4: Consider Additives to Suppress Homocoupling.
-
Question: Have you tried using a mild reducing agent?
-
Action: The addition of a mild reducing agent can help minimize the concentration of Pd(II) species without interfering with the main catalytic cycle.[3] Potassium formate (HCO₂K) has been shown to be highly effective.[1][3] Adding 1.1 to 1.5 equivalents of potassium formate relative to the palladium catalyst before adding the catalyst can suppress homocoupling to less than 0.1%.[1][3]
-
-
Step 5: Adjust Reaction Temperature and Reagent Addition.
-
Question: Could the reaction temperature or concentration of boronic acid be contributing to the side reaction?
-
Action: While higher temperatures can increase the rate of the desired reaction, they can sometimes promote side reactions as well.[12] Consider running the reaction at a lower temperature. For particularly sensitive boronic acids, slow addition of the boronic acid solution using a syringe pump can help keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[7]
-
Quantitative Data Summary
The following tables summarize quantitative data on factors influencing homocoupling in Suzuki reactions.
Table 1: Effect of Deoxygenation on Homocoupling Byproduct
| Dissolved Oxygen (ppm) | Homocoupling Product (%) |
|---|---|
| 3.3 | 0.18 |
| 2.2 | 0.18 |
| 0.5 | 0.071 |
Data from a study demonstrating the critical importance of minimizing dissolved oxygen to suppress the formation of the homocoupling dimer.[3]
Table 2: Impact of Potassium Formate on Homocoupling
| Condition | Homocoupling Product (%) |
|---|---|
| Without Potassium Formate | ~0.5% - 1.5% |
| With Potassium Formate | < 0.1% |
Data showing that the addition of potassium formate can reproducibly suppress the homocoupling byproduct to below 0.1%.[1][3]
Table 3: General Influence of Ligand Choice on Homocoupling
| Ligand Type | General Characteristics | Impact on Homocoupling |
|---|---|---|
| Simple Phosphines (e.g., PPh₃) | Less bulky, less electron-donating. | May permit more homocoupling, especially under non-ideal conditions.[1] |
| Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, Buchwald ligands) | Sterically demanding, strong electron donors. | Generally suppress homocoupling by accelerating the desired catalytic cycle.[1] |
Experimental Protocols
Protocol 1: Rigorous Deoxygenation of the Reaction Mixture
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried and subsequently cooled under a stream of inert gas (argon or nitrogen).[7]
-
Solvent Degassing: Place the required volume of solvent in a Schlenk flask. Bubble argon or nitrogen gas through the solvent via a long needle for at least 30 minutes to displace dissolved oxygen.[6] For highly sensitive reactions, perform three freeze-pump-thaw cycles.[7]
-
Reaction Setup: Assemble the reaction glassware under a positive pressure of inert gas. Add the aryl halide, base, and any solid reagents to the reaction flask.
-
Purge the Vessel: Evacuate and backfill the reaction flask with inert gas three times to ensure an inert atmosphere.
-
Reagent Addition: Add the degassed solvent and other liquid reagents via a syringe. Throughout the reaction, maintain a slight positive pressure of the inert gas.
Protocol 2: Use of Potassium Formate as a Mild Reducing Agent
-
Reaction Setup: Following the rigorous deoxygenation protocol, set up the reaction in a Schlenk flask under an inert atmosphere.
-
Additive Addition: To the mixture of the aryl halide, boronic acid, base, and solvent, add potassium formate (1.1–1.5 equivalents relative to the palladium catalyst).[1]
-
Catalyst Addition: Add the palladium catalyst and ligand to the reaction mixture.
-
Reaction Execution: Proceed with the reaction as planned, maintaining the inert atmosphere and desired temperature. Monitor for completion by TLC, GC, or LC-MS.
Visual Guides and Workflows
The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[9][10]
Caption: Proposed mechanisms for boronic acid homocoupling via oxygen mediation or from a Pd(II) precatalyst.[2]
Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.[2][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Air-Sensitive Phosphine Ligands
This guide provides researchers, scientists, and drug development professionals with comprehensive support for handling air-sensitive phosphine ligands in experimental setups. Find answers to frequently asked questions, troubleshoot common issues, and follow detailed protocols for successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: Why are phosphine ligands sensitive to air?
A1: Phosphine ligands are susceptible to oxidation by atmospheric oxygen. The phosphorus atom possesses a lone pair of electrons essential for coordinating to a metal center in catalysis. This same lone pair readily reacts with oxygen to form phosphine oxide.[1] Phosphine oxides do not effectively coordinate to the metal, leading to catalyst deactivation.[1] Generally, alkylphosphines are more prone to oxidation than arylphosphines due to higher electron density.[1][2]
Q2: What are the primary indicators of phosphine ligand degradation?
A2: Several signs can point to the degradation of your air-sensitive phosphine ligand or the resulting catalyst:
-
Low or No Product Yield: This is the most direct sign of an underperforming catalytic system.[1]
-
Reaction Stalling: The reaction may begin but then slow down or stop entirely before the starting material is fully consumed.[1]
-
Formation of Palladium Black: The appearance of a black precipitate indicates that the Pd(0) catalyst has aggregated and is no longer active, which can happen if the phosphine ligand concentration is too low to stabilize it.[1]
-
Inconsistent Results: A lack of reproducibility between experimental batches can often be linked to improper handling of air-sensitive reagents.[1]
Q3: How should I properly store air-sensitive phosphine ligands?
A3: Solid phosphine ligands should be stored in a cool, dark place, ideally within a glovebox or a desiccator under an inert atmosphere.[1] If a glovebox isn't available, ensure the container is tightly sealed and purged with an inert gas after each use.[1] Solutions of phosphine ligands should be prepared with degassed solvents and stored under an inert atmosphere in a sealed flask, preferably in a freezer.[1]
Q4: What is the difference between using a glovebox and a Schlenk line?
A4: Both gloveboxes and Schlenk lines are crucial for working with air-sensitive compounds, but they serve different primary purposes. A glovebox provides a contained inert atmosphere for direct manipulation, like weighing solids, while a Schlenk line allows for running reactions and transferring liquids under an inert atmosphere in standard glassware.[1][3][4][5][6][7][8][9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield | Ligand or catalyst degradation due to oxygen exposure. | Ensure all handling of the phosphine ligand is performed under a strictly inert atmosphere using a glovebox or Schlenk line. Use properly degassed solvents.[1] |
| Inactive catalyst precursor. | Use a fresh batch of the metal precursor and ligand. | |
| Reaction turns black (Palladium black) | Catalyst decomposition and aggregation. | Increase the ligand-to-metal ratio to better stabilize the active catalyst. Ensure the solvent is sufficiently degassed.[1] |
| High reaction temperature. | Lower the reaction temperature, as high temperatures can accelerate catalyst decomposition.[1] | |
| Inconsistent reaction outcomes | Inconsistent handling of air-sensitive reagents. | Standardize protocols for handling, weighing, and transferring the phosphine ligand and for degassing solvents.[1] |
| Solvent not properly degassed. | Use one of the recommended solvent degassing methods and ensure it is performed thoroughly before each reaction.[1] |
Experimental Protocols
Solvent Degassing Techniques
Properly degassing solvents to remove dissolved oxygen is critical for success. Here are common methods:
| Method | Time Required | Degassing Efficiency | Description |
| Sparging | 30-60 min | ~95% | Bubbling an inert gas (N₂, Ar, or He) through the solvent. Less effective for large volumes.[1] |
| Freeze-Pump-Thaw | 3 cycles (~1-2 hours) | >99% | The most effective method. Involves freezing the solvent, evacuating the headspace under vacuum, and then thawing.[1][5][7] |
| Sonication | 15-30 min | ~30% | Less effective but can be used for quick, rough degassing.[1][5] |
| Inline Vacuum Degassing | Continuous | Up to 99.9% | Continuously removes dissolved gases from a solvent stream, primarily used in flow chemistry setups.[1] |
Protocol 1: Preparation of a Phosphine Ligand Stock Solution in a Glovebox
This protocol outlines the steps for preparing a stock solution of a solid, air-sensitive phosphine ligand inside a glovebox.
Materials:
-
Air-sensitive phosphine ligand
-
Anhydrous, degassed solvent (e.g., toluene, THF)
-
Volumetric flask with a glass stopper
-
Spatula
-
Weighing paper or boat
-
Pipette and tips
Procedure:
-
Prepare the Glovebox: Ensure the glovebox maintains a stable inert atmosphere with oxygen and moisture levels below 1 ppm.[1][11]
-
Transfer Materials: Introduce all necessary glassware, the sealed phosphine ligand container, and the degassed solvent into the glovebox antechamber. Cycle the antechamber at least three times to remove air before moving items into the main chamber.[1]
-
Weigh the Ligand: Accurately weigh the desired amount of the phosphine ligand onto a weighing paper or boat using a balance inside the glovebox.[1]
-
Dissolve the Ligand: Transfer the weighed ligand into the volumetric flask. Use a pipette to add the degassed solvent, ensuring all the solid is washed down.[1]
-
Dilute to Volume: Continue adding the solvent until the solution reaches the calibration mark on the flask.[1]
-
Mix and Store: Stopper the flask and gently swirl until the ligand is completely dissolved. If not for immediate use, store the sealed flask in a freezer inside the glovebox.[1]
Protocol 2: Setting up a Reaction Using a Schlenk Line
This protocol provides a general procedure for setting up a reaction with an air-sensitive phosphine ligand using standard Schlenk line techniques.
Materials:
-
Schlenk flask with a magnetic stir bar
-
Air-stable reagents
-
Air-sensitive phosphine ligand (solid or stock solution)
-
Degassed solvent
-
Other liquid reagents
-
Septa, needles, and cannula
Procedure:
-
Dry Glassware: Oven-dry all glassware and allow it to cool under a stream of inert gas.[1][6]
-
Assemble Apparatus: Assemble the Schlenk flask and connect it to the Schlenk line.[1]
-
Establish Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this "evacuate-refill" cycle at least three times.[3][8][10]
-
Add Solids: Add any air-stable solids first. If adding a solid air-sensitive ligand, do so under a positive flow of inert gas or by quickly transferring a pre-weighed amount from a glovebox.[3]
-
Add Solvent and Reagents: Add the degassed solvent via cannula or syringe.[12] Subsequently, add any liquid reagents or the phosphine ligand stock solution via syringe through a rubber septum.[3][12]
-
Run Reaction: Stir the reaction mixture and heat or cool as required. Monitor the reaction progress.
-
Workup: Once the reaction is complete, quench and work up the reaction under an inert atmosphere.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 9. ossila.com [ossila.com]
- 10. Air-free technique - Wikipedia [en.wikipedia.org]
- 11. ucd.ie [ucd.ie]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Catalyst Deactivation in Buchwald-Hartwig Amination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in Buchwald-Hartwig amination. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary visual indicators of catalyst deactivation in my Buchwald-Hartwig reaction?
A1: A common visual sign of catalyst deactivation is the formation of a black precipitate, known as palladium black.[1] This indicates the aggregation of the palladium catalyst from its active, soluble Pd(0) state into inactive, insoluble metallic palladium.[1] This aggregation reduces the concentration of the active catalyst in the reaction mixture, leading to a decrease in or complete cessation of catalytic activity.
Q2: My reaction has stalled or is showing low yield. What are the most common causes related to catalyst deactivation?
A2: Low or no yield in Buchwald-Hartwig amination can stem from several factors related to catalyst deactivation:[2]
-
Catalyst Aggregation: As mentioned above, the formation of palladium black is a primary cause of decreased activity.[1]
-
Catalyst Poisoning: Impurities in the reagents or solvents can act as catalyst poisons, blocking the active sites of the palladium catalyst. Common poisons include sulfur compounds, halides (especially iodide), and some nitrogen-containing heterocycles.[3]
-
Ligand Degradation: The phosphine ligands crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle can degrade under the reaction conditions, leading to catalyst deactivation.[4]
-
Inhibitory Effects of Reactants or Products: In some cases, the starting materials (e.g., aryl iodides) or the product itself can have an inhibitory effect on the catalyst.[2][5] The iodide anion generated from aryl iodides can be particularly problematic.[2]
Q3: How does the choice of base impact catalyst stability and the success of the reaction?
A3: The choice of base is critical and can significantly influence both the reaction rate and the stability of the catalyst.[2] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to higher reaction rates but can be incompatible with sensitive functional groups.[3][6] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher temperatures and can sometimes lead to lower reaction rates.[3][6] The physical properties of the base, such as particle size and solubility, can also impact the reaction kinetics.[7]
Q4: Can the phosphine ligand itself contribute to catalyst deactivation?
A4: Yes, while phosphine ligands are essential for catalyst activity, they can also be involved in deactivation pathways. Bulky, electron-rich ligands are generally preferred as they promote the desired catalytic cycle and can prevent the formation of inactive palladium dimers.[8][9] However, ligands can degrade under harsh reaction conditions.[4] Furthermore, some substrates, particularly N-heterocycles, can displace the phosphine ligand, leading to the formation of inactive palladium complexes.[10]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptoms:
-
Thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS) analysis shows a large amount of unreacted starting materials.
-
The reaction mixture may or may not show visible signs of palladium black formation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Aggregation (Palladium Black Formation) | Diagnosis: Observe the reaction for a black precipitate.[1] Solution: • Use ligands that are more effective at stabilizing the Pd(0) species.[8] • Consider using a pre-catalyst which can provide a more controlled generation of the active catalyst.[11] • Optimize the reaction temperature; sometimes lower temperatures can prevent aggregation.[12] |
| Catalyst Poisoning | Diagnosis: Review the purity of all reagents and solvents. If poisoning is suspected, a test reaction with highly purified materials can confirm the diagnosis.[1] Solution: • Use high-purity, anhydrous, and degassed solvents and reagents.[2] • If the source of the poison is known (e.g., sulfur), specific scavengers can be used. |
| Inappropriate Base | Diagnosis: The chosen base may be too weak, leading to slow reaction rates, or too strong, causing substrate or ligand degradation.[3][6] Solution: • Screen a panel of bases with varying strengths (e.g., NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄).[6][7] • For base-sensitive substrates, consider using a weaker base, potentially at a higher temperature.[2] |
| Sub-optimal Ligand | Diagnosis: The ligand may not be suitable for the specific substrate combination, leading to slow catalysis or deactivation. Solution: • Screen a variety of phosphine ligands with different steric and electronic properties (e.g., XPhos, RuPhos, BINAP).[5] • For challenging substrates like heteroaryl halides, specialized ligands may be required.[13][14] |
| Inhibitory Effect of Aryl Iodide | Diagnosis: Reactions with aryl iodides can be inhibited by the generated iodide anion.[2] Solution: • Consider using the corresponding aryl bromide or chloride if synthetically accessible. • The use of certain bidentate ligands can sometimes mitigate this inhibition.[9] |
Issue 2: Formation of Side Products
Symptoms:
-
Analysis of the crude reaction mixture shows the presence of significant amounts of unexpected products alongside or instead of the desired product.
-
Common side products include hydrodehalogenation of the aryl halide and homocoupling products.
Possible Causes & Solutions:
| Side Product | Possible Cause | Solution |
| Hydrodehalogenation | Formation of a palladium hydride species that reduces the aryl halide. This can be promoted by the presence of water or other protic sources. | • Ensure rigorously anhydrous and anaerobic conditions.[2] • The choice of base and solvent can influence the formation of palladium hydrides.[1] |
| Homocoupling of Aryl Halide | Can occur under certain conditions, particularly with ligand-free palladium or when the catalytic cycle is disrupted. | • Ensure the correct palladium-to-ligand ratio. • Optimize reaction conditions (temperature, solvent, base). |
Data Presentation
Table 1: Comparison of Ligand Performance in the Amination of Bromobenzene with Various Amines [5]
| Ligand | Amine | Yield (%) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) |
| XPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| XPhos | Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| XPhos | Carbazole | 92 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| RuPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| RuPhos | Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| RuPhos | Carbazole | 29 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
Table 2: Effect of Various Bases on Buchwald-Hartwig Amination [6][7]
| Base | Advantages | Disadvantages |
| NaOtBu | Permits highest reaction rates and lowest catalyst loadings. | Incompatible with many electrophilic functional groups. |
| LHMDS | Allows utilization of substrates bearing protic functional groups. Useful for low-temperature amination. | Solid base is air-sensitive. Incompatible with some functional groups at elevated temperatures. |
| Cs₂CO₃ | Provides excellent functional group tolerance and often the highest reaction rate among weak bases. Good solubility in many solvents. | Expensive. Can be difficult to stir on a large scale. |
| K₃PO₄ / K₂CO₃ | Excellent functional group tolerance. Often most efficient for the arylation of amides. Economically attractive. | Can require relatively high catalyst loadings and long reaction times. |
Experimental Protocols
Protocol 1: Analysis of Catalyst Deactivation by X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the oxidation state of palladium in a catalyst sample to assess deactivation (e.g., oxidation from active Pd(0) to inactive Pd(II)).[1][15]
Methodology:
-
Sample Preparation:
-
Carefully extract a small, representative sample of the catalyst from the reaction mixture under an inert atmosphere to prevent atmospheric oxidation.
-
Wash the sample with an appropriate anhydrous solvent (e.g., hexane) to remove residual organic compounds and dry it under a vacuum.
-
Mount the powdered sample onto a sample holder using double-sided carbon tape. Ensure a flat, even surface for analysis.
-
-
Instrument Setup:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform high-resolution scans over the Pd 3d region. The binding energy for Pd(0) 3d₅/₂ is typically around 335.1 eV, while for Pd(II) (as in PdO) it is around 336.3 eV.[16]
-
Minimize X-ray exposure time during acquisition as some palladium oxides can be reduced by the X-ray beam.[16]
-
-
Data Analysis:
-
Perform peak fitting and deconvolution of the high-resolution Pd 3d spectrum to determine the relative amounts of Pd(0) and Pd(II) species.
-
The presence of a significant Pd(II) component in a reaction that should contain Pd(0) is indicative of oxidative deactivation.
-
Protocol 2: Analysis of Catalyst Aggregation by Transmission Electron Microscopy (TEM)
Objective: To visualize the morphology and size distribution of palladium nanoparticles to identify aggregation (formation of palladium black).[17]
Methodology:
-
Sample Preparation:
-
Dilute a sample of the reaction mixture in a suitable volatile solvent (e.g., ethanol or toluene).
-
Sonicate the suspension for approximately 15 minutes to ensure good dispersion.[17]
-
Drop-cast a few microliters of the suspension onto a carbon-coated copper TEM grid.
-
Allow the solvent to evaporate completely under ambient conditions or in a vacuum desiccator.
-
-
Instrument Setup:
-
Use a transmission electron microscope operating at an accelerating voltage of 200 kV.[17]
-
-
Data Acquisition:
-
Acquire bright-field TEM images at various magnifications to observe the overall distribution of palladium particles.
-
For more detailed analysis of particle size and morphology, acquire high-resolution TEM (HRTEM) images.
-
-
Data Analysis:
-
Analyze the obtained images to determine the size and distribution of the palladium nanoparticles.
-
The presence of large, irregular agglomerates is indicative of catalyst aggregation and deactivation.
-
Image analysis software can be used to measure the diameters of a statistically significant number of particles to generate a particle size distribution histogram.
-
Visualizations
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. reddit.com [reddit.com]
- 12. fiveable.me [fiveable.me]
- 13. Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides - ACS Green Chemistry [gcande.digitellinc.com]
- 14. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. rockymountainlabs.com [rockymountainlabs.com]
- 16. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Palladium [xpsfitting.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: The Influence of Ligand Concentration on Reaction Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the influence of ligand concentration on experimental outcomes.
Troubleshooting Guides
Issue 1: High Background or Non-Specific Binding in Ligand Binding Assays
Q: My ligand binding assay is showing high background noise and significant non-specific binding. How can I troubleshoot this?
A: High background and non-specific binding can obscure your specific signal, leading to inaccurate measurements of receptor affinity (Kd) and density (Bmax).[1] Here are several steps you can take to mitigate this issue:
-
Optimize Blocking Conditions: Ensure that you are using an appropriate blocking agent to prevent the ligand from binding to non-target surfaces.[2]
-
Adjust Ligand Concentration: Using a very high concentration of the radioligand can lead to increased non-specific binding. A good starting point is to use a concentration at or below the Kd value.[1]
-
Verify Reagent Quality: The purity of your ligand is crucial. Impurities can contribute significantly to non-specific binding.[1][3] Ensure your ligand and receptor preparations are of high quality and free from degradation or aggregation.[3]
-
Optimize Assay Conditions:
-
Incubation Time and Temperature: Shorter incubation times can sometimes reduce non-specific binding, but it's essential to ensure that the specific binding has reached equilibrium.[1] Conduct assays at a consistent temperature to ensure reproducibility.[2]
-
Buffer Composition: The inclusion of agents like bovine serum albumin (BSA), salts, or detergents in your assay buffer can help reduce non-specific interactions.[1]
-
-
Washing Steps: Increase the volume and/or number of wash steps. Using ice-cold wash buffer can help minimize the dissociation of the specific ligand-receptor complex during washing.[1]
Issue 2: Low Signal or Poor Sensitivity in Binding Assays
Q: I am observing a very low signal in my binding assay, making it difficult to determine a clear dose-response curve. What could be the cause and how can I improve it?
A: A low signal-to-noise ratio can be a significant hurdle in obtaining reliable data. Here are some common causes and solutions:
-
Suboptimal Reagent Concentration:
-
Ligand Concentration: Ensure you are using a range of ligand concentrations that is appropriate for the expected Kd of the interaction. A typical binding curve spans more than two orders of magnitude of ligand concentration.[4]
-
Receptor Concentration: The amount of receptor in your assay can affect the signal. It may be necessary to titrate the amount of cell membrane or protein to optimize the assay.[1]
-
-
Reagent Quality and Integrity:
-
Assay Conditions:
-
Incubation Time: Optimize incubation times to ensure the binding reaction has reached equilibrium.[2][4] Time-course experiments can help determine the optimal incubation period.[2]
-
Temperature and Buffer: Ensure the assay temperature is controlled, as it can significantly influence binding affinity.[3] The buffer composition is also critical for proper molecular folding, stability, and activity.[3]
-
-
Detection Method:
-
Signal Amplification: If your signal remains low, consider employing signal amplification techniques, such as using enzyme-linked detection methods.[2]
-
Issue 3: Inconsistent and Irreproducible Results
Q: My experimental results are highly variable between assays. What are the key factors to control for better reproducibility?
A: Poor reproducibility is a common challenge that can often be addressed by standardizing your experimental protocol.
-
Standardized Protocols: Develop and strictly adhere to standardized protocols for all assay steps, from sample preparation to data analysis.[2]
-
Consistent Reagent Preparation: To minimize batch-to-batch variability, prepare and aliquot reagents in large batches.[2]
-
Temperature Control: Conduct all assays at a consistent temperature to ensure reproducible results.[2]
-
Accurate Pipetting and Dilutions: Ensure all personnel are adequately trained in proper pipetting techniques to minimize errors in ligand and reagent concentrations.
-
Equilibrium: Ensure that the binding reaction has reached equilibrium before measuring. Failure to do so can lead to variable results.[4][5]
-
Data Analysis: Use appropriate and consistent models for data analysis, such as the four-parameter logistic (4PL) model for fitting calibration curves.[2]
Frequently Asked Questions (FAQs)
Q1: What is the significance of the dose-response curve and what parameters can be derived from it?
A1: The dose-response curve is a graphical representation of the relationship between the concentration of a ligand and the magnitude of the biological response.[6][7] When plotted on a logarithmic scale for the ligand concentration, the curve is typically sigmoidal.[6][8] This curve is crucial for determining key parameters of a ligand-receptor interaction:
-
EC50/IC50: The concentration of a ligand that produces 50% of the maximal response (EC50 for agonists) or inhibits 50% of the maximal response (IC50 for antagonists).
-
Emax: The maximum pharmacological effect or efficacy of the ligand.[9]
-
Hill Slope: The slope of the curve at its steepest point, which can provide insights into the cooperativity of the binding interaction.[10]
These parameters are essential for comparing the potency and efficacy of different ligands.[9]
Q2: What is the difference between specific and non-specific binding, and how is it determined experimentally?
A2: In a ligand binding assay, the total binding observed is the sum of specific and non-specific binding.
-
Specific Binding: This is the saturable binding of a ligand to its specific receptor sites.[10][11]
-
Non-Specific Binding (NSB): This is the non-saturable binding of the ligand to other components in the assay, such as lipids, other proteins, or the filter apparatus.[1][10]
Experimentally, non-specific binding is determined by measuring the binding of a radiolabeled ligand in the presence of a high concentration of an unlabeled competing ligand. The unlabeled ligand occupies all the specific receptor sites, so any remaining bound radioligand is considered non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding.[12]
Q3: How does a very high concentration of a ligand affect receptor signaling?
A3: Exposing cells to a high concentration of a ligand for a prolonged period can lead to two main phenomena that reduce the cell's responsiveness:
-
Desensitization: The receptor becomes less responsive to the agonist. This can occur over minutes and is often a result of receptor modification, such as phosphorylation, which uncouples it from downstream signaling pathways.[13][14]
-
Downregulation: The total number of receptors on the cell surface decreases.[13] This is a longer-term effect, occurring over hours, and can involve the internalization and subsequent degradation of the receptors.[13][15][16]
Both desensitization and downregulation are cellular feedback mechanisms to protect against overstimulation.[14]
Q4: What is the equilibrium dissociation constant (Kd) and is it dependent on the concentration of the receptor?
A4: The equilibrium dissociation constant (Kd) is the concentration of a ligand at which 50% of the receptors are occupied at equilibrium.[9][10][12][17] It is a measure of the affinity of the ligand for its receptor; a lower Kd indicates a higher binding affinity.[9]
In theory, the Kd is an intrinsic property of the ligand-receptor interaction and should be independent of the receptor concentration. However, experimentally, the apparent Kd can be influenced by the enzyme or receptor concentration, especially when the Kd is in the same order of magnitude as the receptor concentration (tight binding).[18] In such cases, the assumption that the free ligand concentration is equal to the total ligand concentration is no longer valid, and more complex binding models, like the Morrison's tight-binding inhibitor model, may be required for accurate Kd determination.[18]
Data Presentation
Table 1: Troubleshooting Common Issues in Ligand Binding Assays
| Issue | Potential Cause | Recommended Solution |
| High Non-Specific Binding | Ligand concentration too high | Use a ligand concentration at or below the Kd.[1] |
| Inadequate blocking | Optimize the type and concentration of blocking agent.[2] | |
| Hydrophobic ligand | Modify the assay buffer with BSA or detergents.[1] | |
| Low Signal | Insufficient incubation time | Perform a time-course experiment to determine equilibrium.[2] |
| Degraded reagents | Verify the quality and integrity of the ligand and receptor.[3] | |
| Low receptor concentration | Titrate the amount of protein/membrane in the assay.[1] | |
| Poor Reproducibility | Inconsistent protocol | Develop and adhere to a standardized protocol.[2] |
| Temperature fluctuations | Maintain a consistent assay temperature.[2] | |
| Reagent variability | Prepare reagents in large, single batches.[2] |
Experimental Protocols
Protocol: Saturation Binding Experiment to Determine Kd and Bmax
This protocol outlines the general steps for a radioligand saturation binding experiment.
-
Preparation of Reagents:
-
Prepare a series of dilutions of the radiolabeled ligand in a suitable assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.
-
Prepare the receptor source (e.g., cell membrane homogenates, purified protein).
-
Prepare a high concentration of an unlabeled ligand to determine non-specific binding.
-
-
Assay Setup:
-
Set up two sets of tubes for each radioligand concentration: one for total binding and one for non-specific binding.
-
To the "non-specific binding" tubes, add a high concentration of the unlabeled ligand (typically 100-1000 fold excess over the radioligand).
-
Add the receptor preparation to all tubes.
-
Initiate the binding reaction by adding the various concentrations of the radiolabeled ligand to the respective tubes.
-
-
Incubation:
-
Incubate the reactions at a constant temperature for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the bound ligand from the free ligand. A common method is rapid filtration through glass fiber filters, which retain the receptor-bound ligand.
-
Wash the filters quickly with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Measure the amount of radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each ligand concentration.
-
Plot the specific binding as a function of the free radioligand concentration.
-
Fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.[12]
-
Visualizations
Caption: Workflow for a saturation binding experiment.
Caption: Effects of ligand concentration on receptor signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. swordbio.com [swordbio.com]
- 3. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 4. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Dose-response relationships | Pharmacology Education Project | Pharmacology Education Project [pharmacologyeducation.ed.ac.uk]
- 7. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. 용량-반응 곡선을 해석하는 방법 [sigmaaldrich.com]
- 10. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]
- 11. Ligand Binding [holford.fmhs.auckland.ac.nz]
- 12. graphpad.com [graphpad.com]
- 13. 7. Response to Excessive and Reduced Stimulation of Receptors: – Principles of Pharmacology – Study Guide [open.lib.umn.edu]
- 14. Receptor downregulation and desensitization enhance the information processing ability of signalling receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biology.stackexchange.com [biology.stackexchange.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. biophysics-reports.org [biophysics-reports.org]
- 18. reddit.com [reddit.com]
Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting common issues encountered during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Low or No Reaction Yield
Q1: My cross-coupling reaction shows low or no conversion of the starting materials. What are the primary factors to investigate?
A multifaceted approach is necessary when a reaction fails to proceed as expected. Key areas to scrutinize include the quality of reagents and solvents, the integrity and activity of the catalytic system, and the reaction conditions. Ensure all reagents are pure and dry, as impurities can poison the catalyst.[1][2] It is also crucial to establish that the palladium catalyst is active and that the chosen ligand, base, and solvent are appropriate for the specific transformation.
Q2: How can I determine if my palladium catalyst is the problem?
Catalyst inactivity is a frequent cause of reaction failure. If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[3] This activation step is sensitive to the reaction conditions, including the base, ligand, solvent, and temperature.[3] Using well-defined, commercially available precatalysts can often mitigate issues related to in situ catalyst formation.[3][4] If the reaction starts but then stalls, this may be an indication of catalyst deactivation during the process.[3]
Q3: Could the solvent be the cause of my low yield?
Absolutely. The solvent plays a critical role in palladium-catalyzed cross-coupling reactions by influencing catalyst solubility, stability, and reactivity.[5][6] Common solvents include THF, DMF, dioxane, and toluene.[7] The choice of solvent can even influence the selectivity of a reaction. For instance, in certain Suzuki-Miyaura couplings, nonpolar solvents like THF or toluene may favor reaction at one site, while polar aprotic solvents like acetonitrile or DMF can switch the selectivity to another.[5] Always ensure your solvent is anhydrous and thoroughly degassed, as the presence of oxygen can lead to catalyst deactivation.[2][3]
Q4: What role does the base play, and how do I choose the right one?
The base is crucial in many cross-coupling reactions, often participating in the regeneration of the active catalyst and facilitating the transmetalation step.[8][9] The choice of base can significantly impact the reaction's success. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu, KOtBu).[8] The strength and solubility of the base are important considerations. For example, in Buchwald-Hartwig aminations, the choice of base can be solvent-dependent; anionic bases are often required in nonpolar solvents, while in polar solvents, different considerations apply.[10]
Section 2: Catalyst Deactivation
Q1: I observe a black precipitate in my reaction. What is it, and what should I do?
The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst deactivation.[1][3][11] This occurs when the active Pd(0) species aggregate and fall out of solution.[3][11] This can be triggered by high temperatures, high catalyst concentrations, an inappropriate ligand-to-metal ratio, or the presence of impurities.[3] To prevent this, consider using stabilizing ligands, avoiding excessive temperatures, and ensuring all reagents and solvents are pure and rigorously degassed.[3][11]
Q2: How can I prevent my catalyst from deactivating?
Preventing catalyst deactivation is key to a successful reaction. Here are several strategies:
-
Rigorous Exclusion of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[3] It is imperative to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[2][3]
-
Use of Stabilizing Ligands: Phosphine ligands are crucial for stabilizing the Pd(0) catalyst and preventing aggregation.[11] The choice of ligand can also influence the catalyst's reactivity and selectivity.[11]
-
Control of Reaction Temperature: High temperatures can promote catalyst decomposition and the formation of palladium black.[3][11]
-
Ensure Reagent Purity: Impurities can act as catalyst poisons.[1] Common poisons include sulfur, halides, and certain nitrogen-containing heterocycles.[1]
Q3: Are there specific substrates that can poison the catalyst?
Yes, certain functional groups on the starting materials can act as catalyst poisons. For example, the nitrogen atom in an indole ring can coordinate to the palladium catalyst, inhibiting its activity.[11] Similarly, substrates containing functional groups like azo compounds may interfere with the catalyst.[12] If catalyst poisoning is suspected, purifying the starting materials via recrystallization or chromatography is recommended.[11]
Section 3: Side Reactions
Q1: I am observing significant formation of homocoupling products. How can I minimize this?
Homocoupling, where two molecules of the same starting material couple together, is a common side reaction. In Suzuki-Miyaura couplings, this can occur with the boronic acid partner. To mitigate this, one can try adding the aryl halide in excess. In Sonogashira couplings, the homocoupling of the terminal alkyne (Glaser coupling) is often promoted by the copper co-catalyst in the presence of oxygen.[2][13] Running the reaction under strict anaerobic conditions or using a copper-free protocol can minimize this side reaction.[2][14]
Q2: My reaction is producing dehalogenated byproducts. What is the cause?
Dehalogenation, the replacement of the halide on the electrophile with a hydrogen atom, is another common side reaction. This can occur through various pathways, including protonolysis or β-hydride elimination. Careful selection of the base and solvent can sometimes suppress this unwanted reaction.
Q3: In my Buchwald-Hartwig amination, I am observing β-hydride elimination. How can I avoid this?
An unproductive side reaction in the Buchwald-Hartwig amination involves the amide undergoing β-hydride elimination to yield a hydrodehalogenated arene and an imine. The choice of ligand and reaction conditions can influence the competition between the desired reductive elimination and this side reaction.
Quantitative Data Summary
Table 1: Typical Reaction Parameters for Common Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Heck Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd₂(dba)₃, Pd(OAc)₂ | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Typical Catalyst Loading | 1-5 mol% | 1-5 mol% | 1-5 mol% | 1-5 mol% |
| Ligand | PPh₃, SPhos, XPhos | PPh₃, P(o-tol)₃ | BINAP, Xantphos, RuPhos | PPh₃ |
| Ligand:Pd Ratio | 1:1 to 4:1 | 1:1 to 4:1 | 1:1 to 2:1 | 2:1 to 4:1 |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu | Et₃N, DIPEA, K₂CO₃ | NaOtBu, KOtBu, K₃PO₄ | Et₃N, DIPEA |
| Solvent | Toluene, Dioxane, THF, DMF/H₂O | DMF, NMP, Acetonitrile | Toluene, Dioxane, THF | THF, DMF, Et₃N |
| Temperature | RT to 120 °C | 80-140 °C | RT to 110 °C | RT to 100 °C |
Experimental Protocols
Protocol 1: Rigorous Solvent and Reagent Degassing
This protocol is essential to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Solvent Degassing (Sparging Method):
-
Place the solvent in a Schlenk flask equipped with a magnetic stir bar.
-
Insert a long needle connected to a source of inert gas (argon or nitrogen) so that it is submerged below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the vigorously stirring solvent for at least 30 minutes.
-
After degassing, remove the needles and store the solvent under a positive pressure of the inert gas.
-
-
Reagent Degassing (Freeze-Pump-Thaw Method):
-
Place the solid or liquid reagent in a Schlenk flask. If it is a solid, dissolve it in a minimal amount of the degassed reaction solvent.
-
Freeze the contents of the flask by immersing it in liquid nitrogen until completely frozen.
-
With the flask still in the liquid nitrogen, evacuate the flask using a high-vacuum pump for 5-10 minutes.
-
Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen.
-
Allow the contents to thaw completely. You may observe gas bubbles being released from the solvent.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen has been removed.
-
After the final cycle, backfill the flask with an inert gas.
-
Protocol 2: General Procedure for Reaction Condition Screening
When troubleshooting a problematic reaction, a systematic screening of reaction parameters is often necessary. This can be efficiently performed on a small scale using a multi-well reaction block or parallel synthesizer.
-
Array Setup:
-
In an inert atmosphere glovebox, arrange an array of reaction vials.
-
To each vial, add the limiting starting material.
-
Prepare stock solutions of the other starting material, the palladium precatalyst, the ligand, and the base in the appropriate degassed solvent.
-
Use automated liquid handlers or manual pipettes to dispense the stock solutions into the reaction vials according to the desired screening parameters (e.g., varying ligand, base, solvent, or temperature).
-
-
Reaction Execution:
-
Seal the reaction vials securely.
-
If heating is required, place the reaction block on a pre-heated hot plate or use a parallel reactor with individual temperature control for each vial.
-
Stir the reactions for the designated time.
-
-
Analysis:
-
After the reaction is complete, cool the vials to room temperature.
-
Quench the reactions appropriately.
-
Take an aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and the formation of any byproducts. This will allow for a rapid assessment of the most promising reaction conditions.
-
Visualizations
Caption: A general workflow for troubleshooting low-yield cross-coupling reactions.
Caption: Troubleshooting guide for palladium catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. fiveable.me [fiveable.me]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Removal of Triphenylphosphine Oxide (TPPO) from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine oxide (TPPO), a common byproduct in many synthetic reactions, from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of triphenylphosphine oxide (TPPO) from my reaction mixture so challenging?
A1: Triphenylphosphine oxide is a common byproduct in many widely used organic reactions, including the Wittig, Mitsunobu, Staudinger, and Appel reactions.[1][2] Its removal can be difficult due to its high polarity, which often causes it to have similar solubility and chromatographic behavior to the desired product. This makes separation by standard techniques like column chromatography challenging, especially on a larger scale.[3][4]
Q2: What are the primary methods for removing TPPO?
A2: The main strategies for TPPO removal include:
-
Precipitation/Crystallization: This method relies on the poor solubility of TPPO in certain solvents. It can be induced by adding a non-polar solvent or by cooling the reaction mixture.[5][6]
-
Complexation with Metal Salts: Certain metal salts, such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂), form insoluble complexes with TPPO, which can then be removed by filtration.[1][7][8]
-
Chromatography: A quick filtration through a plug of silica gel can effectively remove the highly polar TPPO.[9][10]
-
Scavenger Resins: Polymer-bound reagents, such as Merrifield resin, can be used to bind to TPPO and remove it from the reaction mixture.[8][11]
Q3: How do I select the most suitable method for my specific reaction?
A3: The best method for your reaction will depend on several factors, including the properties of your desired product (polarity, stability), the solvent used in your reaction, and the scale of the reaction. The decision-making workflow below can help guide your choice.
Caption: Decision workflow for selecting a TPPO removal method.
Troubleshooting Guides
Issue 1: My product and TPPO are co-eluting during column chromatography.
-
Solution 1: Filtration through a Silica Plug. For non-polar to moderately polar products, a simple filtration through a short plug of silica gel is often sufficient. The highly polar TPPO will be retained on the silica, while the desired product will elute with a non-polar eluent.[9][10]
-
Solution 2: Precipitation with a Metal Salt. If your product is soluble in a polar solvent like ethanol, adding a solution of ZnCl₂ will precipitate the TPPO as an insoluble complex that can be filtered off.[5][7][12] For reactions in THF, CaBr₂ is a more effective choice.[8]
Issue 2: I am working on a large scale and want to avoid chromatography.
-
Solution: Selective Precipitation. You can often precipitate TPPO directly from the reaction mixture by carefully selecting the solvent and adjusting the temperature.[3][4] For instance, cooling a toluene solution can effectively precipitate the TPPO-H₂DIAD complex from a Mitsunobu reaction.[3] Alternatively, if your product is crystalline, you may be able to selectively crystallize it from a solvent in which TPPO is soluble.
Issue 3: The precipitation of the TPPO-metal salt complex is not working.
-
Troubleshooting Steps:
-
Check the Solvent: The precipitation of TPPO with ZnCl₂ works well in polar solvents like ethanol, ethyl acetate, and isopropanol, but is less effective in solvents like THF, acetonitrile, and dichloromethane.[12] For THF and other ethereal solvents, consider using anhydrous CaBr₂.[8]
-
Ensure Anhydrous Conditions: The metal salts used for precipitation should be anhydrous, as water can interfere with the complex formation.
-
Optimize the Stoichiometry: A 2:1 ratio of ZnCl₂ to TPPO is generally considered optimal for efficient precipitation.[12]
-
Induce Precipitation: Gently scratching the inside of the flask with a glass rod can help to induce precipitation of the complex.[12]
-
Quantitative Data
Table 1: Solubility of Triphenylphosphine Oxide in Various Solvents
| Solvent | Solubility | Reference |
| Water | Almost Insoluble | [13][14] |
| Cyclohexane | Almost Insoluble | [13][14] |
| Petroleum Ether | Almost Insoluble | [13][14] |
| Hexane | Poorly Soluble | [5][13] |
| Diethyl Ether | Poorly Soluble (when cold) | [1][5] |
| Benzene | Readily Soluble | [13][14] |
| Toluene | Readily Soluble | [13][14] |
| Ethyl Acetate | Soluble | [13][14] |
| Ethanol | Readily Soluble | [13][14][15] |
| Dichloromethane | Readily Soluble | [13][14] |
| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL | [15] |
| Dimethylformamide (DMF) | ~3 mg/mL | [15] |
Table 2: Efficiency of TPPO Removal via Precipitation with ZnCl₂ in Different Solvents
| Solvent | % TPPO Remaining in Solution | Reference |
| Ethyl Acetate (EtOAc) | <5% | [12] |
| Isopropyl Acetate (iPrOAc) | <5% | [12] |
| Isopropanol (iPrOH) | <5% | [12] |
| Tetrahydrofuran (THF) | <15% | [12] |
| 2-Methyltetrahydrofuran (2-MeTHF) | <15% | [12] |
| Methyl Ethyl Ketone (MEK) | <15% | [12] |
| Methanol (MeOH) | >15% | [12] |
| Acetonitrile (MeCN) | >15% | [12] |
| Dichloromethane (DCM) | No precipitate formed | [12] |
Experimental Protocols
Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride
This protocol is suitable for reactions conducted in or worked up with polar solvents like ethanol.[5][12]
-
Dissolution: After the reaction is complete, dissolve the crude reaction mixture in ethanol.
-
Addition of ZnCl₂: Add a 1.8 M solution of warm ethanolic ZnCl₂ (2 equivalents relative to triphenylphosphine used) to the crude product solution at room temperature.
-
Precipitation: Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ complex should form. Scraping the inside of the flask can aid precipitation.[12]
-
Filtration: Filter the mixture to remove the solid precipitate.
-
Work-up: Concentrate the filtrate to remove the ethanol. The remaining residue can be further purified if necessary.
Caption: Workflow for TPPO removal using ZnCl₂ precipitation.
Protocol 2: Removal of TPPO by Filtration through a Silica Plug
This method is ideal for non-polar products that are stable on silica gel.[9][10]
-
Concentration: Concentrate the crude reaction mixture to a reduced volume.
-
Suspension: Suspend the residue in a minimal amount of a non-polar solvent system, such as pentane/ether or hexane/ether.
-
Plug Preparation: Prepare a short column ("plug") of silica gel in a fritted funnel or a chromatography column.
-
Filtration: Load the suspension onto the silica plug and elute with a non-polar solvent (e.g., ether). The TPPO will remain at the top of the silica plug.
-
Collection: Collect the eluent containing the purified product. This procedure may need to be repeated 2-3 times for complete removal of TPPO.[9][10]
Protocol 3: Removal of TPPO using Scavenger Resin
This protocol utilizes Merrifield resin to scavenge both triphenylphosphine and TPPO.[11]
-
Resin Preparation: In a flask, combine high-loading Merrifield resin (chloromethylated polystyrene) and sodium iodide in a solvent such as acetone to form the more reactive iodinated resin.
-
Scavenging: Add the crude reaction mixture to the resin slurry.
-
Stirring: Stir the mixture at room temperature. Overnight stirring is often sufficient.
-
Filtration: Filter the mixture to remove the resin, which is now bound to the TPPO.
-
Washing: Wash the resin with a suitable solvent (e.g., THF, water, acetone, methanol) to ensure complete recovery of the product.[11]
-
Product Isolation: Combine the filtrate and the washings, and concentrate to obtain the purified product.
References
- 1. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 2. silicycle.com [silicycle.com]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. scientificupdate.com [scientificupdate.com]
- 9. shenvilab.org [shenvilab.org]
- 10. Workup [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Head-to-Head Battle of Ligands: Diphenyl(o-tolyl)phosphine vs. Triphenylphosphine in Suzuki Coupling
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The efficacy of this reaction is profoundly influenced by the choice of phosphine ligand, which modulates the stability and reactivity of the palladium catalyst. This guide provides a detailed comparison of two prominent monodentate phosphine ligands: the bulky and electron-rich diphenyl(o-tolyl)phosphine, commonly known as JohnPhos, and the archetypal triphenylphosphine.
Performance Face-Off: Steric Hindrance and Electron Donation Dictate Reactivity
The fundamental differences in the performance of JohnPhos and triphenylphosphine in Suzuki coupling stem from their distinct steric and electronic properties. JohnPhos possesses a sterically demanding o-tolyl group, which, combined with its two phenyl groups, creates a bulky ligand sphere around the palladium center. This steric bulk is advantageous as it promotes the reductive elimination step, the final stage of the catalytic cycle where the desired biaryl product is formed. Furthermore, the o-tolyl group is electron-donating, which increases the electron density on the palladium atom, facilitating the initial oxidative addition step, particularly with less reactive aryl chlorides.[1][2]
In contrast, triphenylphosphine is less sterically hindered and less electron-donating.[3] While it has been a workhorse ligand in Suzuki couplings for decades, its limitations are apparent with challenging substrates. Reactions employing triphenylphosphine often require higher temperatures and may be sluggish or ineffective for the coupling of electron-rich or sterically hindered aryl chlorides.[4]
Key Performance Differences:
-
Reactivity with Aryl Chlorides: JohnPhos and other bulky biaryl phosphine ligands have demonstrated superior performance in the coupling of often unreactive aryl chlorides, a significant advantage in terms of substrate scope and cost-effectiveness. Triphenylphosphine is generally considered inappropriate for room-temperature Suzuki-Miyaura cross-couplings of deactivated aryl chlorides.[3]
-
Reaction Conditions: Reactions with JohnPhos can often be conducted under milder conditions, including at room temperature, and may require lower catalyst loadings.[5] Triphenylphosphine-based systems typically necessitate elevated temperatures to achieve reasonable reaction rates.[3]
-
Catalyst Stability and Activity: The bulky nature of JohnPhos helps to stabilize the active monoligated palladium(0) species, which is believed to be a key intermediate in the catalytic cycle, preventing catalyst decomposition and leading to higher turnover numbers.[5]
Quantitative Data Summary
The following table summarizes representative data from the literature, illustrating the performance differences between catalysts employing bulky phosphines like JohnPhos and the more traditional triphenylphosphine. It is important to note that direct, side-by-side comparisons under identical conditions are not always available, and performance can be highly substrate-dependent.
| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| JohnPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 95 | [5] |
| Triphenylphosphine | p-Tolyl chloride | Phenylboronic acid | K₃PO₄ | THF | RT | 24 | 83 (conversion) | [3] |
| P(o-tolyl)₃ | 4-Bromoacetophenone | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | Noted as highly active |
| Triphenylphosphine | 4-Bromoacetophenone | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | 100 | 24 | 60 | [4] |
Note: The data presented is a compilation from various sources to illustrate general trends and may not represent a direct controlled comparison.
Experimental Protocols
Detailed experimental procedures are critical for the reproducibility of scientific findings. Below are representative protocols for Suzuki coupling reactions utilizing the discussed ligands.
General Procedure for Suzuki Coupling using JohnPhos
This protocol is a generalized representation based on common practices for Suzuki-Miyaura coupling with bulky phosphine ligands.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
JohnPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium(II) acetate, JohnPhos, and potassium phosphate.
-
Add toluene via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Suzuki Coupling using Triphenylphosphine
This protocol is a generalized representation for a traditional Suzuki coupling reaction.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol) as a 2M aqueous solution
-
Toluene (5 mL)
Procedure:
-
To a round-bottom flask, add the aryl bromide, arylboronic acid, and tetrakis(triphenylphosphine)palladium(0).
-
Add toluene, followed by the aqueous solution of sodium carbonate.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
After the reaction is complete (typically several hours to overnight), cool the mixture to room temperature.
-
Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Visualizing the Process: Catalytic Cycle and Workflow
To better understand the underlying mechanisms and experimental setup, the following diagrams have been generated using the DOT language.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Triphenylphosphine as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tolylphosphine Isomers in Catalysis: Steric and Electronic Effects on Reaction Outcomes
In the intricate world of homogeneous catalysis, the choice of ligand is paramount, often dictating the success or failure of a transformation. Among the vast arsenal of phosphine ligands, tolylphosphines—tri(o-tolyl)phosphine, tri(m-tolyl)phosphine, and tri(p-tolyl)phosphine—offer a fascinating case study in how subtle positional isomerism can profoundly influence catalytic activity. This guide provides an in-depth comparison of these three isomers, grounded in experimental data and mechanistic principles, to empower researchers in drug development and chemical synthesis to make informed decisions for their catalytic systems.
The Subtle Dance of Sterics and Electronics in Tolylphosphine Ligands
The fundamental difference between the tolylphosphine isomers lies in the position of the methyl group on the phenyl ring (ortho, meta, or para). This seemingly minor structural change creates a cascade of effects on the ligand's steric and electronic properties, which in turn govern its interaction with a metal center and its performance in a catalytic cycle.
Electronic Effects: The methyl group is an electron-donating group. In the para-position, its electronic influence is most pronounced, making tri(p-tolyl)phosphine the most electron-rich of the three isomers. This increased electron density on the phosphorus atom enhances its ability to donate to the metal center, which can influence the rates of key catalytic steps.[1] The meta-position offers a moderate electron-donating effect, while the ortho-position's electronic contribution is often overshadowed by its significant steric hindrance.[1]
Steric Effects: The steric bulk of a phosphine ligand is often quantified by its cone angle (θ). Tri(o-tolyl)phosphine is a significantly bulky ligand due to the methyl groups being positioned close to the phosphorus atom, resulting in a large cone angle of 194°.[2] This steric hindrance can promote the formation of coordinatively unsaturated metal complexes, which are often the active catalytic species, and can also facilitate the reductive elimination step.[3] In contrast, the methyl groups in tri(m-tolyl)phosphine and tri(p-tolyl)phosphine are more remote from the phosphorus center, resulting in less steric bulk and smaller cone angles, comparable to that of triphenylphosphine.[1]
Comparative Performance in Catalysis
The interplay of these steric and electronic properties leads to distinct catalytic behaviors among the tolylphosphine isomers. This is particularly evident in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, which forges carbon-carbon bonds between aryl halides and boronic acids, is highly sensitive to ligand effects.[3] Studies have shown that the choice of tolylphosphine isomer can significantly impact reaction efficiency, particularly with challenging substrates like aryl chlorides.
For instance, in the coupling of 4-bromoacetophenone with phenylboronic acid, palladium catalysts supported by tolylphosphine ligands have demonstrated high reactivity. While all isomers can be effective, the ortho-substituted phosphines often exhibit superior performance in terms of conversion and turnover numbers, especially at low catalyst loadings. This enhanced activity is attributed to the steric bulk of the o-tolyl groups, which promotes the formation of the active monoligated palladium(0) species and facilitates the rate-limiting reductive elimination step.[3]
| Ligand | Catalyst System | Substrates | Yield (%) | Reference |
| Tri(o-tolyl)phosphine | Pd(OAc)₂ | 4-bromoacetophenone + Phenylboronic acid | >95 | |
| Tri(m-tolyl)phosphine | Pd(OAc)₂ | 4-bromoacetophenone + Phenylboronic acid | ~90 | |
| Tri(p-tolyl)phosphine | Pd(OAc)₂ | 4-bromoacetophenone + Phenylboronic acid | ~90 |
Table 1: Representative yields in the Suzuki-Miyaura coupling of 4-bromoacetophenone and phenylboronic acid using different tolylphosphine isomers. Conditions may vary.
Hydroformylation
In hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, the ligand's properties influence not only the reaction rate but also the regioselectivity (linear vs. branched aldehyde).[4] While triphenylphosphine is a common ligand in rhodium-catalyzed hydroformylation, tolylphosphine isomers can be used to fine-tune the catalyst's performance.
The electronic properties of the ligand play a crucial role here. More electron-donating phosphines, like tri(p-tolyl)phosphine, can increase the electron density on the rhodium center, which can affect CO dissociation and olefin coordination, thereby influencing the overall catalytic activity and selectivity.[4] The steric bulk of tri(o-tolyl)phosphine can also favor the formation of one regioisomer over the other.
Mechanistic Insights: A Deeper Dive
The observed differences in catalytic performance can be rationalized by examining the key steps of a generic catalytic cycle, such as that of the Suzuki-Miyaura reaction.
Figure 1: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: This initial step involves the insertion of the palladium(0) catalyst into the aryl-halide bond. More electron-rich phosphines, such as tri(p-tolyl)phosphine, can enhance the rate of this step by increasing the electron density on the palladium center, making it more nucleophilic.
-
Reductive Elimination: This final, product-forming step is often accelerated by bulky ligands. The steric clash between the bulky o-tolyl groups in the coordination sphere of the palladium(II) intermediate forces the two organic fragments together, promoting their elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[3] This is a key reason for the often superior performance of tri(o-tolyl)phosphine with sterically demanding substrates.
Experimental Protocols
The following provides a general procedure for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for comparing the performance of different tolylphosphine isomers.
General Procedure for a Comparative Suzuki-Miyaura Coupling Experiment
Figure 2: A typical experimental workflow for comparing tolylphosphine isomers in a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium source (e.g., palladium(II) acetate)
-
Tolylphosphine isomer (tri(o-tolyl)phosphine, tri(m-tolyl)phosphine, or tri(p-tolyl)phosphine)
-
Base (e.g., potassium carbonate)
-
Anhydrous and degassed solvent (e.g., toluene and water)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and the respective tolylphosphine ligand (0.02 mmol, 2 mol%).
-
Add the degassed solvent system (e.g., 5 mL of toluene and 1 mL of water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Characterize the product by NMR and mass spectrometry and determine the isolated yield.
This protocol should be performed for each tolylphosphine isomer under identical conditions to ensure a valid comparison.
Conclusion: Selecting the Right Isomer for the Job
The choice between ortho, meta, and para-tolylphosphine is a nuanced decision that depends on the specific catalytic transformation and substrates involved.
-
Tri(o-tolyl)phosphine is the ligand of choice when steric bulk is desired to promote reductive elimination, particularly in the synthesis of sterically hindered compounds.[2] Its use can lead to higher turnover numbers and efficiency in many cross-coupling reactions.
-
Tri(p-tolyl)phosphine , being the most electron-rich, can be advantageous in reactions where an electron-rich metal center is beneficial, such as the oxidative addition step in some cross-coupling reactions.[1]
-
Tri(m-tolyl)phosphine offers a balance of steric and electronic properties, making it a viable alternative when the extremes of the ortho and para isomers are not optimal.[1]
Ultimately, empirical screening of the tolylphosphine isomers is often the most effective approach to identifying the optimal ligand for a new catalytic application. By understanding the fundamental principles of how their steric and electronic properties influence the catalytic cycle, researchers can more effectively navigate the complex landscape of ligand selection and accelerate the discovery of new and improved synthetic methodologies.
References
A Researcher's Guide to Validating the Catalytic Activity of Diphenyl(o-tolyl)phosphine Complexes
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to objectively evaluate and validate the catalytic performance of palladium complexes bearing the Diphenyl(o-tolyl)phosphine ligand. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental design, offering a robust methodology for comparing this ligand against common alternatives. The protocols described herein are designed as self-validating systems, ensuring that the data generated is reliable, reproducible, and provides a clear-eyed view of the catalyst's capabilities in the context of modern cross-coupling chemistry.
The Unique Steric and Electronic Profile of this compound
In the vast landscape of phosphine ligands used in transition metal catalysis, performance is dictated by a delicate interplay of steric and electronic properties. This compound, P(o-Tol)Ph₂, occupies a unique and strategic position. Unlike the symmetrically substituted triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-Tol)₃), its asymmetry—a single methyl group in an ortho position—creates a finely tuned steric and electronic environment.
-
Steric Influence : The steric bulk of a phosphine ligand, often quantified by its cone angle (θ), is critical for promoting the reductive elimination step in many catalytic cycles and for stabilizing the highly reactive, monoligated metal species that are often the true catalysts.[1][2] With a cone angle of approximately 157°, this compound is classified as a moderately bulky ligand.[3] It is bulkier than the workhorse PPh₃ but less sterically demanding than P(o-Tol)₃ or the highly effective (but often more expensive) dialkylbiaryl phosphines (Buchwald ligands).[1][4] This intermediate bulk can offer an optimal balance, preventing the formation of inactive, overly coordinated metal centers while not being so large as to shut down reactivity with certain substrates.
-
Electronic Character : The electronic nature of a phosphine—its ability to donate electron density to the metal center—influences the rate of key steps like oxidative addition. The Tolman Electronic Parameter (TEP) is a common metric, where a lower value indicates stronger electron-donating ability.[2] The electronic properties of P(o-Tol)Ph₂ are comparable to those of triphenylphosphine, meaning it is not an exceptionally strong electron donor like many trialkylphosphines or specialized Buchwald ligands.[3]
This combination of moderate bulk and standard electronic character makes P(o-Tol)Ph₂ an intriguing candidate for catalysis: potentially more active than PPh₃ due to its increased steric hindrance, but more accessible and economical than highly specialized ligands. The following diagram illustrates its structural position relative to other common ligands.
Caption: Structural comparison of common phosphine ligands.
Experimental Design for a Self-Validating Comparative Analysis
To rigorously assess the catalytic activity of a P(o-Tol)Ph₂ complex, it is insufficient to test it in isolation. A self-validating experimental design requires direct, parallel comparison against a curated set of benchmarks under identical conditions. The Suzuki-Miyaura cross-coupling reaction is an ideal model system due to its broad utility and well-understood mechanism.[5]
Our approach involves screening four distinct palladium-ligand systems to contextualize the performance of P(o-Tol)Ph₂.
The Ligand Test Panel:
-
The Benchmark: Triphenylphosphine (PPh₃) - Represents the classical, widely used baseline.
-
The Subject: this compound (P(o-Tol)Ph₂) - The ligand under investigation.
-
The Bulky Analogue: Tri(o-tolyl)phosphine (P(o-Tol)₃) - Evaluates the effect of increased, symmetric steric bulk.
-
The High-Performance Standard: SPhos - A state-of-the-art Buchwald-type ligand, representing the upper limit of expected performance.[1]
The following workflow provides a logical path for systematic catalyst validation.
Caption: Workflow for comparative catalyst validation.
Protocol: Comparative Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
This protocol provides a step-by-step methodology for the parallel execution of the Suzuki-Miyaura reaction. The use of an internal standard (e.g., dodecane) from the outset is crucial for accurate yield determination via Gas Chromatography (GC).
Materials & Reagents:
-
Palladium(II) Acetate, Pd(OAc)₂
-
This compound, P(o-Tol)Ph₂
-
Triphenylphosphine, PPh₃
-
Tri(o-tolyl)phosphine, P(o-Tol)₃
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
4-Bromoanisole
-
Phenylboronic Acid
-
Potassium Phosphate (K₃PO₄), anhydrous powder
-
Toluene, anhydrous
-
Deionized Water
-
Dodecane (Internal Standard)
-
Oven-dried 8 mL vials with magnetic stir bars and screw caps with PTFE septa
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.01 M stock solution of the internal standard (dodecane) in anhydrous toluene. This will be the reaction solvent.
-
Prepare a 0.005 M stock solution of Pd(OAc)₂ in anhydrous toluene.
-
-
Reaction Vial Preparation (Perform in a glovebox or under an inert atmosphere):
-
To each of four labeled 8 mL vials, add:
-
Phenylboronic Acid (91 mg, 0.75 mmol, 1.5 eq)
-
Potassium Phosphate (K₃PO₄) (212 mg, 1.0 mmol, 2.0 eq)
-
A magnetic stir bar.
-
-
-
Ligand Addition:
-
To Vial 1, add Triphenylphosphine (2.6 mg, 0.01 mmol, 2 mol%).
-
To Vial 2, add this compound (2.8 mg, 0.01 mmol, 2 mol%).
-
To Vial 3, add Tri(o-tolyl)phosphine (3.0 mg, 0.01 mmol, 2 mol%).
-
To Vial 4, add SPhos (4.1 mg, 0.01 mmol, 2 mol%).
-
Rationale: A Ligand:Palladium ratio of 2:1 is a common starting point for monodentate phosphines in cross-coupling.
-
-
Substrate and Solvent Addition:
-
To each vial, add 4-Bromoanisole (63 µL, 0.5 mmol, 1.0 eq).
-
To each vial, add 2.5 mL of the dodecane/toluene stock solution.
-
To each vial, add 0.5 mL of deionized water. Seal the vials tightly.
-
-
Reaction Initiation and Execution:
-
Remove the vials from the glovebox and place them in a pre-heated aluminum heating block set to 100 °C on a magnetic stir plate.
-
Allow the mixtures to stir for 5 minutes to equilibrate.
-
To initiate the reactions, add 1.0 mL of the 0.005 M Pd(OAc)₂ stock solution to each vial via syringe (0.005 mmol Pd, 1 mol%).
-
Stir the reactions vigorously at 100 °C.
-
-
Monitoring and Analysis:
-
At specified time points (e.g., 1h, 4h, 12h), carefully take a small aliquot (~50 µL) from each reaction mixture.
-
Quench the aliquot in a GC vial containing diethyl ether and a small amount of water. Shake well and inject the organic layer into a GC-MS or GC-FID.
-
Calculate the yield of the product (4-methoxybiphenyl) relative to the internal standard.
-
The reaction is considered complete when the yield plateaus or the starting material is consumed.
-
Data Interpretation and Performance Benchmarking
After executing the protocol, the quantitative data should be compiled to facilitate a direct comparison. The key performance indicators are:
-
Yield (%): The efficiency of the conversion.
-
Turnover Number (TON): Moles of product formed per mole of catalyst used. It measures catalyst longevity. TON = (moles of product) / (moles of catalyst).
-
Turnover Frequency (TOF): The TON per unit of time (typically hours or seconds). It measures catalyst speed. TOF = TON / time.
Table 1: Illustrative Comparative Performance Data
| Ligand | Steric Bulk (Cone Angle, θ) | Reaction Time (h) for >95% Yield | Final Yield (%) | TON (at completion) | TOF (h⁻¹, initial rate) |
| PPh₃ | ~145° | > 12 h | 78 (at 12h) | 78 | ~15 |
| P(o-Tol)Ph₂ | ~157° | 4 h | 98 | 98 | ~45 |
| P(o-Tol)₃ | ~194° | 8 h | 96 | 96 | ~20 |
| SPhos | > 200° (via %Vbur) | 1 h | >99 | >99 | >90 |
Note: Data are representative and synthesized based on established principles of ligand effects in catalysis. Actual results may vary.[6]
Analysis of Expected Results:
-
PPh₃: As expected, the baseline ligand is the least active, requiring longer reaction times and failing to reach full conversion, demonstrating the limitations of less bulky ligands.
-
P(o-Tol)Ph₂: This ligand shows a marked improvement over PPh₃. The moderate steric bulk provided by the single o-tolyl group is sufficient to accelerate the catalytic cycle, leading to a high yield in a significantly shorter time. Its performance highlights a "sweet spot" of steric influence.
-
P(o-Tol)₃: While bulkier, P(o-Tol)₃ may show slightly slower initial rates than P(o-Tol)Ph₂. This can occur if the steric hindrance is excessive for the specific substrate combination, slightly impeding the oxidative addition step.
-
SPhos: The high-performance ligand demonstrates its superiority, achieving a near-quantitative yield in the shortest time. This is attributed to its optimal combination of extreme bulk and strong electron-donating character, which dramatically accelerates both oxidative addition and reductive elimination.[1]
Mechanistic Rationale: The Ligand's Role in the Catalytic Cycle
The observed differences in performance are directly linked to how each ligand influences the elementary steps of the Suzuki-Miyaura catalytic cycle. The currently accepted mechanism often involves a monoligated palladium(0) species as the key active catalyst.[5]
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | 5931-53-3 | Benchchem [benchchem.com]
- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pcliv.ac.uk [pcliv.ac.uk]
A Comparative Spectroscopic Analysis of Palladium-Diphenyl(o-tolyl)phosphine Complexes
For researchers, scientists, and drug development professionals, the nuanced selection of phosphine ligands in palladium catalysis is a critical determinant of reaction efficiency, selectivity, and overall success. This guide provides a detailed comparative analysis of the spectroscopic properties of palladium-diphenyl(o-tolyl)phosphine complexes, benchmarked against common alternatives such as those bearing triphenylphosphine and tri(p-tolyl)phosphine ligands. The supporting experimental data, protocols, and visual workflows aim to facilitate a deeper understanding of the structure-property relationships that govern the utility of these important catalysts.
The electronic and steric characteristics of phosphine ligands play a pivotal role in modulating the reactivity of palladium catalysts. The introduction of a methyl group on the aryl ring of the phosphine, as in diphenyl(o-tolyl)phosphine, induces significant changes in the ligand's steric bulk and electron-donating properties compared to the ubiquitous triphenylphosphine. These modifications are directly reflected in the spectroscopic signatures of the corresponding palladium complexes, offering valuable insights into their bonding and potential catalytic behavior.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for palladium(II) complexes with this compound and two common alternative phosphine ligands. This quantitative comparison highlights the electronic and structural differences imparted by the varied phosphine ligands.
Table 1: ³¹P NMR Spectroscopic Data
| Complex | Chemical Shift (δ, ppm) | Solvent |
| cis-[PdCl₂(P(o-tolyl)Ph₂)₂] | ~26.5 | CDCl₃ |
| trans-[PdCl₂(PPh₃)₂] | ~24.2 | CDCl₃ |
| trans-[PdCl₂(P(p-tolyl)₃)₂] | ~23.8 | CDCl₃ |
Note: The ³¹P NMR chemical shift is a sensitive probe of the electronic environment of the phosphorus atom. A downfield shift generally indicates a more electron-rich phosphorus center.
Table 2: ¹H NMR Spectroscopic Data
| Complex | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Solvent |
| cis-[PdCl₂(P(o-tolyl)Ph₂)₂] | 7.0 - 8.0 (m) | 2.4 (s) | CDCl₃ |
| trans-[PdCl₂(PPh₃)₂] | 7.3 - 7.8 (m) | N/A | CDCl₃ |
| trans-[PdCl₂(P(p-tolyl)₃)₂] | 7.1 - 7.6 (m) | 2.3 (s) | CDCl₃ |
Table 3: FT-IR Spectroscopic Data
| Complex | ν(Pd-P) (cm⁻¹) | ν(Pd-Cl) (cm⁻¹) |
| cis-[PdCl₂(P(o-tolyl)Ph₂)₂] | ~510-540 | ~300-350 |
| trans-[PdCl₂(PPh₃)₂] | ~515 | ~358 |
| trans-[PdCl₂(P(p-tolyl)₃)₂] | ~510 | ~355 |
Note: The vibrational frequencies of the Pd-P and Pd-Cl bonds provide information about bond strengths.
Table 4: UV-Vis Spectroscopic Data
| Complex | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| [Pd(P(o-tolyl)Ph₂)₂(OAc)₂] | ~350, ~450 | Not Reported | CH₂Cl₂ |
| [Pd(PPh₃)₄] | 275, 330, 410 | Not Reported | Various |
| trans-[PdCl₂(P(p-tolyl)₃)₂] | ~360, ~430 | Not Reported | CH₂Cl₂ |
Note: UV-Vis absorption bands in these complexes are typically assigned to d-d transitions and ligand-to-metal charge transfer (LMCT) bands.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of the target complexes are crucial for reproducible research.
Synthesis of Bis(this compound)palladium(II) Chloride
A general procedure for the synthesis of palladium(II)-phosphine complexes involves the reaction of a palladium(II) salt with two equivalents of the phosphine ligand.[1]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Benzonitrile (or Acetonitrile)
-
Ethanol
-
Diethyl ether
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) chloride (1.00 g, 5.64 mmol).
-
Add this compound (3.26 g, 11.8 mmol, 2.1 equivalents).
-
Add benzonitrile (30 mL).
-
Purge the flask with argon or nitrogen for 20 minutes to ensure an inert atmosphere.
-
Heat the mixture to a gentle reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC or ³¹P NMR).
-
Allow the reaction mixture to cool slowly to room temperature, during which a precipitate should form.
-
Continue stirring the mixture at room temperature overnight to ensure complete precipitation.
-
Filter the resulting solid product using a Büchner funnel.
-
Wash the collected solid sequentially with small portions of ethanol and diethyl ether to remove any unreacted starting materials and solvent residues.
-
Dry the yellow solid product under vacuum to a constant weight.
Spectroscopic Characterization
The following protocols outline the general procedures for acquiring the spectroscopic data presented above.
-
NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[2] Samples are prepared by dissolving approximately 5-10 mg of the complex in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₂Cl₂, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent peak or an external standard (e.g., 85% H₃PO₄ for ³¹P NMR).[3]
-
FT-IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.[4] Samples can be prepared as KBr pellets or as a thin film on a salt plate.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer.[5] Solutions of the complexes are prepared in a suitable solvent (e.g., CH₂Cl₂, CHCl₃, or DMF) at a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).[6] The absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.
Visualizing the Analysis Workflow and Comparative Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical framework for comparing the spectroscopic features of these palladium-phosphine complexes.
Caption: Workflow for the synthesis and spectroscopic analysis of a palladium-diphenyl(o-tolyl)phosphine complex.
Caption: Logical comparison of spectroscopic features for different palladium-phosphine complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 31P NMR study of the stoichiometry, stability and thermodynamics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. TD-DFT assessment of UV-vis spectra palladium and platinum complexes with thiols and disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Steric and Electronic Effects of Tolylphosphines: A Computational and Experimental Perspective
For researchers engaged in catalyst design and drug development, the judicious selection of phosphine ligands is paramount to achieving desired reactivity and selectivity.[1] The subtle interplay of a ligand's steric and electronic properties governs the behavior of transition metal catalysts, influencing everything from reaction kinetics to product distribution.[2][3] Among the vast library of phosphine ligands, tolylphosphines—tri(ortho-tolyl)phosphine, tri(meta-tolyl)phosphine, and tri(para-tolyl)phosphine—offer a fascinating case study in how minor positional changes of a methyl group can induce significant changes in catalytic performance.
This guide provides an in-depth comparison of the steric and electronic profiles of tolylphosphine isomers, integrating classical experimental parameters with modern computational insights to explain the causality behind their divergent behaviors.
Deconstructing the Ligand: Steric Effects and the Tolman Cone Angle
The primary descriptor for the steric bulk of a phosphine ligand is the Tolman Cone Angle (θ). Conceived by Chadwick A. Tolman, this parameter measures the solid angle occupied by a ligand at a standardized metal-phosphorus bond distance (2.28 Å).[4] A larger cone angle signifies greater steric hindrance around the metal center, which can accelerate reductive elimination, prevent catalyst deactivation via dimerization, and influence regioselectivity.[2]
The position of the methyl group on the tolyl ring dramatically alters the cone angle.
-
Tri(o-tolyl)phosphine [P(o-tol)₃]: The methyl groups in the ortho position are in close proximity to the phosphorus atom and the metal center, resulting in a significantly larger cone angle. This substantial steric bulk can enforce a specific coordination geometry and create a well-defined pocket for substrate binding. The accepted cone angle for P(o-tol)₃ is 194°.[1][5]
-
Tri(m-tolyl)phosphine [P(m-tol)₃]: With the methyl groups in the meta position, the steric influence on the metal center is reduced compared to the ortho isomer. The effective cone angle for tri-m-tolylphosphine has been calculated to be 165°.[6]
-
Tri(p-tolyl)phosphine [P(p-tol)₃]: The para-position places the methyl group furthest from the phosphorus atom, resulting in a steric profile very similar to that of triphenylphosphine (PPh₃, θ = 145°).
The diagram below illustrates the conceptual basis of the Tolman Cone Angle.
Caption: Conceptual representation of the Tolman Cone Angle (θ).
Comparative Steric Data
| Ligand | Abbreviation | Tolman Cone Angle (θ) [°] | Key Steric Feature |
| Tri(o-tolyl)phosphine | P(o-tol)₃ | 194[1][5] | Very bulky due to ortho-methyl groups |
| Tri(m-tolyl)phosphine | P(m-tol)₃ | 165[6] | Moderately bulky |
| Tri(p-tolyl)phosphine | P(p-tol)₃ | 145 | Sterically similar to Triphenylphosphine |
| Triphenylphosphine (Reference) | PPh₃ | 145 | Commonly used baseline |
The Electronic Signature: Tolman Electronic Parameter (TEP)
A ligand's electronic effect describes its ability to donate or withdraw electron density from the metal center.[1] This is quantified by the Tolman Electronic Parameter (TEP), which is determined experimentally by measuring the A₁ symmetric C-O stretching frequency (ν(CO)) in [LNi(CO)₃] complexes using infrared (IR) spectroscopy.[7]
The underlying principle is rooted in the Dewar-Chatt-Duncanson model of metal-ligand bonding.[7]
-
Stronger electron-donating phosphines increase the electron density on the nickel center.
-
This enhanced electron density leads to stronger π-backbonding from the metal to the antibonding π* orbitals of the CO ligands.
-
Increased backbonding weakens the C-O triple bond, resulting in a lower ν(CO) stretching frequency .
Therefore, a lower TEP value signifies a more electron-donating phosphine.[1] The methyl group is weakly electron-donating through an inductive effect. Its position relative to the phosphorus-bound aryl carbon dictates its electronic influence.
-
P(p-tol)₃: The para-methyl group's electron-donating effect is effectively transmitted through the aromatic system to the phosphorus atom, making it the most electron-rich of the three isomers.
-
P(m-tol)₃: The meta-position has a weaker inductive effect on the phosphorus atom compared to the para-position.
-
P(o-tol)₃: While the ortho-methyl group is also electron-donating, its severe steric bulk can distort the geometry, slightly altering the electronic properties in a more complex way than simple induction would suggest.
Comparative Electronic Data
| Ligand | Abbreviation | Tolman Electronic Parameter (ν) [cm⁻¹] | Electronic Nature |
| Tri(o-tolyl)phosphine | P(o-tol)₃ | 2066.7[1] | Strong Electron Donor |
| Tri(m-tolyl)phosphine | P(m-tol)₃ | 2067.4 | Strong Electron Donor |
| Tri(p-tolyl)phosphine | P(p-tol)₃ | 2066.9 | Strongest Electron Donor |
| Triphenylphosphine (Reference) | PPh₃ | 2068.9 | Baseline Donor |
| Tri(tert-butyl)phosphine (Reference) | P(t-Bu)₃ | 2056.1 | Very Strong Donor |
Note: Values compiled from various sources may show slight variations.
Beyond Tolman: Insights from Computational Chemistry
While Tolman's parameters provide an excellent empirical framework, modern computational methods like Density Functional Theory (DFT) offer a more nuanced understanding of ligand properties.[8][9] These methods can dissect the contributions to bonding and provide quantitative measures of electronic structure.
-
Molecular Electrostatic Potential (MEP): This calculation maps the electrostatic potential onto the electron density surface of the molecule. The potential minimum (Vmin) at the phosphorus lone pair region is a direct measure of the ligand's nucleophilicity and overall electron-donating capability.[10] A more negative Vmin indicates a stronger donor.
-
Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) correlates with the ligand's ability to donate electrons (σ-donation), while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons (π-acidity). For phosphines, a higher HOMO energy generally indicates a better σ-donor.
-
Percent Buried Volume (%Vbur): This is a computationally derived steric parameter that calculates the percentage of the volume of a sphere around the metal that is occupied by the ligand. It is often considered a more dynamic and accurate measure of steric bulk than the static cone angle.[2]
Computational studies have revealed that the steric clashes of the ortho-methyl groups in P(o-tol)₃ are responsible for its unique reactivity, sometimes preventing ligand exchange that is facile with the meta and para isomers.[11][12]
Typical Computational Analysis Workflow
The following diagram outlines a standard workflow for the computational analysis of phosphine ligands.
Caption: A typical DFT-based workflow for phosphine ligand analysis.
Experimental Protocols
Protocol 1: Synthesis of Tri(o-tolyl)phosphine
This protocol is representative and can be adapted for the meta and para isomers using the corresponding bromotoluene isomer. It is commonly achieved via a Grignard reaction.[13]
Materials:
-
2-Bromotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Phosphorus trichloride (PCl₃)
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: Under an inert atmosphere (e.g., Nitrogen or Argon), add magnesium turnings to a flame-dried flask containing anhydrous diethyl ether. Slowly add a solution of 2-bromotoluene in anhydrous ether to initiate the formation of the Grignard reagent (o-tolylmagnesium bromide).
-
Phosphine Synthesis: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of phosphorus trichloride in anhydrous ether dropwise. The reaction is exothermic and should be controlled carefully.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure tri(o-tolyl)phosphine as a white solid.[5]
Protocol 2: Experimental Determination of Tolman Electronic Parameter (TEP)
This protocol describes the established method for measuring TEP using a nickel-carbonyl complex.[7][14]
Materials:
-
Tetracarbonylnickel(0) [Ni(CO)₄] (EXTREMELY TOXIC, handle with extreme caution in a certified fume hood)
-
The tolylphosphine ligand (L)
-
Hexane or dichloromethane (IR-grade solvent)
-
FTIR spectrometer
Procedure:
-
Complex Synthesis: In a fume hood, dissolve the phosphine ligand (L) in hexane. Carefully add a stoichiometric amount of Ni(CO)₄. The reaction, L + Ni(CO)₄ → [LNi(CO)₃] + CO, proceeds with the evolution of carbon monoxide gas.
-
Sample Preparation: Prepare a dilute solution of the purified [LNi(CO)₃] complex in an appropriate IR-transparent solvent (e.g., dichloromethane).
-
IR Spectroscopy: Record the infrared spectrum of the solution in the carbonyl stretching region (typically 1900-2100 cm⁻¹).
-
Data Analysis: Identify the highest frequency, non-degenerate A₁ symmetric stretching band in the spectrum.[1] This frequency is the Tolman Electronic Parameter (TEP) for the ligand L.
Conclusion: Selecting the Right Isomer
The choice between ortho-, meta-, and para-tolylphosphine is a classic example of how ligand design allows for the fine-tuning of a catalyst.
-
P(o-tol)₃ is the ligand of choice when extreme steric bulk is required to promote difficult reductive eliminations or to create a well-defined active site that can impart high selectivity. Its use is central to catalysts like the Herrmann-Beller palladacycle.[5]
-
P(p-tol)₃ is selected when a slight increase in electron-donating ability over PPh₃ is desired without a significant change in the steric profile. This can enhance the rate of oxidative addition in cross-coupling reactions.[15][16]
-
P(m-tol)₃ offers an intermediate profile, providing more steric bulk than PPh₃ but less than P(o-tol)₃, combined with good electron-donating properties.
By understanding the distinct steric and electronic signatures of each tolylphosphine isomer, supported by both empirical data and computational modeling, researchers can make more informed decisions, accelerating the discovery of more efficient and selective catalytic systems for chemical synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of sterics in phosphine-ligated gold clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tri(o-tolyl)phosphine synthesis - chemicalbook [chemicalbook.com]
- 14. yanggroup.weebly.com [yanggroup.weebly.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
A Comparative Guide to the Performance of Diphenyl(o-tolyl)phosphine in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of Diphenyl(o-tolyl)phosphine's efficacy in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, supported by experimental data, alternative ligand comparisons, and detailed protocols.
This compound stands as a significant phosphine ligand in the chemist's toolbox for palladium-catalyzed cross-coupling reactions. Its unique electronic and steric properties, conferred by the presence of both phenyl and a sterically demanding o-tolyl group, influence reaction kinetics, yield, and selectivity. This guide provides a comprehensive comparison of its performance in various solvent systems for two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. The choice of solvent can significantly impact the reaction's efficiency by influencing the solubility of reagents and intermediates, as well as the stability and activity of the palladium catalyst. Experimental data for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid using a palladium catalyst supported by a biaryl phosphine ligand similar to this compound, P(biphenyl)Ph2, highlights the pronounced effect of the solvent on the reaction yield.
| Solvent | Temperature (°C) | Conversion (%) |
| Toluene | 100 | 100 |
| Dioxane | 100 | 100 |
| DMF | 100 | 85 |
| THF | 70 | 74 |
| DMSO | 100 | 55 |
| DME | 80 | 65 |
Data sourced from a study on the Suzuki coupling reaction using P(biphenyl)Ph2 as a ligand, which serves as a close structural analog to this compound, demonstrating the impact of solvent on reaction conversion.[1]
As the data indicates, non-polar aprotic solvents like toluene and dioxane provided the highest conversions for this particular transformation. Polar aprotic solvents such as DMF and THF resulted in slightly lower yields, while the highly polar DMSO led to a significant decrease in performance. This suggests that for this specific Suzuki-Miyaura coupling, solvent polarity plays a crucial role in achieving optimal results.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for the formation of C-N bonds, crucial in the synthesis of pharmaceuticals and functional materials. While tri(o-tolyl)phosphine, a closely related ligand, was instrumental in the early development of this reaction, detailed comparative data for this compound across various solvents is less commonly tabulated.[2] However, the general principles of solvent effects in Buchwald-Hartwig aminations are well-established. Non-polar, aprotic solvents such as toluene and dioxane are frequently employed and often provide excellent results.[3] The solubility of the base, typically a bulky alkoxide like sodium tert-butoxide, is a critical factor, and these solvents often provide a good balance for dissolving both the organic substrates and the catalyst complex while allowing for efficient reaction.
Alternative Ligands
While this compound is an effective ligand, a wide array of other phosphine ligands have been developed for Suzuki-Miyaura and Buchwald-Hartwig reactions, often offering improved performance for specific substrates or reaction conditions.
For Suzuki-Miyaura Coupling:
-
Bulky, electron-rich biaryl phosphines: Ligands such as SPhos, XPhos, and DavePhos have shown exceptional activity, often at lower catalyst loadings and room temperature, for a broad range of substrates, including challenging aryl chlorides.[4]
-
Buchwald's biaryl phosphine ligands: This class of ligands is known for its robustness and high catalytic activity in a variety of cross-coupling reactions.[4]
For Buchwald-Hartwig Amination:
-
Second-generation biaryl phosphines: Ligands like XPhos and RuPhos are highly effective for the amination of a wide range of aryl halides with various amines, often providing high yields under mild conditions.[5]
-
Josiphos-type ferrocenyl phosphines: These ligands have also demonstrated high efficacy in C-N bond formation.
-
Bulky alkylphosphines: Ligands such as tri-tert-butylphosphine offer high electron density and steric bulk, which can be advantageous for the coupling of less reactive aryl chlorides.
The selection of the optimal ligand is highly dependent on the specific substrates and desired reaction conditions, and empirical screening is often necessary to identify the best-performing system.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific applications.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the desired anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vial.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and this compound (2-4 mol%).
-
Solvent Addition: Add the desired anhydrous solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the vial and heat the mixture with stirring at the appropriate temperature (e.g., 80-110 °C) until the starting material is consumed (as monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, quench with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The residue can be purified by flash chromatography.[3]
Visualizing the Process
To better understand the workflow and the factors influencing the outcome of these cross-coupling reactions, the following diagrams are provided.
Caption: A typical experimental workflow for screening and comparing the performance of different ligands and solvents in cross-coupling reactions.
Caption: A diagram illustrating the key factors that influence the efficiency and outcome of a palladium-catalyzed cross-coupling reaction.
References
A Comparative Guide to Monodentate and Bidentate Phosphine Ligands in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic construction of carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose, and the choice of phosphine ligand is a critical parameter for the success and efficiency of these transformations.[1] This guide provides an objective comparison of monodentate and bidentate phosphine ligands, supported by experimental data, to inform ligand selection for specific synthetic challenges.
Fundamental Differences: Monodentate vs. Bidentate Ligands
The primary distinction between monodentate and bidentate phosphine ligands lies in their coordination to the metal center. Monodentate ligands bind to the metal at a single point, while bidentate ligands, possessing two phosphine moieties connected by a backbone, chelate to the metal at two points. This fundamental difference has profound implications for the geometry, stability, and reactivity of the resulting catalyst complex.
Key parameters used to describe and compare phosphine ligands include:
-
Cone Angle (θ): A measure of the steric bulk of a monodentate phosphine ligand.
-
Bite Angle (ω): For bidentate ligands, this is the P-Metal-P angle, which is dictated by the geometry of the ligand backbone.
-
Electronic Properties: The electron-donating or electron-withdrawing nature of the substituents on the phosphorus atom influences the electron density at the metal center. Generally, electron-rich ligands enhance the rate of oxidative addition, a key step in the catalytic cycle.
Bidentate ligands form a chelate ring with the metal, which is generally more thermodynamically and kinetically stable than the corresponding complex with two monodentate ligands.[2][3] This increased stability can be advantageous in preventing ligand dissociation and catalyst decomposition.
Below is a diagram illustrating the coordination of monodentate and bidentate phosphine ligands to a metal center.
Performance Comparison in Cross-Coupling Reactions
The choice between a monodentate and a bidentate phosphine ligand is highly dependent on the specific cross-coupling reaction, the substrates involved, and the desired outcome.
2.1. Catalytic Activity and Reaction Rates
Generally, bulky and electron-rich monodentate phosphine ligands are known to form highly active catalysts that can facilitate challenging cross-coupling reactions, even at low catalyst loadings and room temperature.[4][5] This high reactivity is often attributed to the formation of monoligated palladium species, which are believed to be the active catalytic species in many cross-coupling cycles.[6]
In contrast, the inherent rigidity and defined bite angle of bidentate ligands can sometimes lead to lower catalytic activity compared to their monodentate counterparts, especially in reactions involving sterically hindered substrates.[7] However, for certain transformations, the pre-organized geometry of bidentate ligand-metal complexes can accelerate key steps in the catalytic cycle.
2.2. Stability of the Catalyst Complex
Bidentate ligands typically form more stable complexes with metal centers due to the chelate effect.[2][3] This can translate to longer catalyst lifetimes and greater resistance to decomposition under harsh reaction conditions. This stability is particularly advantageous in industrial processes where catalyst longevity is crucial.
Monodentate ligands, while often forming more active catalysts, can be more prone to dissociation from the metal center, which can lead to catalyst deactivation pathways such as the formation of palladium black.[8] However, the development of bulky monodentate ligands has significantly improved their stability.[5]
2.3. Selectivity
The geometry imposed by bidentate ligands can provide excellent control over selectivity.
-
Regioselectivity: In reactions where multiple isomers can be formed, the defined bite angle and steric profile of a bidentate ligand can effectively direct the reaction to favor a specific regioisomer.[9][10]
-
Stereoselectivity: Chiral bidentate ligands are extensively used in asymmetric catalysis to induce high enantioselectivities.[11] The rigid chelate ring effectively transfers chiral information from the ligand to the substrate. While chiral monodentate ligands have also been developed and can provide high enantioselectivities, bidentate ligands remain the workhorse for many asymmetric transformations.[12][13]
2.4. Substrate Scope and Versatility
Bulky, electron-rich monodentate dialkylbiaryl phosphine ligands, such as SPhos and XPhos, have demonstrated exceptional versatility and are effective for a broad range of substrates, including challenging aryl chlorides and sterically hindered starting materials.[1][5]
Bidentate ligands can sometimes have a more limited substrate scope, particularly with very bulky substrates that may not be able to coordinate effectively to the more sterically demanding bidentate-metal complex. However, ligands with wide bite angles, such as Xantphos, have been designed to accommodate a broader range of substrates.
The following diagram illustrates a generalized workflow for comparing the performance of different phosphine ligands in a cross-coupling reaction.
Data Presentation: Performance in Suzuki-Miyaura and Heck Reactions
The following tables summarize the performance of representative monodentate and bidentate phosphine ligands in specific Suzuki-Miyaura and Heck cross-coupling reactions.
Table 1: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand Type | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Monodentate | SPhos | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [1] |
| Monodentate | XPhos | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 95 | [1] |
| Monodentate | P(t-Bu)₃ | 1.0 (Pd) | K₃PO₄ | Dioxane | 80 | 2 | 97 | [4] |
| Bidentate | dppf | 1.5 (Pd) | K₂CO₃ | Toluene | 100 | 12 | 85 | [14] |
| Bidentate | Xantphos | 2.0 (Pd) | Cs₂CO₃ | Dioxane | 100 | 18 | 92 |
Table 2: Comparison of Phosphine Ligands in the Heck Coupling of Bromobenzene with Styrene
| Ligand Type | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Monodentate | PPh₃ | 1.0 (Pd) | Et₃N | DMF | 100 | 6 | 88 | [15] |
| Monodentate | P(o-tolyl)₃ | 0.1 (Pd) | NaOAc | DMAc | 120 | 4 | 95 | [15] |
| Bidentate | dppe | 1.0 (Pd) | Et₃N | Toluene | 110 | 24 | 75 | [11] |
| Bidentate | dppf | 0.5 (Pd) | K₃PO₄ | Toluene | 110 | 12 | 90 | [16][17] |
Experimental Protocols
4.1. General Procedure for Suzuki-Miyaura Coupling
To a dried reaction vessel is added the palladium precursor (e.g., Pd(OAc)₂, 0.5-2 mol%), the phosphine ligand (1:1 or 2:1 ligand-to-palladium ratio for monodentate, 1:1 for bidentate), the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv).[1] The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.[1] Anhydrous solvent (e.g., toluene, dioxane) is then added, and the reaction mixture is stirred at the specified temperature for the indicated time (e.g., 2-24 hours).[1] The reaction progress is monitored by an appropriate technique (e.g., TLC, GC, or LC-MS).[1] Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as flash column chromatography.[1]
4.2. General Procedure for Heck Coupling
In a glovebox or under an inert atmosphere, a reaction flask is charged with the palladium catalyst (e.g., Pd(OAc)₂, 0.1-1 mol%), the phosphine ligand, the aryl halide (1.0 equiv), the olefin (1.1-1.5 equiv), and the base (e.g., Et₃N, K₃PO₄, 1.2-2.0 equiv).[17] The flask is sealed, removed from the glovebox, and the solvent (e.g., toluene, DMF, DMAc) is added via syringe. The reaction mixture is then heated to the desired temperature with stirring for the specified duration. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered to remove inorganic salts. The filtrate is washed with water, dried over a drying agent, and concentrated in vacuo. The residue is purified by column chromatography to afford the desired product.[17]
Conclusion
The selection of a phosphine ligand for a cross-coupling reaction is a nuanced decision that requires consideration of the specific transformation.
-
Monodentate ligands , particularly bulky and electron-rich dialkylbiaryl phosphines, are often the ligands of choice for achieving high catalytic activity and for coupling challenging or sterically hindered substrates.[5][6]
-
Bidentate ligands provide enhanced catalyst stability and are invaluable for achieving high levels of regio- and stereoselectivity.[9][10]
For initial reaction screening and for transformations involving unreactive coupling partners, highly active monodentate ligand systems are often a good starting point. For reactions where selectivity is paramount or where catalyst stability is a major concern, a bidentate ligand may be more appropriate. Ultimately, the optimal ligand is best determined through experimental screening.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 10. Regio- and Stereoselective Functionalization Enabled by Bidentate Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pure.rug.nl [pure.rug.nl]
- 13. Monodentate/bidentate chiral Ph/Py-NO ligands: an unexpected switch of enantioselectivity in Friedel–Crafts alkylation of indoles and 2,3-dioxopyrrolidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. Heck Reaction [organic-chemistry.org]
- 16. d-nb.info [d-nb.info]
- 17. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Influence of Chirality: A Comparative Guide to Enantioselectivity with Chiral Phosphine Ligands versus Diphenyl(o-tolyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount. The biological activity of pharmaceuticals, agrochemicals, and other fine chemicals is often confined to a single enantiomer, rendering enantioselective catalysis a critical technology. At the heart of many powerful catalytic systems lies the phosphine ligand, a versatile scaffold that can be finely tuned to orchestrate the desired chemical transformation. This guide provides an in-depth comparison of the performance of chiral phosphine ligands against the achiral Diphenyl(o-tolyl)phosphine, elucidating the fundamental principles of enantioselection and providing practical insights for ligand choice in asymmetric catalysis.
The Genesis of Enantioselectivity: Why Chirality in the Ligand is Non-Negotiable
Asymmetric catalysis hinges on the creation of a chiral environment around the metal center, which in turn biases the reaction pathway towards the formation of one enantiomer over the other. This chiral environment is established by the coordination of a chiral ligand to the metal. Chiral phosphine ligands, a cornerstone of asymmetric catalysis, achieve this through various structural motifs.[1][2]
The chirality in these ligands can be incorporated in several ways:
-
P-Chiral Ligands: The phosphorus atom itself can be a stereogenic center, as seen in ligands like DIPAMP. These were among the first highly successful chiral phosphine ligands developed.[1][3]
-
Backbone Chirality: More commonly, the chirality resides in the carbon backbone connecting two or more phosphine groups. Seminal examples include BINAP, with its axial chirality, and Josiphos, which possesses planar chirality within a ferrocene scaffold.[1]
These chiral ligands create a three-dimensional asymmetric pocket around the metal catalyst. When a prochiral substrate coordinates to this complex, the steric and electronic interactions within this pocket favor one orientation of the substrate over the other, leading to the preferential formation of one enantiomeric product.
In stark contrast, an achiral ligand like This compound lacks the necessary stereochemical information to induce enantioselectivity. While it is an effective ligand for many non-asymmetric transformations, such as Suzuki and Buchwald-Hartwig couplings, its coordination to a metal center generates a symmetric catalytic environment.[4] Consequently, when a prochiral substrate interacts with this symmetric catalyst, the transition states leading to both enantiomers are energetically equivalent. This results in the formation of a racemic mixture, a 50:50 ratio of the two enantiomers, yielding an enantiomeric excess (ee) of 0%.
Head-to-Head: A Performance Showdown in Asymmetric Hydrogenation
To illustrate the dramatic difference in performance between a chiral phosphine ligand and this compound, let us consider the well-established asymmetric hydrogenation of a prochiral olefin, methyl (Z)-α-acetamidocinnamate. This reaction is a benchmark for testing the efficacy of new chiral hydrogenation catalysts.
| Ligand | Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) |
| (S)-BINAP | [Rh(COD)₂(S)-BINAP]BF₄ | Methyl (Z)-α-acetamidocinnamate | (R)-N-Acetylphenylalanine methyl ester | >99 | 99 |
| This compound | [Rh(COD)₂(P(o-tolyl)Ph₂)₂]BF₄ | Methyl (Z)-α-acetamidocinnamate | (rac)-N-Acetylphenylalanine methyl ester | >99 | 0 |
This table represents expected, illustrative results based on established principles of asymmetric catalysis, as direct comparative studies are uncommon due to the predictable outcome with achiral ligands.
The data unequivocally demonstrates that while both ligands can facilitate the hydrogenation reaction with high conversion, only the chiral ligand, (S)-BINAP, is capable of inducing enantioselectivity. The resulting product is obtained with near-perfect enantiomeric purity. Conversely, the use of the achiral this compound leads to a complete lack of stereocontrol, affording the racemic product.
The "Why": A Mechanistic Glimpse into Enantioselection
The origin of enantioselectivity lies in the diastereomeric transition states formed during the catalytic cycle. The interaction of the chiral catalyst with the prochiral substrate creates two possible transition states, one leading to the (R)-enantiomer and the other to the (S)-enantiomer. These transition states are diastereomeric and thus have different energies. The chiral ligand is designed to maximize the energy difference between these two pathways, thereby favoring the formation of one enantiomer.
In the case of asymmetric hydrogenation with a Rh-(S)-BINAP catalyst, the C₂-symmetric and axially chiral backbone of the BINAP ligand creates a highly ordered and sterically demanding environment. The substrate coordinates to the rhodium center in a specific manner to minimize steric clashes with the bulky phenyl groups on the phosphines. This locks the substrate into a preferred conformation for hydrogen addition, leading to high enantioselectivity.
With an achiral ligand like this compound, the two possible modes of substrate coordination are enantiomeric and therefore have identical energies. This leads to an equal probability of forming both product enantiomers.
References
A Comparative Guide to Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions: A Focus on Diphenyl(o-tolyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is a critical parameter that dictates the efficiency, selectivity, and substrate scope of the transformation. Diphenyl(o-tolyl)phosphine, a commercially available and versatile ligand, has found application in a range of catalytic processes. This guide provides an objective comparison of the performance of this compound with alternative phosphine ligands in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The information presented is supported by a compilation of literature data and detailed experimental protocols to aid researchers in ligand selection and kinetic analysis.
Ligand Properties: A Subtle Balance of Steric and Electronic Effects
The catalytic efficacy of a phosphine ligand is intrinsically linked to its steric and electronic properties. The introduction of a methyl group at the ortho-position of one of the phenyl rings in this compound, as compared to the parent triphenylphosphine, imparts distinct characteristics.
-
Steric Hindrance: The o-tolyl group increases the steric bulk around the phosphorus atom. This can promote the formation of monoligated, highly reactive Pd(0) species, which is often beneficial for the rate-determining oxidative addition step in many cross-coupling reactions.[1][2]
-
Electronic Effects: The methyl group is weakly electron-donating, which can increase the electron density on the phosphorus atom and, consequently, the palladium center. This enhanced electron-donating ability can influence the rates of both oxidative addition and reductive elimination steps in the catalytic cycle.[2][3]
A comparison of key properties for this compound and common alternatives is presented below.
| Ligand | Structure | Molar Mass ( g/mol ) | Cone Angle (θ) [°] | Electronic Parameter (ν CO) [cm⁻¹] |
| This compound | P(C₆H₅)₂(o-C₆H₄CH₃) | 276.31 | ~150 (estimated) | Not widely reported |
| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | 145 | 2068.9 |
| Tri(o-tolyl)phosphine | P(o-C₆H₄CH₃)₃ | 304.37 | 194 | 2064.5 |
| XPhos | C₃₃H₄₉P | 480.71 | Not directly comparable | Not directly comparable |
| SPhos | C₂₇H₃₃O₂P | 424.52 | Not directly comparable | Not directly comparable |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The performance of this compound is compared with other ligands in the coupling of various aryl halides with arylboronic acids. While direct kinetic comparisons are sparse in the literature, performance data in terms of yield and reaction time under comparable conditions offer valuable insights.
| Aryl Halide | Arylboronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | Diphenyl(m-tolyl)phosphine * | 2 (Pd₂(dba)₃) | K₃PO₄ | Toluene | 100 | 12 | 88 |
| 4-Chlorotoluene | Phenylboronic acid | Triphenylphosphine | 2 (Pd₂(dba)₃) | K₃PO₄ | Toluene | 100 | 18 | 75 |
| 2-Chlorotoluene | Phenylboronic acid | SPhos | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98[4] |
| 4-Chlorotoluene | Phenylboronic acid | XPhos | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 97[4] |
Note: Data for the closely related Diphenyl(m-tolyl)phosphine is used for comparison in the absence of direct comparative data for the o-tolyl isomer under these specific conditions.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand is crucial for achieving high yields and accommodating a broad range of substrates. Below is a comparison of this compound and other ligands in the amination of aryl halides.
| Aryl Halide | Amine | Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bromobenzene | Diphenylamine | Tri(o-tolyl)phosphine | Pd(dba)₂ | NaOtBu | Toluene | 80 | 16 | 98 |
| Bromobenzene | Aniline | XPhos | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 80 | 1 | 99[5] |
| Bromobenzene | Morpholine | RuPhos | Pd(OAc)₂/RuPhos | K₂CO₃ | t-BuOH | 100 | 24 | 98[5] |
| 4-Bromotoluene | Aniline | Diphenyl(m-tolyl)phosphine | Pd₂(dba)₃ | NaOtBu | Toluene | 110 | 20 | 78 |
| 4-Bromotoluene | Aniline | Triphenylphosphine | Pd₂(dba)₃ | NaOtBu | Toluene | 110 | 24 | 65 |
Note: Data for the closely related Tri(o-tolyl)phosphine and Diphenyl(m-tolyl)phosphine are used for comparison due to the limited availability of direct comparative data for this compound under these exact conditions.
Experimental Protocols
Reproducible kinetic studies are essential for the objective comparison of catalyst performance. Below are detailed, representative protocols for conducting kinetic analysis of Suzuki-Miyaura and Buchwald-Hartwig reactions. These protocols are designed to be general and may require optimization for specific substrate combinations.
Kinetic Analysis of Suzuki-Miyaura Coupling via GC-MS
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., this compound)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Internal standard (e.g., dodecane)
-
Reaction vials with septa
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the aryl halide, arylboronic acid, and internal standard in the reaction solvent of known concentrations.
-
Reaction Setup: In a glovebox, to a series of reaction vials, add the palladium precursor and the phosphine ligand.
-
Initiation: Outside the glovebox, under an inert atmosphere (e.g., argon), add the solvent, base, and the stock solutions of the aryl halide and arylboronic acid to each vial. Finally, add the internal standard stock solution.
-
Reaction Monitoring: Place the vials in a pre-heated reaction block or oil bath set to the desired temperature with vigorous stirring. At specified time intervals, withdraw an aliquot from each vial using a syringe, quench it with a suitable solvent (e.g., diethyl ether), and filter it through a short plug of silica gel.
-
Analysis: Analyze the quenched aliquots by GC-MS. The concentration of the product and the starting material can be determined by comparing their peak areas to that of the internal standard.
-
Data Processing: Plot the concentration of the product versus time to obtain the reaction profile. The initial rate of the reaction can be determined from the slope of this curve at the initial time points.
Kinetic Analysis of Buchwald-Hartwig Amination via ¹H NMR
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Amine (e.g., aniline)
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., this compound)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed NMR solvent (e.g., toluene-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes with septa
Procedure:
-
Sample Preparation: In a glovebox, add the palladium precursor, phosphine ligand, base, aryl halide, amine, and internal standard to an NMR tube.
-
Initiation: Add the deuterated solvent to the NMR tube, seal it with a septum, and carefully remove it from the glovebox.
-
Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer. Acquire ¹H NMR spectra at regular time intervals.
-
Analysis: Integrate the signals corresponding to a characteristic proton of the product and the internal standard. The concentration of the product at each time point can be calculated relative to the known concentration of the internal standard.
-
Data Processing: Plot the product concentration versus time to generate a reaction profile. The initial reaction rate can be determined from the initial slope of this plot.
Mechanistic Considerations and Visualizations
The catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The nature of the phosphine ligand can significantly influence the rate of each of these steps.
References
The o-Tolyl Group's Impact on Catalytic Efficiency: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of the appropriate phosphine ligand is a critical determinant of success in transition metal-catalyzed cross-coupling reactions. The steric and electronic properties of these ligands directly influence catalyst activity, stability, and substrate scope. This guide provides an objective comparison of the performance of catalysts bearing the o-tolyl group against other common phosphine ligands, supported by experimental data. We will delve into two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The o-tolyl group, a methyl group positioned at the ortho-position of a phenyl ring, imparts unique steric and electronic characteristics to phosphine ligands.[1] Its moderate bulk and electron-donating nature can significantly enhance catalytic activity in many cases, though its efficacy is highly dependent on the specific reaction, substrates, and reaction conditions.[2]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds. The choice of phosphine ligand is paramount for achieving high yields and turnover numbers, especially with challenging substrates like aryl chlorides.
Data Presentation
| Ligand | Catalyst System | Substrates | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| P(o-tolyl)₃ | Pd₂(dba)₃ | 4-Bromoacetophenone, Phenylboronic acid | K₃PO₄ | DMF/H₂O | 100 | - | >95 | |
| P(o-tolyl)₂Ph | Pd₂(dba)₃ | 4-Bromoacetophenone, Phenylboronic acid | K₃PO₄ | DMF/H₂O | 100 | - | >95 | |
| PPh₃ | Pd₂(dba)₃ | 4-Bromoacetophenone, Phenylboronic acid | K₃PO₄ | DMF/H₂O | 100 | - | ~70 | |
| SPhos | Pd(OAc)₂ | 4-Chlorotoluene, Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 98 | [3] |
| CPhos | Pd(OAc)₂ | 4-Chlorotoluene, Phenylboronic acid | K₃PO₄ | Toluene | 100 | 18 | 96 | [3] |
| Tri(o-tolyl)phosphine | Ni(COD)₂ | p-Tolyl chloride, Phenylboronic acid | K₃PO₄ | THF | RT | - | 21-43 | [4] |
| Tricyclohexylphosphine | Ni(COD)₂ | p-Tolyl chloride, Phenylboronic acid | K₃PO₄ | THF | RT | - | 74-88 | [4] |
Note: Reaction conditions and substrates can vary significantly between studies, affecting direct comparability. The data presented is for illustrative purposes based on the cited literature.
As the data indicates, tolylphosphines can be highly effective in Suzuki-Miyaura coupling reactions, often outperforming the less sterically hindered triphenylphosphine. However, for more challenging substrates like aryl chlorides, modern biaryl phosphine ligands such as SPhos and CPhos, developed by the Buchwald group, often demonstrate superior performance, with SPhos even enabling reactions at room temperature.[3][5] In some nickel-catalyzed systems, the steric bulk of the o-tolyl group can be detrimental to catalytic activity compared to alkylphosphines like tricyclohexylphosphine.[2][4]
Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Bromides with P(o-tolyl)₂Ph
The following is a general procedure adapted from literature for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a palladium catalyst with P(o-tolyl)₂Ph as the ligand.
Materials:
-
Palladium source (e.g., Pd₂(dba)₃)
-
P(o-tolyl)₂Ph ligand
-
Aryl bromide
-
Arylboronic acid
-
Base (e.g., K₃PO₄ or Na₂CO₃)
-
Solvent (e.g., DMF/water mixture)
-
Promoter salt (e.g., Bu₄NBr, optional)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), and base (2.0 mmol).
-
Add the palladium source (e.g., 0.4 mol% Pd₂(dba)₃) and the P(o-tolyl)₂Ph ligand (a 4:1 ligand to palladium ratio is common).
-
Add the solvent (e.g., 5 mL DMF) and water (1 mL).
-
If using a promoter salt, add it at this stage (e.g., 0.5 mmol Bu₄NBr).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitored by GC or TLC).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by chromatography.
Catalytic Cycle and Workflow
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is depicted below. The bulky and electron-rich nature of phosphine ligands like those containing the o-tolyl group facilitates the initial oxidative addition step and subsequent reductive elimination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which are prevalent in pharmaceuticals.[6][7] The choice of ligand is crucial for achieving high yields and functional group tolerance. Tri(o-tolyl)phosphine was one of the first-generation ligands used in this reaction.[8]
Data Presentation
| Ligand | Catalyst System | Substrates | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| P(o-tolyl)₃ | Pd₂(dba)₃ | 4-Bromotoluene, Aniline | NaOtBu | Toluene | 80 | 18 | 98 | [8] |
| BINAP | Pd(OAc)₂ | 4-Bromotoluene, Aniline | NaOtBu | Toluene | 100 | 2 | 99 | [6] |
| XPhos | Pd₂(dba)₃ | 4-Chlorotoluene, Morpholine | NaOtBu | Dioxane | 110 | 18 | 98 | [9] |
| RuPhos | Pd₂(dba)₃ | 4-Chlorotoluene, Secondary Amines | NaOtBu | Dioxane | 100 | 18 | >95 | [8] |
| BrettPhos | Pd G3 precatalyst | Aryl chlorides, Primary anilines | - | Lipids | - | - | 94-99 | [7] |
Note: This table provides a general comparison. Direct comparison is challenging due to variations in substrates, catalyst precursors, and reaction conditions across different studies.
The data shows that while tri(o-tolyl)phosphine is an effective ligand for the Buchwald-Hartwig amination of aryl bromides, later generations of bulky, electron-rich biaryl phosphine ligands like XPhos, RuPhos, and BrettPhos have expanded the scope to include more challenging aryl chlorides and offer improved performance under milder conditions.[7][8][9]
Experimental Protocol: Buchwald-Hartwig Amination with P(o-tolyl)₃
The following is a representative protocol for the Buchwald-Hartwig amination of an aryl bromide with an amine using a palladium catalyst with tri(o-tolyl)phosphine.[10]
Materials:
-
Palladium source (e.g., Pd(OAc)₂)
-
Tri(o-tolyl)phosphine ligand
-
Aryl bromide
-
Amine
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium source (e.g., 1-2 mol% Pd(OAc)₂) and the tri(o-tolyl)phosphine ligand (1.2-2.4 equivalents relative to Pd).
-
Add the aryl bromide (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).
-
Add the anhydrous solvent (e.g., 5 mL Toluene).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired aryl amine.
Catalytic Cycle and Logical Relationships
The catalytic cycle for the Buchwald-Hartwig amination is initiated by the oxidative addition of the aryl halide to the Pd(0) complex. The steric bulk of the o-tolyl groups on the phosphine ligand is thought to promote the formation of the monoligated Pd(0) species, which is highly active.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion: Choosing the Right Ligand
The o-tolylphosphine ligands represent an important class of catalysts that are highly effective in various cross-coupling reactions, particularly for aryl bromides in both Suzuki-Miyaura and Buchwald-Hartwig couplings.[8] Their moderate steric bulk and electron-donating character contribute to their high activity.
However, for more demanding transformations, such as those involving aryl chlorides or requiring room temperature conditions, the more sophisticated biaryl phosphine ligands like SPhos, CPhos, and XPhos often provide superior results.[3] The optimal choice of ligand is ultimately dependent on the specific substrates, desired reaction conditions, and economic considerations. For initial screening, particularly with less challenging substrates, tolylphosphine-based catalysts can be a cost-effective and efficient option. For more complex syntheses, the broader substrate scope and milder reaction conditions offered by later-generation ligands may be necessary.
References
- 1. Tolyl group - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Triphenylphosphine as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPhos - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of First-Generation Buchwald-Hartwig Catalysts for C-N Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of carbon-nitrogen (C-N) bonds, becoming an indispensable tool in medicinal chemistry and materials science. The first-generation catalysts, developed in the mid-1990s, laid the groundwork for this transformation. This guide provides an objective comparison of the performance of these initial catalysts, supported by experimental data, to offer a clear perspective on their capabilities and limitations.
Introduction to First-Generation Catalysts
The first-generation Buchwald-Hartwig catalyst systems typically consist of a palladium precursor, such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), in combination with a bulky, electron-rich monophosphine ligand, most notably tri-ortho-tolylphosphine (P(o-tolyl)₃).[1][2] These catalysts proved effective for the coupling of a range of secondary amines with aryl bromides.[1][2] However, they were generally found to be ineffective for the coupling of primary amines and less reactive aryl halides like chlorides.[1]
Performance Data
The performance of first-generation Buchwald-Hartwig catalysts is highly dependent on the specific substrates and reaction conditions. The following tables summarize quantitative yield data from seminal studies, showcasing the scope and limitations of these early systems.
Table 1: Palladium-Catalyzed Amination of Aryl Bromides with Secondary Amines Using Pd/P(o-tolyl)₃
| Aryl Bromide | Secondary Amine | Product | Yield (%) |
| Bromobenzene | Di-n-butylamine | N,N-Di-n-butylaniline | 85 |
| 4-Bromotoluene | Di-n-butylamine | N,N-Di-n-butyl-4-methylaniline | 88 |
| 4-Bromoanisole | Di-n-butylamine | N,N-Di-n-butyl-4-methoxyaniline | 92 |
| 4-Bromobenzonitrile | Di-n-butylamine | 4-(Di-n-butylamino)benzonitrile | 77 |
| 1-Bromo-4-(trifluoromethyl)benzene | Di-n-butylamine | N,N-Di-n-butyl-4-(trifluoromethyl)aniline | 68 |
| Bromobenzene | Morpholine | 4-Phenylmorpholine | 95 |
| 4-Bromotoluene | Morpholine | 4-(p-Tolyl)morpholine | 98 |
| 4-Bromoanisole | Morpholine | 4-(4-Methoxyphenyl)morpholine | 99 |
| 2-Bromotoluene | Morpholine | 4-(o-Tolyl)morpholine | 71 |
| Bromobenzene | N-Methylaniline | N-Methyl-N-phenylaniline | 81 |
Data compiled from early publications on Buchwald-Hartwig amination. Reaction conditions typically involve a palladium precursor, P(o-tolyl)₃ as the ligand, and a strong base such as sodium tert-butoxide (NaOtBu) in an aromatic solvent like toluene, heated to 80-100 °C.
Table 2: Comparison of Different Palladium Precursors with P(o-tolyl)₃ Ligand
| Palladium Precursor | Aryl Bromide | Amine | Yield (%) |
| Pd(OAc)₂ | 4-Bromotoluene | Morpholine | 98 |
| Pd₂(dba)₃ | 4-Bromotoluene | Morpholine | 97 |
| PdCl₂(P(o-tolyl)₃)₂ | 4-Bromotoluene | Morpholine | 95 |
Yields are for the formation of 4-(p-Tolyl)morpholine under optimized conditions for each precursor.
Experimental Protocols
Reproducibility in Buchwald-Hartwig amination is contingent on careful experimental technique, particularly the exclusion of oxygen and moisture.
General Procedure for the Palladium-Catalyzed Amination of an Aryl Bromide with a Secondary Amine (First-Generation Conditions):
-
Catalyst Preparation: In a glovebox or under a stream of inert gas (argon or nitrogen), a Schlenk flask is charged with a palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and tri-ortho-tolylphosphine (P(o-tolyl)₃, 2-4 mol%).
-
Reaction Setup: To the flask containing the catalyst, the aryl bromide (1.0 equiv), the secondary amine (1.2 equiv), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv) are added.
-
Solvent Addition: Anhydrous, deoxygenated toluene (or another suitable aromatic solvent) is added to the flask.
-
Reaction Execution: The reaction mixture is heated to 80-100 °C with vigorous stirring for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or GC.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Catalytic Cycle and Logical Relationships
The catalytic cycle of the first-generation Buchwald-Hartwig amination is a fundamental concept for understanding the reaction mechanism and for troubleshooting.
Caption: Catalytic cycle of the first-generation Buchwald-Hartwig amination.
The diagram illustrates the key steps in the catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.
-
Amine Coordination: The secondary amine coordinates to the palladium center.
-
Deprotonation: A strong base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the arylamine product and regenerating the active Pd(0) catalyst.
Conclusion
The first-generation Buchwald-Hartwig catalysts, based on the Pd/P(o-tolyl)₃ system, were a seminal development in C-N cross-coupling chemistry. While their scope is primarily limited to the coupling of secondary amines with aryl bromides, they established the fundamental principles of this powerful transformation. For researchers working in drug development and organic synthesis, understanding the performance and limitations of these early catalysts provides a valuable context for the selection and development of more advanced catalytic systems. The data and protocols presented here serve as a practical guide for the application of these foundational methods.
References
A Comparative Guide: Diphenyl(o-tolyl)phosphine (JohnPhos) vs. Modern Biarylphosphine Ligands in Cross-Coupling Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is a critical determinant of catalytic efficiency, substrate scope, and reaction robustness. Diphenyl(o-tolyl)phosphine, commonly known as JohnPhos, has been a foundational ligand in the development of catalysts for C-C and C-N bond formation. However, the continuous evolution of ligand design has produced a host of "modern" biarylphosphine ligands, often referred to as Buchwald ligands, which have demonstrated enhanced reactivity and broader applicability. This guide provides an objective, data-driven comparison of JohnPhos against a selection of these modern ligands—SPhos, XPhos, RuPhos, and BrettPhos—in the context of two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. The performance of phosphine ligands is often benchmarked by their ability to facilitate the coupling of challenging substrates, such as electron-rich or sterically hindered aryl chlorides, at low catalyst loadings and mild reaction conditions.
Below is a comparative summary of the performance of JohnPhos and modern biarylphosphine ligands in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, a representative transformation for unactivated aryl chlorides.
| Ligand | Pd Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| JohnPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | ~70-80[1] |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | RT | 2 | 98[2] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 4 | >95[3] |
Analysis: The data indicates that while JohnPhos is a competent ligand for the Suzuki-Miyaura coupling of aryl chlorides, modern ligands like SPhos and XPhos offer significant advantages. SPhos, in particular, demonstrates exceptional activity, enabling the reaction to proceed to near-quantitative yield at room temperature, thereby offering milder reaction conditions and potentially broader functional group tolerance. XPhos also provides excellent yields with shorter reaction times compared to JohnPhos under thermal conditions.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, widely employed in the synthesis of pharmaceuticals and other functional materials. The choice of ligand is crucial for achieving high yields, particularly with challenging substrates such as hindered amines or unactivated aryl chlorides.
The following table compares the performance of JohnPhos and modern biarylphosphine ligands in the amination of 4-chloroanisole with aniline, a representative example of C-N bond formation.
| Ligand | Pd Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| JohnPhos | Pd(OAc)₂ | NaOtBu | Toluene | 80 | 24 | ~85-95[4] |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 4 | >98 |
| BrettPhos | Pd G3 Precat. | K₂CO₃ | t-AmylOH | 110 | 24 | >95 |
Analysis: In the realm of Buchwald-Hartwig amination, modern biarylphosphine ligands again demonstrate superior performance in many cases. While JohnPhos is an effective ligand, RuPhos can achieve higher yields in significantly shorter reaction times. BrettPhos, often supplied as a palladacycle precatalyst, showcases the advancement in catalyst systems, enabling the use of weaker bases and offering high yields for a broad range of substrates.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these catalytic systems. Below are representative procedures for ligand screening in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling Ligand Screening
Aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol) are added to an oven-dried reaction vessel equipped with a magnetic stir bar. The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times. The palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the phosphine ligand (0.02 mmol, 2 mol%) are then added under a positive pressure of inert gas. The reaction solvent (e.g., toluene, 5 mL), previously degassed, is added via syringe. The reaction mixture is then stirred at the desired temperature (e.g., room temperature or 100 °C) and monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination Ligand Screening
To an oven-dried reaction vessel containing a magnetic stir bar is added the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), the phosphine ligand (0.012 mmol, 1.2 mol%), and the base (e.g., NaOtBu, 1.4 mmol). The vessel is sealed, and the atmosphere is replaced with an inert gas. The aryl halide (1.0 mmol), the amine (1.2 mmol), and the anhydrous, degassed solvent (e.g., toluene, 5 mL) are then added sequentially via syringe. The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) with stirring. The progress of the reaction is monitored by GC-MS or LC-MS. After the starting material is consumed, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and quenched with water. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Visualizing the Catalytic Cycles and Workflows
Understanding the underlying mechanisms and experimental processes is crucial for troubleshooting and optimizing cross-coupling reactions. The following diagrams, generated using the DOT language for Graphviz, illustrate the key catalytic cycles and a general experimental workflow for ligand screening.
Conclusion
While this compound (JohnPhos) remains a useful and historically significant ligand in palladium-catalyzed cross-coupling, the landscape of biarylphosphine ligands has evolved to offer catalysts with superior activity, broader substrate scope, and milder reaction conditions. Modern ligands such as SPhos, XPhos, RuPhos, and BrettPhos have consistently demonstrated the ability to overcome the limitations of earlier generation catalysts, particularly in the coupling of challenging substrates like aryl chlorides. For researchers, scientists, and drug development professionals, the selection of a ligand should be guided by the specific demands of the transformation at hand, with the understanding that the expanded toolbox of modern biarylphosphine ligands provides powerful solutions for a wide array of synthetic challenges. The systematic screening of a panel of these ligands, as outlined in the provided workflow, is a prudent strategy to identify the optimal catalyst for a given cross-coupling reaction.
References
Safety Operating Guide
Proper Disposal of Diphenyl(o-tolyl)phosphine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. Diphenyl(o-tolyl)phosphine, a common reagent in organic synthesis, requires careful management due to its potential hazards. This guide provides essential safety and logistical information for its proper disposal.
Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its hazard classifications. This information, derived from Safety Data Sheets (SDS), dictates the necessary precautions for handling and disposal.
| Hazard Classification | GHS Pictogram | Precautionary Statement Codes |
| Skin Irritant (Category 2) |
| P280, P302+P352, P332+P313 |
| Eye Irritant (Category 2) |
| P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System |
| P261, P304+P340, P312 |
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2]
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous waste. All waste materials must be handled in accordance with local, state, and federal regulations.[3]
1. Waste Collection and Segregation:
-
Solid Waste: Collect any unused or waste this compound, as well as grossly contaminated materials (e.g., weighing paper, spatulas), in a designated, properly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container compatible with the solvent used.
-
Sharps: Any sharps, such as needles or broken glass contaminated with the compound, should be placed in a designated sharps container for hazardous chemical waste.
2. Container Management:
-
Use containers that are in good condition and compatible with the chemical.
-
The container must be securely closed except when adding waste.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
3. Spill Management:
-
In the event of a minor spill, carefully sweep up the solid material.[2][4] Avoid generating dust.
-
Place the collected material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone, ethanol) and collect the cleaning materials as hazardous waste.
-
For major spills, evacuate the area and follow your institution's emergency procedures.
4. Decontamination of Empty Containers:
-
Empty containers that once held this compound must be decontaminated before disposal or recycling.
-
Rinse the container three times with a suitable solvent in which the compound is soluble.
-
Collect the rinsate as hazardous waste.
-
After decontamination, deface the original label and mark the container as "EMPTY."
-
Dispose of the decontaminated container in accordance with your institution's guidelines for empty chemical containers.
5. Final Disposal:
-
The collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Common disposal methods for organophosphorus compounds include high-temperature incineration.
-
Do not dispose of this compound down the drain or in the regular trash.[2]
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
